Perillyl Alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-prop-1-en-2-ylcyclohexen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTYTMIUWGWIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052180 | |
| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol | |
| Record name | Perillyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Mentha-1,8-dien-7-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol) | |
| Record name | p-Mentha-1,8-dien-7-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.963 | |
| Record name | p-Mentha-1,8-dien-7-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
536-59-4 | |
| Record name | Perillyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perillyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexene-1-methanol, 4-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropenylcyclohex-1-en-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERILLYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319R5C7293 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perillyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244 °C | |
| Record name | Perillyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Biological Sources and Extraction of Perillyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perillyl alcohol (POH), a naturally occurring monoterpene, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the primary biological sources of this compound and the methodologies for its extraction. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the natural origins of this promising compound and the techniques to obtain it for further study and application. The guide includes quantitative data on this compound content from various sources, detailed experimental protocols for extraction, and visualizations of relevant biological pathways and experimental workflows.
Biological Sources of this compound
This compound is a constituent of numerous essential oils derived from a variety of plants. It is biosynthesized in plants from geranyl pyrophosphate via the mevalonate pathway, with limonene as a direct precursor.[1][2] The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.
Primary botanical sources of this compound include:
-
Perilla (Perilla frutescens): This herb, particularly certain chemotypes, is a notable source of this compound.[3]
-
Lavender (Lavandula angustifolia): The essential oil of lavender contains this compound, among other terpenes.[2]
-
Peppermint (Mentha piperita): Peppermint essential oil is another common source of this monoterpene.[2][4]
-
Sage (Salvia officinalis): Sage and its essential oil are known to contain this compound.[2][4]
-
Other Sources: this compound is also found in smaller concentrations in the essential oils of spearmint, cherries, cranberries, lemongrass, wild bergamot, gingergrass, savin, caraway, and celery seeds.[3][4]
Quantitative Analysis of this compound in Biological Sources
The concentration of this compound in natural sources is often low, necessitating sensitive analytical techniques for accurate quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods for the quantitative analysis of this compound in essential oils and plant extracts.[1][5][6]
Table 1: this compound Content in Various Biological Sources
| Biological Source | Plant Part | This compound Content | Analytical Method | Reference(s) |
| Perilla frutescens (from Vietnam) | Leaves | 0.8% of essential oil | GC-MS | [7] |
| Mentha piperita (Peppermint) | Leaves | Not explicitly quantified in oil | Supercritical CO2 Extraction | [8][9][10] |
| Lavandula angustifolia (Lavender) | Flowers | Minor component | GC-MS | [11][12] |
| Salvia officinalis (Sage) | Leaves | Not explicitly quantified | Solvent Extraction | [13][14] |
| Engineered E. coli (from limonene) | N/A | up to 1.23 g/L | HPLC | [15] |
Note: Data on this compound concentration in many natural sources is not widely available in a comparative format. The table reflects the limited direct quantitative data found in the cited literature.
Extraction Methodologies for this compound
The extraction of this compound from its natural sources is typically achieved through the isolation of the essential oil, followed by purification if necessary. The choice of extraction method can significantly impact the yield and purity of the final product.
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for thermosensitive compounds like this compound.
Experimental Protocol: Steam Distillation of this compound from Perilla frutescens
-
Plant Material Preparation: Freshly harvested Perilla frutescens leaves are subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus.
-
Apparatus Setup: The Clevenger apparatus is assembled with a round-bottom flask containing the plant material and water. A heating mantle is used to generate steam.
-
Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils. The vapor mixture is then cooled and condensed.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected. The essential oil, being less dense, separates from the water and can be collected.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Analysis: The yield of the essential oil is calculated, and the concentration of this compound is determined using GC-MS or HPLC.
Diagram: Steam Distillation Workflow
Solvent Extraction
Solvent extraction is another common method that utilizes organic solvents to dissolve the essential oil from the plant matrix. The choice of solvent is critical to ensure high extraction efficiency and to minimize the co-extraction of undesirable compounds.
Experimental Protocol: Solvent Extraction of this compound from Sage (Salvia officinalis)
-
Plant Material Preparation: Dried and powdered sage leaves are used for extraction.
-
Extraction: The powdered plant material is mixed with a suitable solvent (e.g., ethanol, hexane, or acetone) in a flask. The mixture is then agitated for a specified period at a controlled temperature.
-
Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.
-
Solvent Evaporation: The solvent is removed from the extract using a rotary evaporator under reduced pressure.
-
Purification: The crude extract can be further purified using techniques like column chromatography to isolate this compound.
-
Analysis: The purity and concentration of this compound in the final product are determined by HPLC or GC-MS.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and efficient technology for extracting bioactive compounds. It offers advantages such as high selectivity, shorter extraction times, and no solvent residue in the final product.
Experimental Protocol: Supercritical CO2 Extraction of this compound from Peppermint (Mentha piperita)
-
Plant Material Preparation: Dried and ground peppermint leaves are packed into the extraction vessel.
-
Extraction Parameters: The extraction is performed using supercritical CO2 at a specific temperature and pressure (e.g., 40-60°C and 100-300 bar). A co-solvent like ethanol may be added to enhance the extraction of more polar compounds.
-
Extraction Process: Supercritical CO2 is passed through the plant material, where it dissolves the essential oils.
-
Separation: The pressure is then reduced in a separator vessel, causing the CO2 to return to its gaseous state and release the extracted oil.
-
Collection: The essential oil is collected from the bottom of the separator.
-
Analysis: The yield and composition of the essential oil, including the this compound content, are analyzed by GC-MS. The yield of peppermint oil can range from 1.87% to 2.28% using this method.[8]
Diagram: Supercritical Fluid Extraction Workflow
Signaling Pathways Modulated by this compound
This compound exerts its biological effects, particularly its anticancer properties, by modulating several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Ras Signaling Pathway
One of the most well-documented targets of this compound is the Ras signaling pathway. Ras proteins are small GTPases that play a crucial role in cell growth and differentiation. Mutations in Ras genes are common in many cancers, leading to constitutively active Ras signaling. This compound has been shown to inhibit the post-translational prenylation of Ras proteins, which is essential for their membrane localization and function.[4] By inhibiting Ras prenylation, this compound can block downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, thereby inhibiting cancer cell proliferation and inducing apoptosis.
Diagram: Inhibition of Ras Signaling by this compound
Conclusion
This compound is a valuable natural compound with significant therapeutic potential. Understanding its biological sources and efficient extraction is crucial for advancing its research and development. This guide has provided a detailed overview of the primary plant sources of this compound, along with quantitative data and comprehensive protocols for its extraction using various methods. The visualization of key experimental workflows and the Ras signaling pathway offers a clear understanding of the practical aspects of obtaining and the mechanistic action of this compound. Further research is warranted to explore and quantify this compound in a wider range of botanicals and to optimize extraction protocols for higher yields and purity, thereby facilitating its journey from a natural product to a potential therapeutic agent.
References
- 1. Quantification of carvone, cineole, perillaldehyde, this compound and sobrerol by isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An HPLC method for quantitation of this compound in a topical pharmaceutical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN1919232A - Method for supercritical extraction of peppermint oil using carbon dioxide - Google Patents [patents.google.com]
- 9. supercriticalfluids.com [supercriticalfluids.com]
- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 11. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Perillyl Alcohol-Induced Apoptosis: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro apoptotic pathways induced by perillyl alcohol (POH), a naturally occurring monoterpene with demonstrated anti-cancer properties. This document outlines the core molecular mechanisms, presents quantitative data from various cancer cell line studies, details key experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Core Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in a variety of cancer cell lines through the activation of intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins, activation of caspases, and the influence of stress-activated protein kinase pathways.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major mechanism of POH-induced apoptosis. POH treatment can lead to an increase in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins.[1] This dysregulation results in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3.
dot
Caption: Intrinsic apoptosis pathway induced by this compound.
The Extrinsic (Death Receptor) Apoptosis Pathway
POH can also trigger the extrinsic apoptosis pathway. This involves the upregulation of death receptors like Fas on the cell surface. The binding of the Fas ligand (FasL) to the Fas receptor initiates the formation of the death-inducing signaling complex (DISC), which leads to the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, or it can cleave Bid to tBid, which then activates the intrinsic pathway.[2]
dot
Caption: Extrinsic apoptosis pathway induced by this compound.
Role of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also implicated in POH-induced apoptosis.[2] Activation of these stress-activated pathways can lead to the phosphorylation and activation of various downstream targets, including transcription factors that regulate the expression of pro-apoptotic genes.
dot
Caption: MAPK signaling in this compound-induced apoptosis.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-small cell lung cancer | Varies | - |
| H520 | Non-small cell lung cancer | - | - |
| KPL-1 | Breast Cancer (ER+) | ~500 | - |
| MCF-7 | Breast Cancer (ER+) | <500 | - |
| MKL-F | Breast Cancer (ER-) | ~500 | - |
| MDA-MB-231 | Breast Cancer (ER-) | ~500 | - |
| U87 | Glioblastoma | - | - |
| A172 | Glioblastoma | - | - |
| GBM-1 | Glioblastoma (primary culture) | - | - |
| Bcr/Abl-transformed FDC.P1 | Myeloid Leukemia | - | - |
| Bcr/Abl-transformed 32D | Myeloid Leukemia | - | - |
| U937 | Myelomonocytic Leukemia | - | - |
| HepG2 | Hepatocellular Carcinoma | 409.2 µg/mL | - |
| B16 | Murine Melanoma | 250 | - |
Note: IC50 values can vary significantly depending on the specific experimental conditions. Some studies did not report a specific IC50 value but demonstrated a dose-dependent inhibition of cell viability.[2][3][4][5][6]
Apoptosis Induction by this compound
| Cell Line | POH Concentration (mM) | Apoptotic Cells (%) | Time (h) |
| GBM-1 | 0.5 | ~10 | 24 |
| 1.0 | ~20 | 24 | |
| 1.5 | ~35 | 24 | |
| 2.0 | ~50 | 24 | |
| 2.5 | >60 | 24 | |
| A172 | 2.5 | ~40 | 24 |
| U87 | 2.5 | ~35 | 24 |
| Bcr/Abl-transformed FDC.P1 | 0.5 | >90 (non-viable) | - |
Data extracted from studies on glioblastoma and leukemia cells.[7][8]
Modulation of Key Apoptotic Proteins by this compound
| Cell Line | Protein | Effect | Fold Change |
| NSCLC (A549, H520) | Bax | Increased expression | Not specified |
| Caspase-3 | Increased activity | Not specified | |
| U937 | Bax | Increased expression | Not specified |
| Bcl-2 | Increased expression | Not specified | |
| H322, H838 (Lung Cancer) | Caspase-3 | Increased activity | 3-6 fold |
POH has been shown to increase the expression of pro-apoptotic Bax and the activity of caspase-3. Interestingly, in U937 cells, an increase in both pro-apoptotic Bax and anti-apoptotic Bcl-2 was observed, with the pro-apoptotic effect of Bax prevailing.[3][9][10]
Experimental Protocols
This section provides detailed methodologies for key in-vitro assays used to study this compound-induced apoptosis.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of DMSO or solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-phospho-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AMC)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Lysis: Lyse treated cells according to the kit manufacturer's instructions.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating this compound-induced apoptosis in vitro.
dot
Caption: A typical experimental workflow for studying POH-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of this compound: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. In vitro induction of apoptosis in U937 cells by this compound with sensitization by pentoxifylline: increased BCL-2 and BAX protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-mediated inhibition of lung cancer cell line proliferation: potential mechanisms for its chemotherapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cell Cycle Arrest Mechanisms Induced by Perillyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant attention for its potential as a chemotherapeutic agent. Preclinical studies have demonstrated its ability to inhibit the proliferation of a wide range of cancer cells by inducing cell cycle arrest and apoptosis.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms by which this compound mediates cell cycle arrest, with a focus on the molecular signaling pathways and key regulatory proteins involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of cancer therapeutics and cell cycle regulation.
Introduction
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It is divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs), which form complexes with their regulatory partners, the cyclins. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.
This compound has been shown to exert its anti-proliferative effects primarily by inducing cell cycle arrest, predominantly in the G1 and G2/M phases.[5][6] This arrest is orchestrated through a multi-pronged mechanism involving the modulation of key cell cycle regulatory proteins and signaling pathways.
Mechanisms of this compound-Induced Cell Cycle Arrest
G1 Phase Arrest
The most consistently observed effect of POH on the cell cycle is the induction of a G1 phase arrest.[5] This is a critical checkpoint that prevents cells with damaged DNA from entering the S phase. POH achieves this arrest through the following key mechanisms:
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): POH treatment leads to a significant increase in the expression of the CDK inhibitors p21(WAF1/Cip1) and p27(Kip1).[1][3] These proteins belong to the Cip/Kip family of CKIs and act by binding to and inhibiting the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes. The induction of another CKI, p15(INK4b), has also been reported.[5]
-
Downregulation of G1 Cyclins and CDKs: Concurrently, POH has been shown to decrease the protein levels of key G1-phase cyclins, including cyclin D1 and cyclin E, as well as their catalytic partner, CDK2.[1]
-
Hypophosphorylation of the Retinoblastoma Protein (Rb): The inhibition of CDK4/6 and CDK2 activity by CKIs prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry.[5]
G2/M Phase Arrest
In some cell types, POH has also been reported to induce a G2/M phase arrest. This checkpoint prevents cells from entering mitosis with damaged or incompletely replicated DNA. The mechanisms underlying POH-induced G2/M arrest are less well-defined but are thought to involve:
-
Modulation of the Cdc2/Cyclin B1 Complex: The transition from G2 to M phase is primarily controlled by the activation of the Cdc2 (also known as CDK1)/Cyclin B1 complex. While direct evidence is still emerging, it is plausible that POH influences the activity of this complex, potentially through the regulation of upstream kinases and phosphatases such as Wee1 and Cdc25C.
Core Signaling Pathways Modulated by this compound
The effects of this compound on cell cycle regulatory proteins are mediated by its influence on several upstream signaling pathways critical for cell growth and proliferation.
Ras/Raf/MAPK Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and cell proliferation. Ras proteins are small GTPases that require post-translational modification, specifically farnesylation, for their membrane localization and function.
This compound is a known inhibitor of protein isoprenylation, including the farnesylation of Ras.[2] By inhibiting Ras farnesylation, POH disrupts its proper localization and downstream signaling, leading to decreased activity of the MAPK pathway. This, in turn, can lead to reduced expression of pro-proliferative genes and an increase in the expression of cell cycle inhibitors like p21.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. POH has been shown to inhibit the mTOR signaling pathway, leading to the dephosphorylation of its downstream targets, 4E-BP1 and S6K. Dephosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the translation of mRNAs encoding for proteins involved in cell proliferation, such as c-Myc and cyclin D1.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| BroTo | Head and Neck Carcinoma | 1 | [4] |
| A549 | Non-Small Cell Lung Cancer | 1 | [4] |
| H520 | Non-Small Cell Lung Cancer | Not specified | [3] |
| U87 | Glioblastoma | Not specified | [6] |
| A172 | Glioblastoma | Not specified | [6] |
| GBM-1 | Glioblastoma (primary culture) | Not specified | [6] |
| H322 | Lung Cancer | Not specified | [7] |
| H838 | Lung Cancer | Not specified | [7] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | POH Concentration (mM) | Treatment Duration (hr) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| BroTo | 1 | 24 | Increased | Not specified | Not specified | [4] |
| A549 | 1 | 24 | Increased | Not specified | Not specified | [4] |
| HaCaT | 1.0 | Not specified | Increased | Not specified | Not specified | [5] |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Cell Line | POH Concentration (mM) | Protein | Change in Expression/Activity | Reference |
| HaCaT | 1.0 | p15(INK4b) | Upregulated | [5] |
| HaCaT | 1.0 | p21(WAF1/Cip1) | Upregulated | [5] |
| A549, H520 | IC50 | p21 | Increased expression | [3] |
| Various | Not specified | p27(Kip1) | Stimulates expression | [1] |
| Various | Not specified | Cyclins | Downregulation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced cell cycle arrest.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., A549, HaCaT) are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO) or ethanol.
-
Treatment: Cells are seeded at a desired density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of POH or the vehicle control (DMSO or ethanol). The final concentration of the vehicle should be kept constant across all treatments and should not exceed 0.1%.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: Following POH treatment for the desired duration, both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI; typically 50 µg/mL) and RNase A (typically 100 µg/mL) in PBS.[8][9][10]
-
Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: After POH treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then clarified by centrifugation.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p21, p27, cyclin D1, CDK2, β-actin) overnight at 4°C. Recommended antibody dilutions vary by manufacturer and should be optimized (e.g., Cyclin B1 1:1000, CDK2 1:100-1:1000, p21 1:1000).[11][12][13][14]
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
In Vitro CDK2 Kinase Assay
-
Immunoprecipitation: CDK2 is immunoprecipitated from cell lysates using an anti-CDK2 antibody. The antibody-CDK2 complexes are captured using protein A/G-agarose beads.[15]
-
Kinase Reaction: The immunoprecipitated CDK2 is incubated in a kinase reaction buffer containing a suitable substrate (e.g., Histone H1), ATP (including [γ-32P]ATP for radioactive detection or using non-radioactive methods), and MgCl2.[15][16]
-
Reaction Termination: The reaction is stopped by adding SDS sample buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE. The phosphorylation of the substrate is detected by autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody. The kinase activity is quantified by measuring the amount of incorporated phosphate or the intensity of the phosphorylated substrate band.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: POH-induced G1 cell cycle arrest pathway.
Caption: POH's inhibitory effect on the mTOR signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound employs a sophisticated and multi-faceted mechanism to induce cell cycle arrest in cancer cells, primarily by targeting the G1 phase. Its ability to upregulate key CDK inhibitors like p21 and p27, while simultaneously inhibiting pro-proliferative signaling pathways such as the Ras/Raf/MAPK and mTOR pathways, underscores its potential as a potent anti-cancer agent. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and the development of novel cancer therapies that target the cell cycle. A thorough understanding of these mechanisms is paramount for the rational design of combination therapies and for identifying predictive biomarkers of response to POH treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and perillaldehyde induced cell cycle arrest and cell death in BroTo and A549 cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound causes G1 arrest through p15(INK4b) and p21(WAF1/Cip1) induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mediated inhibition of lung cancer cell line proliferation: potential mechanisms for its chemotherapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. media.cellsignal.com [media.cellsignal.com]
In Vivo Chemopreventive Properties of Perillyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants such as lavender, peppermint, and cherries, has garnered significant interest for its potential as a chemopreventive agent.[1][2][3] Extensive preclinical studies have demonstrated its ability to inhibit the development and progression of various cancers in vivo. This technical guide provides a comprehensive overview of the in vivo chemopreventive properties of this compound, with a focus on quantitative data from key preclinical studies, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer chemopreventive drugs.
Quantitative Data from Preclinical In Vivo Studies
The chemopreventive efficacy of this compound has been evaluated in a variety of animal models of carcinogenesis. The following tables summarize the key quantitative findings from these studies, showcasing the impact of POH on tumor incidence and multiplicity across different cancer types.
Table 1: Chemopreventive Effects of this compound in a Rat Mammary Carcinogenesis Model
| Carcinogen | Animal Model | POH Dosage and Administration | Tumor Incidence (% of animals with tumors) | Tumor Multiplicity (tumors/animal) | Reference |
| DMBA | Female Sprague-Dawley rats | 2.5% in diet | Data not specified for prevention, but dietary POH led to regression of 81% of small and 75% of advanced carcinomas. | Data not specified for prevention. | [4] |
Table 2: Chemopreventive Effects of this compound in a Rat Colon Carcinogenesis Model
| Carcinogen | Animal Model | POH Dosage and Administration | Tumor Incidence (% of animals with tumors) | Tumor Multiplicity (tumors/animal) | Reference |
| Azoxymethane (AOM) | Male F344 rats | 1 g/kg in diet | Significantly inhibited incidence of invasive adenocarcinomas. | Significantly inhibited multiplicity of invasive adenocarcinomas. | [5] |
| Azoxymethane (AOM) | Male F344 rats | 2 g/kg in diet | Inhibited incidence of total adenocarcinomas of the colon and small intestine. | Data not specified. | [5] |
Table 3: Chemopreventive Effects of this compound in a Mouse Lung Carcinogenesis Model
| Carcinogen | Animal Model | POH Dosage and Administration | Tumor Incidence (% of animals with tumors) | Tumor Multiplicity (tumors/animal) | Reference |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | (C3H/HeJ X A/J)F1 hybrid mice | 75 mg/kg body weight, i.p., three times a week | 22% reduction | 58% reduction | [6] |
Table 4: Chemopreventive Effects of this compound in a Hamster Pancreatic Carcinogenesis Model
| Carcinogen | Animal Model | POH Dosage and Administration | Tumor Growth | Complete Tumor Regression | Reference |
| Pancreatic carcinoma cells (injected) | Hamsters | 2-4% in diet | Significant reduction | 20% of animals | [4] |
Table 5: Chemopreventive Effects of this compound in a Mouse Skin Carcinogenesis Model
| Carcinogen/Promoter | Animal Model | POH Dosage and Administration | Tumor Incidence | Tumor Burden | Reference |
| DMBA/TPA | Swiss albino mice | 12 mg/kg body weight, topical | Significant reduction | Significant reduction | [7] |
Contradictory and Null Findings
For a balanced perspective, it is crucial to acknowledge studies where this compound did not demonstrate a chemopreventive effect or even exhibited promoting properties.
-
Rat Esophageal Carcinogenesis: In a study using N-nitrosomethylbenzylamine (NMBA) to induce esophageal tumors in male Fischer-344 rats, dietary administration of 0.5% or 1.0% POH led to a significant increase in dysplasia and a non-significant trend toward increased tumor multiplicity.[8] This suggests a potential tumor-promoting effect in this specific model.[8]
-
Early Rat Hepatocarcinogenesis: A study investigating the early stages of N-nitrosomorpholine (NNM)-induced hepatocarcinogenesis in male Wistar rats found that dietary POH (1 g/kg body wt/day) did not exert a detectable chemopreventive effect. Instead, it exhibited a weak, phenobarbital-like tumor-promoting activity, increasing the growth of preneoplastic foci.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide synopses of the experimental protocols used in key in vivo chemoprevention studies of this compound.
DMBA-Induced Mammary Carcinogenesis in Rats
This model is a cornerstone for studying breast cancer chemoprevention.
-
Animal Model: Virgin female Sprague-Dawley rats, typically 47-50 days of age, are used as they are in a phase of active mammary gland development, making them more susceptible to DMBA-induced carcinogenesis.[9][10][11]
-
Carcinogen Administration: A single dose of 7,12-dimethylbenz(a)anthracene (DMBA) is administered. A common protocol involves a single intragastric gavage of 20 mg of DMBA dissolved in 1 mL of soy or mineral oil.[9][10]
-
This compound Administration: POH is typically incorporated into the diet at specified concentrations (e.g., 2.5% w/w). Treatment can be initiated before, during, or after carcinogen administration to study its effects on different stages of carcinogenesis.
-
Tumor Monitoring and Analysis: Animals are palpated weekly or bi-weekly to monitor for the appearance of mammary tumors. At the end of the study (typically after several months), animals are euthanized, and tumors are excised, counted, measured, and weighed.[9] Histopathological analysis is performed to confirm the tumor type (e.g., adenocarcinoma).
-
Workflow Diagram:
Workflow for DMBA-induced mammary carcinogenesis study.
Azoxymethane (AOM)-Induced Colon Carcinogenesis in Rats
This model is widely used for investigating the prevention of colorectal cancer.
-
Animal Model: Male Fischer 344 rats, typically 5 weeks of age, are commonly used.[5][12]
-
Carcinogen Administration: Azoxymethane (AOM) is administered via subcutaneous injections. A standard protocol involves two weekly injections of AOM at a dose of 15 mg/kg body weight.[5][12]
-
This compound Administration: POH is mixed into the diet at specified concentrations (e.g., 1 g/kg or 2 g/kg). The experimental diets are typically provided to the animals starting before the first AOM injection and continuing throughout the study.[5]
-
Tumor Monitoring and Analysis: The study duration is typically long, up to 52 weeks after AOM treatment.[5] At termination, the colon is removed, opened longitudinally, and examined for tumors. Tumors are counted, their locations and sizes are recorded, and they are processed for histopathological evaluation to classify them as adenomas or adenocarcinomas.[1]
-
Workflow Diagram:
Workflow for AOM-induced colon carcinogenesis study.
Molecular Mechanisms of Chemoprevention
This compound exerts its chemopreventive effects through a multitude of molecular mechanisms, primarily centered around the modulation of cell signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of Ras Signaling
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are key regulators of cell growth and are frequently mutated in human cancers.[4] Post-translational modification, specifically farnesylation, is essential for the proper localization and function of Ras proteins.[6]
This compound has been shown to inhibit the farnesylation of Ras and other small G-proteins, thereby disrupting their signaling cascade.[3][8] This inhibition prevents the anchoring of Ras to the cell membrane, which is a prerequisite for its activation of downstream effector pathways such as the Raf-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation.[7]
-
Signaling Pathway Diagram:
Inhibition of the Ras signaling pathway by this compound.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell types.[3][5][13][14] This is a critical mechanism for eliminating potentially cancerous cells. Studies have shown that POH treatment leads to an increase in the apoptotic index in tumors.[13] The pro-apoptotic effects of POH are mediated through the modulation of key regulatory proteins. For instance, POH can increase the expression of the pro-apoptotic protein Bak and upregulate the expression of transforming growth factor beta (TGF-β) receptors, which can transmit signals that lead to apoptosis.[3][13]
-
Signaling Pathway Diagram:
Induction of apoptosis by this compound.
Induction of Phase II Detoxifying Enzymes
Another important chemopreventive mechanism of this compound is its ability to induce the activity of phase II carcinogen-metabolizing enzymes, such as glutathione S-transferase (GST).[3][4] These enzymes play a crucial role in detoxifying and eliminating carcinogens from the body, thereby preventing them from damaging DNA and initiating the process of carcinogenesis.
-
Logical Relationship Diagram:
Induction of carcinogen detoxification by this compound.
Clinical Perspective and Future Directions
The promising preclinical data for this compound led to its evaluation in clinical trials. Oral administration of POH in human cancer patients was associated with significant gastrointestinal side effects, such as nausea and vomiting, which limited the achievable systemic concentrations.[2][4] Consequently, oral POH did not demonstrate significant therapeutic efficacy in several phase I and II trials.[15][16]
More recent research has explored alternative delivery routes to circumvent the issues with oral administration. Topical application of POH has been investigated for the chemoprevention of skin cancer.[17] A phase I trial showed that a 0.76% POH cream was well-tolerated.[18] A subsequent phase IIa study in individuals with sun-damaged skin showed a modest, yet statistically significant, reduction in nuclear abnormalities in the high-dose group, suggesting that topical POH may have a role in skin cancer chemoprevention, although improved epidermal delivery may be necessary.[17][19]
Intranasal delivery of POH has also been explored as a means to achieve therapeutic concentrations in the brain for the treatment of gliomas, with some encouraging results in early-phase trials in Brazil.[2][4][16]
References
- 1. flex.flinders.edu.au [flex.flinders.edu.au]
- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprevention of colon carcinogenesis by dietary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemopreventive effect of this compound on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induced tumorigenesis in (C3H/HeJ X A/J)F1 mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates Ras-ERK signaling to inhibit murine skin inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a chemopreventive agent in N-nitrosomethylbenzylamine-induced rat esophageal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. 4.3. Rat DMBA Induced Mammary Tumor Model [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Azoxymethane-induced rat aberrant crypt foci: Relevance in studying chemoprevention of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis in liver tumors by the monoterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mskcc.org [mskcc.org]
- 16. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase 2a Study of Topical this compound Cream for Chemoprevention of Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. experts.arizona.edu [experts.arizona.edu]
The Pharmacological Profile of Perillyl Alcohol and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant scientific interest for its potential as a chemotherapeutic and chemopreventive agent.[1][2] Extensive preclinical studies have demonstrated its ability to inhibit the growth of a wide range of cancer cell lines and suppress tumor development in various animal models.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its mechanism of action, pharmacokinetic properties, and clinical development. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of oncology.
Introduction
This compound (POH) is a monoterpenoid derived from the mevalonate pathway in plants.[4] It is a constituent of essential oils from plants like lavender, peppermint, and cherries.[4] The anticancer potential of POH has been investigated for several decades, with early research focusing on its ability to inhibit the post-translational modification of proteins involved in signal transduction.[5] While oral formulations of POH showed limited success in clinical trials due to gastrointestinal toxicity and poor bioavailability, recent advancements in intranasal delivery have revitalized interest in its therapeutic potential, particularly for central nervous system malignancies.[2][4] A highly purified form of this compound, NEO-100, is currently under clinical investigation for the treatment of gliomas. Furthermore, the synthesis and evaluation of novel POH derivatives are active areas of research aimed at improving efficacy and drug-like properties.[6][7]
Mechanism of Action
The anticancer effects of this compound are pleiotropic, involving the modulation of multiple cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Inhibition of Post-Translational Protein Prenylation
An early proposed mechanism of action for POH was the inhibition of farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes responsible for the post-translational lipid modification of small GTP-binding proteins like Ras.[5] While POH can inhibit these enzymes, the concentrations required are often higher than those needed to impact cell proliferation, suggesting that this may not be the primary mechanism of its anticancer activity.[2]
Modulation of Cell Signaling Pathways
This compound has been shown to impact several key signaling cascades implicated in cancer progression:
-
Ras/Raf/MEK/ERK Pathway: POH can suppress the Ras/Raf/ERK signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[8]
-
PI3K/Akt/mTOR Pathway: This critical survival pathway is also a target of POH. By inhibiting this pathway, POH can promote apoptosis and inhibit cell growth.
-
TGF-β Signaling: POH has been shown to activate the transforming growth factor-beta (TGF-β) signaling pathway, which can have a cytostatic effect on tumor cells.[2]
-
NF-κB Signaling: POH can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.[9]
-
STAT3 Signaling: The STAT3 signaling pathway, which is involved in cell proliferation and survival, is another target of POH.
The interplay of these signaling pathways contributes to the overall anticancer effect of this compound.
Induction of Apoptosis and Cell Cycle Arrest
POH can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the levels of anti-apoptotic proteins.[8] Furthermore, POH can cause cell cycle arrest, primarily at the G1 phase, by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21 and p27).[4]
Preclinical and Clinical Pharmacology
The pharmacological properties of this compound have been extensively studied in both preclinical models and human clinical trials.
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic activity against a wide variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | Varies | [8][10] |
| H520 | Non-small cell lung cancer | Varies | [8] |
| HepG2 | Hepatocellular carcinoma | 409.2 µg/mL | [10] |
| B16 | Murine melanoma | 250 | [2] |
| KPL-1 | ER-positive breast cancer | ~500 | [3] |
| MCF-7 | ER-positive breast cancer | ~500 | [3] |
| MKL-F | ER-negative breast cancer | ~500 | [3] |
| MDA-MB-231 | ER-negative breast cancer | ~500 | [3] |
| A172 | Glioblastoma | Varies | [11] |
| ANGM-CSS | Glioblastoma | Varies | [11] |
Metabolites of this compound:
The primary metabolites of POH, perillaldehyde and perillic acid, also exhibit biological activity. In some cell lines, perillyl aldehyde has shown greater cytotoxic potency than POH itself.[2] For instance, in murine B16 melanoma cells, the IC50 for perillyl aldehyde was 120 µM compared to 250 µM for POH.[2] In contrast, perillic acid was found to be inactive in rat PC12 pheochromocytoma cells.[2] Dehydroperillic acid, a biotransformation product, was found to be effective and selective against the A549 lung cancer cell line with an IC50 of 125 µg/mL.[10]
In Vivo Efficacy
Numerous in vivo studies have demonstrated the antitumor activity of this compound in various animal models of cancer.
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Hamsters | Pancreatic carcinoma | 2-4% in diet | Significant reduction in tumor growth, complete regression in 20% of animals. | [2] |
| Rats (DMBA-induced) | Mammary carcinoma | 2.5% in diet | Regression of 81% of small and 75% of advanced carcinomas. | [2] |
| Nude mice (orthotopic) | Human breast carcinoma (KPL-1) | 75 mg/kg i.p., 3x/week for 6 weeks | Suppression of primary tumor growth and inhibition of lymph node metastasis. | [2][3] |
| Rats | Ethanol-induced acute liver injury | 50 & 100 mg/kg body wt, intragastric tube for one week | Ameliorated liver injury by inhibiting lipid peroxidation and inflammation. | [9] |
| Mice (HFD-induced) | Obesity | Oral gavage | Reduced weight gain, improved lipid profiles and insulin sensitivity. | [12] |
Pharmacokinetics
The pharmacokinetic profile of this compound is highly dependent on the route of administration.
Oral Administration:
Following oral administration in humans, POH is rapidly and extensively metabolized, primarily to perillic acid (PA) and dihydroperillic acid (DHPA).[2][5] The parent drug, POH, is often undetectable in plasma.[2][5]
| Parameter | Perillic Acid (PA) | Dihydroperillic Acid (DHPA) | Reference |
| Tmax (hours) | 1-3 | 3-5 | [1][2][5] |
| Half-life (hours) | ~2 | ~2 | [1][5][13] |
High inter- and intra-patient variability in pharmacokinetic parameters has been a consistent finding in clinical trials of oral POH.[2]
Intranasal Administration:
Intranasal delivery of POH, particularly the purified formulation NEO-100, has been shown to bypass first-pass metabolism and achieve detectable concentrations in the cerebrospinal fluid (CSF) in animal models.[14] In rats, intranasal administration resulted in a significantly higher CSF-to-plasma ratio compared to intravenous administration.[14]
| Administration Route | Mean POH Plasma Concentration (µM) | Mean POH CSF Concentration (µM) | CSF-to-Plasma Ratio | Reference |
| Intravascular | 33.11 ± 15.78 | 0.16 ± 0.03 | ~0.005 | [14] |
| Intranasal | 7.57 ± 1.77 | 1.49 ± 0.34 | 0.20 ± 0.01 | [14] |
Clinical Trials
Oral this compound:
Phase I and II clinical trials of oral POH were conducted in patients with various advanced cancers. While the drug was generally well-tolerated at lower doses, dose-limiting gastrointestinal toxicities, including nausea, vomiting, and fatigue, were common at higher doses.[1][15][16] Objective tumor responses were rare, although some patients experienced disease stabilization.[5]
| Phase | Dose Range | Dose-Limiting Toxicities | Antitumor Activity | Reference |
| Phase I | 800 - 2400 mg/m²/dose (tid) | Gastrointestinal | Disease stabilization | [5] |
| Phase I | 1600 - 2800 mg/m²/dose (tid, 14-day cycle) | Nausea, fatigue | - | [15] |
| Phase I | 800 - 1600 mg/m²/dose (qid) | Gastrointestinal | Near-complete response in one colorectal cancer patient, stable disease in others. | [1][13] |
| Phase I | 1350 - 4050 mg (qid, new formulation) | Gastrointestinal | - | [16] |
| Phase II | 1200 mg/m²/dose (qid) | - | Limited | [2] |
Intranasal this compound (NEO-100):
Clinical trials investigating the intranasal delivery of NEO-100 for recurrent malignant gliomas have shown more promising results. This route of administration is well-tolerated with minimal side effects and has been associated with encouraging survival outcomes in some patients.[2]
This compound Derivatives
The development of POH derivatives is a key strategy to improve its pharmacological properties. Research has focused on synthesizing analogs with enhanced potency, selectivity, and pharmacokinetic profiles.[6][7] Examples of POH derivatives that have been synthesized and evaluated include:
-
Perillyl glucoside and perillyl glucoside fatty ester: These derivatives, synthesized enzymatically, retained antitumor activity against mouse Lewis lung carcinoma cells.
-
Amino-Modified this compound Compounds: These derivatives have been investigated through computational studies for their potential to activate apoptosis in tumor cells.[17]
-
Hybrids with other drugs: Conjugating POH with other chemotherapeutic agents is being explored as a strategy to create novel compounds with enhanced anticancer activity.[6][7]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound and its derivatives.
In Vitro Assays
5.1.1. Cell Viability Assays (e.g., MTT, XTT)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of POH or its derivatives for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[18]
-
5.1.2. Apoptosis Assays
-
Annexin V Staining:
-
Principle: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Protocol Outline:
-
Treat cells with POH or its derivatives.
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Caspase Activity Assays:
-
Principle: Measures the activity of caspases, a family of proteases that are key executioners of apoptosis.
-
Protocol Outline:
-
Lyse treated cells to release cellular contents.
-
Incubate the lysate with a fluorogenic or colorimetric caspase substrate.
-
Measure the fluorescence or absorbance to determine caspase activity.[8]
-
-
5.1.3. Western Blot Analysis
-
Principle: Detects and quantifies specific proteins to investigate the effect of POH on signaling pathways.
-
Protocol Outline:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, Akt, NF-κB).[19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).[19]
-
Recommended Antibodies for Key Signaling Pathways:
| Target Protein | Pathway | Recommended Antibody Type |
| p-ERK, Total ERK | Ras/Raf/MEK/ERK | Rabbit or Mouse Monoclonal |
| p-Akt, Total Akt | PI3K/Akt/mTOR | Rabbit or Mouse Monoclonal |
| NF-κB p65 | NF-κB | Rabbit or Mouse Monoclonal |
| p-STAT3, Total STAT3 | STAT3 | Rabbit or Mouse Monoclonal |
| Cleaved PARP, Cleaved Caspase-3 | Apoptosis | Rabbit Monoclonal |
| p21, p27 | Cell Cycle | Rabbit or Mouse Monoclonal |
Note: Specific antibody clones, dilutions, and incubation conditions should be optimized for each experiment.
In Vivo Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies with human cancer cell lines. Syngeneic models can be used to study the effects on the immune system.
-
Tumor Implantation: Cancer cells can be implanted subcutaneously or orthotopically to mimic the natural tumor microenvironment.
-
Dosing and Administration: POH can be administered through various routes, including oral gavage, intraperitoneal injection, or intranasal delivery. The dose and schedule should be based on previous studies and tolerability.
-
Efficacy Assessment: Tumor volume is typically measured with calipers. At the end of the study, tumors are excised and weighed. Survival analysis is also a key endpoint.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study. Histopathological analysis of major organs can be performed to assess toxicity.
Synthesis of this compound Derivatives
The synthesis of POH derivatives often involves modifying the hydroxyl group or the isopropenyl side chain.
-
Esterification and Etherification: The hydroxyl group can be esterified or etherified to produce derivatives with altered lipophilicity and pharmacokinetic properties.
-
Modification of the Isopropenyl Group: The double bond in the isopropenyl group can be a site for various chemical transformations.
-
Enzymatic Synthesis: Biocatalysis using enzymes like lipases and glycosidases can be employed for the regioselective and stereoselective synthesis of POH derivatives.
-
Chemical Synthesis: Various chemical methods have been described for the synthesis of POH from precursors like limonene or beta-pinene.[20][21]
Conclusion and Future Directions
This compound continues to be a compelling natural product with significant potential in oncology. While oral administration has been challenging, the advent of intranasal delivery has opened new avenues for its clinical application, particularly for brain tumors. The ongoing development of novel POH derivatives with improved pharmacological profiles holds promise for enhancing its therapeutic index. Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the pleiotropic effects of POH.
-
Conducting well-designed clinical trials to further evaluate the efficacy and safety of intranasal NEO-100.
-
Synthesizing and screening a broader range of POH derivatives to identify lead candidates with superior anticancer activity and drug-like properties.
-
Investigating the potential of POH and its derivatives in combination with other anticancer therapies.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its derivatives as a novel class of anticancer agents. The detailed information on its pharmacology, coupled with practical experimental guidance, is intended to accelerate progress in translating the promise of this natural compound into tangible clinical benefits for cancer patients.
References
- 1. Phase I clinical and pharmacokinetic study of this compound administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial of this compound administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limonene and this compound Derivatives: Synthesis and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects against ethanol induced acute liver injury in Wistar rats by inhibiting oxidative stress, NFκ-B activation and proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic, Antiproliferative and Apoptotic Effects of this compound and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells [mdpi.com]
- 12. This compound ameliorates high-fat diet-induced obesity in mice by modulating gut microbiota and activating IRF4-mediated brown fat thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Intranasal administration of the chemotherapeutic this compound results in selective delivery to the cerebrospinal fluid in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I pharmacokinetic trial of this compound (NSC 641066) in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I trial of this compound administered four times daily continuously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. prepchem.com [prepchem.com]
- 21. researchgate.net [researchgate.net]
Early-Stage Research on Perillyl Alcohol for Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant interest in oncology for its potential anticancer properties.[1] Preclinical studies have demonstrated its ability to induce tumor regression in various cancer models, including pancreatic, mammary, and liver cancers.[1] While research has been more extensive in other malignancies, particularly glioblastoma, early-stage investigations suggest that POH may also hold promise as a therapeutic agent for neuroblastoma, a common pediatric solid tumor.[2][3] In vitro data indicates its potential efficacy against neuroblastoma and leukemia cells.[2] This technical guide provides a comprehensive overview of the early-stage research on this compound for neuroblastoma, focusing on its mechanism of action, available preclinical data, and detailed experimental protocols to aid researchers in this field.
Mechanism of Action
This compound exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. While the precise mechanisms in neuroblastoma are still under investigation, research in other cancer models points to several key actions. POH has been shown to induce apoptosis in tumor cells without affecting normal cells and can promote the differentiation of tumor cells back to a more normal state.[1] Its molecular targets are diverse and include increasing the expression of Bak, a pro-apoptotic protein, and decreasing the prenylation of Ras proteins, which are critical for cell growth signaling.[1]
Quantitative Data
Quantitative data on the effects of this compound specifically on neuroblastoma cell lines is limited in publicly available literature. However, data from other cancer cell types and related tumor models provide valuable insights.
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Cell Line/Model | Compound | Endpoint | Value | Citation |
| Murine Glial C6 Cells | This compound | % Inhibition (3%) | 69.87% | [2] |
| Murine Glial C6 Cells | This compound | % Inhibition (0.03%) | 67.04% | [2] |
Table 2: In Vivo Efficacy of this compound and its Derivatives
| Tumor Model | Compound | Dosage | Endpoint | Result | Citation |
| Sarcoma 180 | This compound | 100 mg/kg/day | Tumor Growth Inhibition | 35.3% | [1] |
| Sarcoma 180 | This compound | 200 mg/kg/day | Tumor Growth Inhibition | 45.4% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in neuroblastoma research. These protocols are based on standard laboratory procedures and may require optimization for specific neuroblastoma cell lines and experimental conditions.
Cell Culture and POH Treatment
Objective: To culture neuroblastoma cell lines and treat them with this compound for subsequent in vitro assays.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS, IMR-32)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (POH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain neuroblastoma cell lines in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
Prepare a stock solution of POH in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Seed the neuroblastoma cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow the cells to adhere overnight.
-
Remove the existing medium and replace it with a medium containing various concentrations of POH or a vehicle control (medium with the same concentration of DMSO used for the highest POH concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on neuroblastoma cells.
Materials:
-
Neuroblastoma cells treated with POH in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the POH treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in neuroblastoma cells following POH treatment.
Materials:
-
Neuroblastoma cells treated with POH
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins involved in signaling pathways such as apoptosis and MAPK.
Materials:
-
Neuroblastoma cells treated with POH
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate the putative mechanisms of action of POH that are likely relevant to neuroblastoma.
Apoptosis Induction Pathway
Caption: POH-induced apoptosis pathway.
MAPK/ERK Signaling Pathway Inhibition
Caption: Inhibition of MAPK/ERK pathway by POH.
Experimental Workflow for In Vitro Studies
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of this compound in glial C6 cell line in vitro and anti-metastatic activity in chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Perillyl Alcohol from R-(+)-Limonene: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the synthesis of (R)-(+)-perillyl alcohol from R-(+)-limonene, a process of significant interest to researchers in medicinal chemistry and drug development. Perillyl alcohol, a naturally occurring monoterpene found in the essential oils of various plants, has demonstrated potential as a chemotherapeutic and chemopreventive agent.[1][2] The protocols outlined below focus on a whole-cell biocatalytic approach using engineered Escherichia coli, a method that offers a greener and more specific alternative to traditional chemical synthesis.
Introduction
This compound has garnered attention for its potential applications in oncology.[1] Preclinical studies have shown its ability to induce apoptosis in tumor cells and regress pancreatic, mammary, and liver tumors in animal models.[1][2] Its mechanism of action is multifaceted, involving the modulation of various cellular pathways that control cell growth and differentiation.[1] The synthesis of this compound from readily available R-(+)-limonene is a key step in enabling further research into its therapeutic potential. While chemical methods exist, they often involve toxic reagents and can lack specificity.[3][4] Biocatalytic methods, such as the one detailed here, present an efficient and environmentally friendly alternative.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition | (R)-(+)-Perillyl Alcohol Yield | Reference |
| pH | 5.8 | Suboptimal | [5][6] |
| 7.4 | Optimal | [5][6] | |
| 8.0 | Suboptimal | [5][6] | |
| Temperature | 16°C | Suboptimal | [5][6] |
| 20°C | Optimal | [5][6] | |
| 25°C | Suboptimal | [5][6] | |
| 30°C | Suboptimal | [5][6] | |
| 37°C | Suboptimal | [5][6] | |
| NADH Addition | None | Baseline | [5][6] |
| 2 mM | 1.2-fold increase | [5][6] | |
| Substrate Conc. | 1 g/L Limonene | Baseline | [5][6] |
| 20 g/L Limonene | 1.7-fold increase (130 mg/L) | [5][6] |
Table 2: Production of (R)-(+)-Perillyl Alcohol in a 5 L Bioreactor
| Strain | Substrate | Key Additives | Max. Yield | Reference |
| Engineered E. coli Strain 10 | 20 g/L (R)-(+)-Limonene | 40 g/L Ammonium Formate, 40 ml Dioctyl Phthalate (DINP) | 1.23 g/L | [5][6][7] |
| Engineered E. coli | Glucose | Pyruvate, DINP | 453 mg/L | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis of (R)-(+)-Perillyl Alcohol
This protocol describes the synthesis of (R)-(+)-perillyl alcohol from (R)-(+)-limonene using an engineered E. coli whole-cell biocatalyst in a 5 L fermenter.[5][6]
1. Preparation of Whole-Cell Biocatalyst: a. Culture the engineered E. coli strain in a 5 L fermenter containing 2 L of fermentation broth. b. Perform fed-batch fermentation at 37°C and pH 7.0, with aeration at 0.5–2 vvm and agitation at 400–800 rpm.[5][6] c. Inoculate with 5.0% (v/v) seed culture.[6] d. Maintain pH with the addition of NH₄OH (25%, v/v).[6] e. Harvest the recombinant E. coli cells via centrifugation at 8,000 g for 10 minutes.[5][6] f. Wash the cell pellet twice with 50 mM PBS buffer (pH 7.4).[5][6] g. Resuspend the cells to obtain the whole-cell catalyst and store at 4°C.[5][6]
2. Biotransformation Reaction: a. Prepare a 1 L conversion mixture in a 5 L fermenter containing: i. 20 g/L (R)-(+)-limonene[5][6] ii. 40 g/L ammonium formate (for NADH regeneration)[5][6] iii. Recombinant cells to an optical density at 600 nm (OD₆₀₀) of 50[5][6] iv. 40 ml dioctyl phthalate (DINP)[5][6] v. 50 mM PBS buffer (pH 7.4)[5][6] b. Maintain the reaction at 20°C with constant stirring (300–800 rpm) for 24 hours.[5][6] c. Monitor the production of (R)-(+)-perillyl alcohol every 4 hours.[6]
3. Product Analysis: a. Analyze the concentration of (R)-(+)-limonene and (R)-(+)-perillyl alcohol using appropriate analytical techniques, such as gas chromatography (GC).
Visualizations
Caption: Biocatalytic conversion of R-(+)-Limonene to this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. This compound: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altmedrev.com [altmedrev.com]
- 3. US5994598A - Method of preparing this compound and perillyl acetate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 7. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of (R)‐(+)‐this compound by Escherichia coli expressing neryl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Conversion of Limonene to Perillyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perillyl alcohol, a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant attention for its potential therapeutic properties, particularly as an anti-cancer agent.[1][2][3] Its limited availability from natural sources and the challenges associated with chemical synthesis have driven the development of sustainable and environmentally friendly biocatalytic methods for its production.[1][2][3][4] This document provides detailed application notes and protocols for the biocatalytic conversion of limonene, a readily available and inexpensive monoterpene from citrus fruit peels, to this compound using whole-cell biocatalysts.[5]
The primary biocatalytic reaction involves the regioselective hydroxylation of the C7-methyl group of limonene.[6] This transformation is predominantly catalyzed by cytochrome P450 monooxygenases.[6][7][8][9] Engineered microorganisms, such as Escherichia coli and Pseudomonas putida, expressing these enzymes have been successfully employed for the production of this compound.[4][8][10][11][12] Whole-cell biocatalysis is often preferred over the use of isolated enzymes due to enhanced enzyme stability, the elimination of costly enzyme purification steps, and the potential for cofactor regeneration within the cellular environment.[5][10]
Biocatalytic System Overview
The core of the biocatalytic system is a microorganism engineered to express a limonene-hydroxylating enzyme. A common and effective enzyme is the p-cymene monooxygenase (CymA) from Pseudomonas putida, which consists of a hydroxylase subunit (CymAa) and a reductase subunit (CymAb).[5][10] The reaction requires a cofactor, typically NADH, which is oxidized during the hydroxylation of limonene.[10] To ensure a continuous supply of the reduced cofactor, a cofactor regeneration system, such as the co-expression of formate dehydrogenase (FDH), is often incorporated.[5][10] FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH.[10]
Due to the hydrophobic nature and potential toxicity of both the substrate (limonene) and the product (this compound) to the microbial cells, a two-phase reaction system is commonly employed.[1][2][10][11] An organic solvent, such as dioctyl phthalate (DINP) or dodecane, is used to create a second phase that serves as a reservoir for limonene and sequesters the this compound, thereby reducing its concentration in the aqueous phase and minimizing cellular toxicity.[2][5][10][11]
Data Presentation
Table 1: Comparison of Engineered E. coli Strains for this compound Production
| Strain | Key Genetic Modifications | Plasmid System (Copy Number) | This compound Titer (mg/L) | Reference |
| Strain 03 | Co-expression of p-cymene monooxygenase (cymAa and cymAb) | pRSFDuet-1 (high copy) | ~110 | [10] |
| Strain 10 | Co-expression of cymA and formate dehydrogenase (fdh) | pRSFDuet-1 (for cymA), pET28a(+) (for fdh) | 230 | [5][10] |
| Engineered E. coli | Heterologous mevalonate pathway, limonene synthase, cytochrome P450 | Single plasmid | ~100 | [13] |
| Engineered E. coli | Overexpression of cytochrome P450 electron transport proteins, knockdown of endogenous ethanol dehydrogenase | Not specified | 309.1 (in shake flask) | [1][2] |
| Engineered E. coli | Heterologous mevalonate pathway, limonene synthase, P-cymene monooxygenase | Not specified | 87 (in 5 L bioreactor) | [3] |
Table 2: Optimized Reaction Conditions for Whole-Cell Biocatalysis
| Parameter | Optimal Value | Reference |
| pH | 7.4 | [5][10] |
| Temperature | 20°C | [5][10] |
| Whole-cell catalyst concentration (OD600) | 50 | [5][10] |
| (R)-(+)-Limonene concentration | 20 g/L | [10] |
| Organic Solvent | Dioctyl phthalate (DINP) | [5][10] |
| Cofactor Regeneration Substrate | Ammonium formate | [5] |
Experimental Protocols
Protocol 1: Preparation of Engineered E. coli Whole-Cell Biocatalyst
This protocol describes the cultivation of an engineered E. coli strain expressing the necessary enzymes for the conversion of limonene to this compound and for cofactor regeneration.
Materials:
-
Engineered E. coli strain (e.g., Strain 10 expressing CymA and FDH)[10]
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., kanamycin, ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Centrifuge and sterile centrifuge tubes
-
Spectrophotometer
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotics with a single colony of the engineered E. coli strain.
-
Incubate the culture overnight at 37°C with shaking at 220 rpm.[2]
-
The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture to an initial OD600 of approximately 0.1.[6]
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6–0.8.[2][6]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[6]
-
Reduce the temperature to 18-30°C and continue cultivation for another 12-24 hours to allow for protein expression.[6]
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.4).
-
Resuspend the cell pellet in the reaction buffer to the desired final OD600 (e.g., 50).[5][10] The whole-cell biocatalyst is now ready for use.
Protocol 2: Whole-Cell Bioconversion of Limonene to this compound in a Shake Flask
This protocol outlines the procedure for the biocatalytic conversion in a two-phase system at a laboratory scale.
Materials:
-
Prepared whole-cell biocatalyst (from Protocol 1)
-
(R)-(+)-Limonene
-
Ammonium formate (for cofactor regeneration)[5]
-
Sterile shake flasks
-
Incubator shaker
Procedure:
-
In a sterile shake flask, prepare the reaction mixture. For a 20 mL total volume, combine:[5][10]
-
Add (R)-(+)-limonene to the desired final concentration (e.g., 20 g/L).[10] Note: Limonene can be added directly to the organic phase.
-
Incubate the flask at 20°C with shaking at 220 rpm for 6-24 hours.[5][10]
-
Periodically, take samples from the organic phase for analysis.
Protocol 3: Bioreactor-Scale Production of this compound
This protocol provides a general guideline for scaling up the bioconversion process in a laboratory-scale bioreactor.
Materials:
-
5 L Bioreactor
-
Engineered E. coli strain
-
Fermentation medium
-
(R)-(+)-Limonene
-
Dioctyl phthalate (DINP)
-
Ammonium formate
-
pH probe, dissolved oxygen (DO) probe
-
Ammonium hydroxide (for pH control)
Procedure:
-
Prepare the seed culture as described in Protocol 1.
-
Sterilize the 5 L bioreactor containing 2 L of fermentation broth.
-
Inoculate the bioreactor with the seed culture (e.g., 5% v/v).[5]
-
Cultivate the cells at 37°C. Maintain pH at 7.0 using ammonium hydroxide.[5]
-
After the cell growth phase, harvest the biomass by centrifugation.[5]
-
Prepare the biotransformation reaction in the bioreactor. For a 1 L reaction volume:[5]
-
Set the biotransformation conditions: 20°C, agitation at 300–800 rpm, and aeration at 0.5 vvm.[5]
-
Monitor the reaction over 24 hours, taking samples from the organic phase for analysis.[5]
Protocol 4: Quantification of this compound by HPLC
This protocol describes a method for the analysis of this compound concentration in the reaction mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., Alltima C18, 5 µm, 150 mm x 2.1 mm)[14]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
This compound standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Take a sample from the organic phase of the reaction mixture.
-
Dilute the sample in isopropyl alcohol.[14]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions: [14]
-
Mobile Phase: Isocratic elution with acetonitrile:water (40:60, v/v).[14]
-
Flow Rate: 0.35 mL/min.[14]
-
Column: Alltima C18, 5 µm, 150 mm x 2.1 mm.[14]
-
Detection: UV at 210 nm.[14]
-
Injection Volume: 5 µL.[14]
-
Run Time: 12 minutes for the isocratic run, followed by a gradient wash with isopropyl alcohol for 20 minutes to elute any remaining hydrophobic compounds.[14]
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the this compound standard.
-
The retention time for this compound is approximately 7 minutes under these conditions.[14]
-
Calculate the concentration of this compound in the samples based on the peak area and the calibration curve.
-
Visualizations
Caption: Biochemical pathway for the conversion of limonene to this compound.
Caption: General experimental workflow for whole-cell biocatalysis.
References
- 1. Engineering Escherichia coli for this compound Production with Reduced Endogenous Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effectiveness of recombinant Escherichia coli on the production of (R)-(+)-perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic production of this compound from limonene by using a novel Mycobacterium sp. cytochrome P450 alkane hydroxylase expressed in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of (+)- and (-)-limonenes to respective carveols and perillyl alcohols by CYP2C9 and CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalytic Production of this compound from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Metabolic engineering of Escherichia coli for limonene and this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An HPLC method for quantitation of this compound in a topical pharmaceutical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery of Perillyl Alcohol in Glioma Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM), the most aggressive primary brain tumor in adults, presents a formidable therapeutic challenge.[1] The blood-brain barrier (BBB) is a major obstacle, restricting the entry of most chemotherapeutic agents into the brain parenchyma.[2][3] Intranasal (IN) drug delivery has emerged as a promising, non-invasive strategy to bypass the BBB, utilizing the olfactory and trigeminal nerve pathways to transport therapeutic agents directly to the central nervous system (CNS).[4]
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants like citrus fruits and lavender, has demonstrated significant anticancer activity in preclinical models.[2][5] However, initial clinical trials using oral POH administration failed to show significant efficacy and were hampered by dose-limiting gastrointestinal toxicity.[2][3][6] A paradigm shift to intranasal delivery has revitalized interest in POH, with clinical studies showing promising activity and excellent tolerability in patients with recurrent glioma.[1][2][7] This document provides detailed application notes and protocols based on published preclinical and clinical data for the use of intranasal POH in glioma therapy.
Mechanism of Action of this compound
This compound exerts its antitumor effects through a variety of molecular mechanisms, impacting multiple cellular signaling pathways crucial for glioma cell proliferation, survival, and invasion. Its action is pleiotropic, extending beyond its initial characterization as a simple Ras inhibitor. POH has been shown to induce cell cycle arrest, promote apoptosis, and trigger endoplasmic reticulum (ER) stress.[8][9][10]
Key molecular actions include:
-
Induction of Apoptosis: POH treatment activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It modulates the expression of Bcl-2 family proteins and activates caspases.[11]
-
Cell Cycle Arrest: POH can halt the cell cycle, typically at the G1 phase, by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulating cyclins.[4][10]
-
Inhibition of Survival Pathways: POH has been shown to inhibit critical pro-survival signaling cascades, including the Ras/MAPK and PI3K/Akt/mTOR pathways.[9][11]
-
ER Stress Pathway Activation: In glioma cells, POH can induce cytotoxicity by activating the ER stress pathway, evidenced by the increased expression of proteins like GRP78 and CHOP.[8][9]
Application Note 1: Preclinical Evaluation of Intranasal POH
Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetics of new POH formulations. These typically involve in vitro assays on glioma cell lines and in vivo studies using rodent models with intracranial tumors.[1][8]
Preclinical Data Summary
| Study Type | Model System | POH Formulation/Dose | Key Findings | Citation |
| In Vitro | Human glioblastoma cell lines (U87, A172) | Logarithmic dilutions (0.001% to 1% v/v) | POH inhibits cell viability in a concentration-dependent manner and induces apoptosis. | [12][13] |
| In Vivo | Mice with temozolomide-resistant GBM xenografts | Intranasal POH | Decreased tumor growth and increased survival in animal models. | [1][8] |
| Pharmacokinetics | Rats | Intranasal vs. Intravascular POH | Intranasal delivery resulted in tenfold higher CSF-to-plasma ratios for POH and tenfold higher CSF levels for its metabolite, perillic acid (PA), compared to IV administration. | [14][15] |
Experimental Protocols
Protocol 1: In Vitro Glioma Cell Viability (MTT Assay)
This protocol is adapted from studies evaluating POH's effect on glioma cell lines.[12][13]
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87, A172) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare logarithmic dilutions of POH (e.g., 0.001%, 0.01%, 0.1%, 1% v/v) in the culture medium. Remove the old medium from the wells and add 100 µL of the POH-containing medium or control medium.
-
Incubation: Incubate the treated plates for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the control (untreated cells) and calculate the IC₅₀ value (the concentration of POH that inhibits cell viability by 50%).
Protocol 2: Intranasal Administration in Rodents (Mouse Model)
This protocol is a generalized procedure based on standard institutional guidelines for intranasal delivery in rodents.[16][17]
-
Animal Restraint: Restrain the mouse by scruffing the neck to immobilize the head. Position the mouse in dorsal recumbency (on its back).
-
Volume Preparation: Use a mechanical pipette with a sterile tip to draw up the required volume of the POH solution. For mice, the recommended volume is typically 5-10 µL per nostril for a total of 10-20 µL.[17]
-
Administration:
-
Carefully position the pipette tip at the opening of one nostril.
-
Slowly dispense the liquid, allowing the mouse to inhale the droplet. Do not insert the tip into the nasal cavity to avoid injury.
-
Alternate between nostrils for each drop until the full dose is administered.
-
-
Monitoring: Throughout the procedure, monitor the animal for any signs of distress, such as excessive struggling, changes in breathing, or fluid emerging from the nostrils.[16]
-
Post-Procedure Care: Return the mouse to its cage and observe for any immediate adverse effects. Continue monitoring as specified in the IACUC-approved protocol.
Application Note 2: Clinical Translation and Administration
Clinical trials have demonstrated that intranasal POH is well-tolerated and shows promising activity in patients with recurrent high-grade gliomas.[1][8] The highly purified, cGMP-produced version of POH, known as NEO100, is currently under investigation in the United States.[1][8][18]
Clinical Trial Data Summary
| Trial/Study | Phase | Patient Population | Dosage Regimen | Key Efficacy Outcomes | Safety/Tolerability | Citation |
| US Trial (NEO100) | Phase I | 12 recurrent GBM patients | Dose escalation from 96 mg/dose (384 mg/day) up to 288 mg/dose (1152 mg/day), administered QID. | PFS-6: 33%; OS-12: 55%. Median OS: 15 months. | Well-tolerated at all dose levels; no severe adverse events reported. | [1][5][8] |
| Brazilian Studies | Phase I/II | 198 recurrent malignant glioma patients (GBM, anaplastic astrocytoma, anaplastic oligodendroglioma) | Initial dose: 67 mg QID (268 mg/day). Escalated to 133 mg QID (533 mg/day). | 19% of patients remained in clinical remission after 4 years of exclusive POH treatment. | Excellent safety profile. Occasional nose soreness, rarely nosebleed at higher doses. No systemic toxicity. | [2][4][9] |
| Case Study | Phase I/II | Recurrent GBM patient | 268 mg/day administered QID. | Marked reduction of enhancing lesion observed on MRI scans 3 and 5 years after starting treatment. | No evidence of adverse effects for over 5 years. | [19] |
Nose-to-Brain Delivery Pathway
The efficacy of intranasal POH relies on its ability to bypass the BBB. Following administration into the nasal cavity, lipophilic molecules like POH can be transported directly to the CNS. This occurs primarily along the olfactory and trigeminal nerves, which originate in the nasal mucosa and terminate in the brain. This route avoids first-pass metabolism in the liver and minimizes systemic exposure, contributing to the favorable safety profile.[3][4]
Protocol 3: Preparation and Administration of Nebulized POH/NEO100 (Clinical)
This protocol is a composite based on methods described for clinical trials in Brazil and the United States.[9][20] Patients typically self-administer the therapy four times a day.
-
Materials:
-
This compound (POH) or NEO100 solution.
-
Diluent (e.g., mineral water for Brazilian studies, bottled water for US studies).[20]
-
Portable nebulizer with reservoir and nasal mask.
-
Sterile syringe for measurement.
-
-
Preparation (Example for NEO100):
-
Using a sterile syringe, draw 3 mL of bottled water and transfer it to the nebulizer reservoir.
-
Using a new sterile syringe, draw 3 mL of NEO100 and add it to the water in the reservoir.
-
Gently mix the contents of the reservoir.[20]
-
-
Administration:
-
Connect the reservoir to the nebulizer device and attach the nasal mask.
-
Place the nasal mask over the nose and mouth.
-
Turn on the nebulizer and breathe normally until the reservoir is empty and the misting stops.
-
The treatment is typically administered four times a day (QID).[5]
-
-
Cleaning: Clean the nebulizer components after each use according to the manufacturer's instructions to ensure hygiene and proper device function.
Advanced Delivery Systems: A Future Outlook
To further enhance the bioavailability and brain-targeting efficiency of POH, advanced delivery systems such as lipid-based nanocarriers are being explored. Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs) can encapsulate POH, protecting it from degradation, controlling its release, and potentially improving its transport across the BBB.[10][21][22][23] While much of this research is currently focused on oral or systemic delivery, these technologies could be adapted for intranasal formulations.
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Potential Advantages | Citation |
| SLN-POH | ~254 | ~0.35 | -14.7 | ~84.6% | Controlled release, increased bioavailability, reduced volatility. | [22][23] |
| NLC-POH | ~287 | ~0.143 | - | ~99.7% | High encapsulation efficiency, enhanced brain biodistribution, scalable production. | [21] |
| LNC-POH | 248 - 330 | 0.4 - 0.5 | -15.2 to -36.9 | - | Enhanced in vitro antiproliferative activity compared to free POH. | [10][24] |
Safety and Toxicology
Intranasal POH has demonstrated an excellent safety profile in clinical trials. Unlike oral administration which caused significant gastrointestinal distress, the intranasal route is well-tolerated.[2][6]
-
Local Effects: The most common side effects are mild and localized to the nasal passages, including occasional nose soreness or, rarely, nosebleeds, particularly at higher doses.[9]
-
Systemic Effects: No significant systemic toxicity, including gastrointestinal or hematological side effects, has been reported even with long-term daily use for over four years.[8][9]
-
Material Safety: Pure POH is classified as a skin and eye irritant and may cause respiratory irritation, highlighting the need for proper handling during formulation preparation.[25]
Conclusion
Intranasal delivery of this compound represents a highly promising, non-invasive therapeutic strategy for glioma. By circumventing the blood-brain barrier, this approach delivers POH directly to the CNS, achieving therapeutic effects with minimal systemic toxicity. The extensive preclinical and clinical data support its continued development. Future research focusing on optimizing formulations, potentially through the use of nanocarrier systems, may further enhance the efficacy of this targeted therapy for patients with malignant brain tumors.
References
- 1. Phase I trial of intranasal NEO100, highly purified this compound, in adult patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Intranasal this compound for Glioma Therapy: Molecular Mechanisms and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound for Glioblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Long-term Outcome in Patients with Recurrent Malignant Glioma Treated with this compound Inhalation | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptosis in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intranasal administration of the chemotherapeutic this compound results in selective delivery to the cerebrospinal fluid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. scirp.org [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing Oral Bioavailability and Brain Biodistribution of this compound Using Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. precisionnanomedicine.com [precisionnanomedicine.com]
- 24. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Formulation and Characterization of Perillyl Alcohol Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillyl alcohol (POH) is a naturally occurring monoterpene found in the essential oils of plants like peppermint, lavender, and citrus fruits.[1][2] It has garnered significant interest in oncology for its potent anti-tumor activities, including the induction of apoptosis (programmed cell death) in cancer cells while largely sparing normal cells.[3][4] POH's therapeutic effects are linked to its ability to modulate multiple cellular signaling pathways, such as inhibiting the Ras signaling cascade, activating apoptotic pathways, and suppressing the PI3K/AKT/mTOR survival pathway.[5]
Despite its promise, the clinical application of this compound is hampered by its poor water solubility and limited bioavailability.[4][6] Nanoemulsions, which are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically ranging from 20 to 200 nm, offer a robust solution to these challenges.[7] Encapsulating POH in a nanoemulsion can enhance its solubility, improve stability, and facilitate its delivery to target tissues, potentially increasing its therapeutic efficacy.[7][8]
These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of this compound-loaded nanoemulsions.
Nanoemulsion Formulation
The successful formulation of a stable POH nanoemulsion depends on the careful selection of an oil phase, surfactants, and co-surfactants.
Components
A typical oil-in-water (O/W) nanoemulsion for POH delivery consists of the following components:
| Component | Function | Typical Concentration (% w/w) | Examples |
| Oil Phase | Solvent/Carrier for POH | 5 - 20% | This compound (as active), Medium Chain Triglycerides (MCT), Oleic Acid, Isopropyl Myristate (IPM)[9] |
| Aqueous Phase | Continuous Phase/Vehicle | 60 - 90% | Purified Water, Phosphate-Buffered Saline (PBS) |
| Surfactant | Emulsifying Agent | 3 - 10% | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor® EL, Lecithin[10][11] |
| Co-surfactant | Stability Enhancer / Co-emulsifier | 1 - 10% | Polyethylene Glycol 400 (PEG 400), Propylene Glycol, Ethanol[9] |
Preparation Methods
High-energy methods are commonly employed to produce nanoemulsions with small and uniform droplet sizes.[12]
Protocol 1: High-Pressure Homogenization (HPH)
This method uses intense mechanical force to break down coarse emulsion droplets into nano-sized ones.[12]
-
Phase Preparation:
-
Oil Phase: Accurately weigh and mix this compound and the selected carrier oil.
-
Aqueous Phase: Separately, weigh and dissolve the surfactant and co-surfactant in purified water.
-
-
Pre-emulsification:
-
Homogenization:
-
Immediately pass the warm pre-emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure between 500 and 5000 psi.[13]
-
Process the emulsion for 5 to 10 cycles to achieve a small, uniform droplet size.[10][13] The droplet size typically decreases with an increasing number of passes and higher pressure.
-
-
Cooling & Storage:
-
Cool the resulting nanoemulsion to room temperature and store it in a sealed container at 4°C for further analysis.
-
Protocol 2: Ultrasonication
This method utilizes acoustic cavitation to disrupt droplets.
-
Phase Preparation: Prepare the oil and aqueous phases as described in Protocol 1 (Step 1).
-
Pre-emulsification: Create a coarse emulsion as described in Protocol 1 (Step 2).
-
Sonication:
-
Immerse the probe of a high-intensity ultrasonicator into the coarse emulsion.
-
Apply ultrasonic energy at a specified amplitude (e.g., 40-60%) for 10-20 minutes.
-
To prevent overheating, which can degrade POH and destabilize the emulsion, perform sonication in a pulsed mode (e.g., 10 seconds on, 5 seconds off) and place the sample vessel in an ice bath.
-
-
Cooling & Storage: Cool and store the nanoemulsion as described in Protocol 1 (Step 4).
Workflow for Nanoemulsion Preparation and Characterization
Caption: Workflow from formulation to characterization.
Nanoemulsion Characterization
Thorough characterization is essential to ensure the quality, stability, and efficacy of the POH nanoemulsion.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical indicators of the nanoemulsion's physical stability. Smaller particle sizes and PDI values (ideally < 0.3) indicate a more uniform and stable formulation.[9] Zeta potential values greater than |±30| mV suggest good stability due to electrostatic repulsion between droplets.
Protocol 3: DLS for Size, PDI, and Zeta Potential
-
Sample Preparation:
-
Instrument Setup:
-
Measurement:
-
Transfer the diluted sample into the appropriate cuvette (disposable cuvette for size/PDI, folded capillary cell for zeta potential).[17][18]
-
Place the cuvette in the instrument and allow the sample to equilibrate for 1-2 minutes.
-
Perform the measurement in triplicate.[14]
-
Record the Z-average diameter (nm), PDI, and zeta potential (mV).
-
Encapsulation Efficiency (EE)
EE determines the percentage of POH successfully encapsulated within the nanoemulsion droplets.
Protocol 4: Determination of Encapsulation Efficiency
-
Separation of Free Drug:
-
Place a known volume of the nanoemulsion (e.g., 1 mL) into a centrifugal filter unit (e.g., with a molecular weight cut-off of 10 kDa).[19]
-
Centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to separate the aqueous phase containing the unencapsulated (free) POH from the nanoemulsion.
-
-
Quantification:
-
Quantify the amount of free POH in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
-
To determine the total amount of POH, disrupt an equivalent volume of the original nanoemulsion with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then quantify using HPLC.
-
-
Calculation:
-
Calculate the EE using the following formula:[16] EE (%) = [(Total POH - Free POH) / Total POH] x 100
-
In Vitro Drug Release
This study evaluates the rate and extent of POH release from the nanoemulsion, which is crucial for predicting its in vivo performance.[7]
Protocol 5: In Vitro Release via Dialysis Bag Method
-
Apparatus Setup:
-
Use a USP dissolution apparatus (e.g., paddle type) maintained at 37 ± 0.5°C with a stirring speed of 50 rpm.[7]
-
-
Dialysis Bag Preparation:
-
Release Study:
-
Place the sealed dialysis bag into a vessel containing a known volume of release medium (e.g., 400 mL of phosphate buffer, pH 7.4, to simulate physiological conditions).[9]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.[7]
-
-
Analysis:
-
Analyze the concentration of POH in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Quantitative Data Summary
The following table presents hypothetical characterization data for two POH nanoemulsion formulations prepared with different surfactants to illustrate potential outcomes.
| Formulation ID | Surfactant | POH Conc. (% w/w) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| POH-NE-A | Polysorbate 80 | 5 | 135 ± 4.2 | 0.158 | -28.5 ± 1.1 | 95.7 |
| POH-NE-B | Cremophor® EL | 5 | 162 ± 5.1 | 0.224 | -20.1 ± 0.9 | 92.3 |
This compound Mechanism of Action
POH exerts its anticancer effects through a variety of signaling pathways.[5] A primary mechanism involves the inhibition of post-translational prenylation of small G-proteins like Ras, which is critical for their membrane localization and function in signal transduction.[1][2] This disruption leads to the downregulation of proliferative signaling cascades like the RAS-RAF-MEK-ERK pathway.[5] Furthermore, POH can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades.[3][5] It also inhibits other critical survival pathways, including the mTOR/4E-BP1 pathway, to suppress the synthesis of proteins required for cancer cell growth and proliferation.[5][20]
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by POH.
References
- 1. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal administration of this compound-loaded nanoemulsion and pharmacokinetic study of its metabolite perillic acid in plasma and brain of rats using UPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Nanoemulsion preparation [protocols.io]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing Active Modified Starch-Based Films Incorporated with Ultrasound-Assisted Muña (Minthostachys mollis) Essential Oil Nanoemulsions [mdpi.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 18. materialneutral.info [materialneutral.info]
- 19. researchgate.net [researchgate.net]
- 20. This compound efficiently scavenges activity of cellular ROS and inhibits the translational expression of hypoxia-inducible factor-1α via mTOR/4E-BP1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perillyl Alcohol as a Permeation Enhancer for the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants like lavender and citrus fruits, has garnered significant interest for its potential therapeutic applications, particularly in neuro-oncology. Beyond its intrinsic anti-cancer properties, POH is being investigated as a permeation enhancer to increase the delivery of therapeutic agents across the formidable blood-brain barrier (BBB). The BBB's restrictive nature, primarily due to complex tight junctions between endothelial cells, poses a major challenge to treating central nervous system (CNS) diseases.
These application notes provide a summary of the current understanding of POH's effects on the BBB, supported by quantitative data from preclinical studies. Detailed protocols for in vitro and in vivo evaluation of POH as a BBB permeation enhancer are provided to facilitate further research in this promising area.
Mechanism of Action
This compound appears to modulate the integrity of the blood-brain barrier primarily by influencing the expression and organization of tight junction proteins. In vitro studies on human brain endothelial cells (HBECs) have shown that POH can prevent the disruption of key tight junction proteins, including VE-cadherin, Occludin, and JAM-A, under pathological conditions.[1][2] Furthermore, POH has been observed to downregulate the expression of endothelial adhesion molecules such as ICAM-1 and VCAM-1, which are involved in neuroinflammation and can affect BBB integrity.[1][3]
While the precise signaling pathways are still under investigation, a plausible mechanism involves the modulation of the RhoA/ROCK signaling pathway, a critical regulator of endothelial cell cytoskeleton and tight junction stability.[4][5][6] It is hypothesized that POH may inhibit this pathway, leading to the stabilization of the actin cytoskeleton and enhancement of tight junction protein complexes, thereby preserving or restoring barrier function.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the quantitative effects of this compound on the integrity of human brain endothelial cell monolayers in vitro, particularly in a model of cerebral malaria which induces BBB breakdown.
| Parameter | Condition | POH Concentration | Result | Reference |
| Trans-endothelial Electrical Resistance (TEER) | HBECs + P. falciparum-parasitized RBCs | 20 µM | Prevented the significant decrease in TEER observed with parasitized RBCs alone. TEER remained significantly higher and constant over 48 hours. | [1] |
| ICAM-1 Expression | HBECs + P. falciparum-parasitized RBCs | 20 µM | Significantly downregulated the upregulation of ICAM-1 induced by parasitized RBCs. | [1] |
| VCAM-1 Expression | HBECs + P. falciparum-parasitized RBCs | 20 µM | Significantly downregulated the upregulation of VCAM-1 induced by parasitized RBCs. | [1] |
| Microvesicle Release | HBECs + P. falciparum-parasitized RBCs | 20 µM | Significantly prevented the more than seven-fold increase in microvesicle release caused by parasitized RBCs. | [1] |
In Vivo Pharmacokinetics of this compound
The tables below present pharmacokinetic data from studies in rats, highlighting the brain and cerebrospinal fluid (CSF) distribution of this compound and its metabolite, perillic acid (PA), following different administration routes.
Table 2: Cerebrospinal Fluid (CSF) to Plasma Ratios of POH and PA in Rats [7][8]
| Compound | Administration Route | CSF-to-Plasma Ratio |
| This compound (POH) | Intranasal | ~10-fold higher than intravascular |
| Perillic Acid (PA) | Intranasal | ~10-fold higher than intravascular |
Table 3: Pharmacokinetic Parameters of Perillic Acid (PA) in Rat Plasma Following Oral Administration of 500 mg/kg POH [9]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–24h (ng·h/mL) | T1/2 (h) |
| Free POH | 40,507.18 | 1 | 185,138.8 | 8 |
| POH-loaded NLCs | 35,431.14 | 4 | 374,275.6 | 11 |
Table 4: Pharmacokinetic Parameters of Perillic Acid (PA) in Rat Brain Following Oral Administration of 500 mg/kg POH [9]
| Formulation | Cmax (ng/g) | Tmax (h) | AUC0–24h (ng·h/g) | T1/2 (h) |
| Free POH | 2,879.13 | 1 | 14,834.7 | 7.9 |
| POH-loaded NLCs | 10,740.92 | 4 | 93,892.4 | 10.5 |
NLCs: Nanostructured Lipid Carriers
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Permeability Enhancement by this compound using a Transwell Assay
This protocol describes how to evaluate the effect of this compound on the permeability of an in vitro BBB model composed of a monolayer of human brain endothelial cells (HBECs).
Materials:
-
Human Brain Endothelial Cells (HBECs)
-
Complete HBEC growth medium
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Rat tail collagen, Type I
-
This compound (POH)
-
A model drug for permeation studies (e.g., a fluorescent tracer like sodium fluorescein or a therapeutic agent of interest)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Fluorescence plate reader or appropriate analytical instrument for the model drug (e.g., HPLC, LC-MS/MS)
Procedure:
-
Coating Transwell Inserts: a. Prepare a 50 µg/mL solution of collagen in sterile 0.02 N acetic acid. b. Add the collagen solution to the upper chamber of the Transwell inserts and incubate for 1-2 hours at 37°C. c. Aspirate the collagen solution, wash twice with sterile PBS, and air dry.
-
Seeding Endothelial Cells: a. Culture HBECs to 80-90% confluency. b. Seed the HBECs onto the coated Transwell inserts at a density of 1 x 105 cells per insert. c. Add complete medium to the upper (apical) and lower (basolateral) chambers. d. Culture for 3-5 days at 37°C in a 5% CO2 incubator, until a confluent monolayer is formed and TEER values stabilize.
-
TEER Measurement: a. Measure TEER daily to monitor the integrity of the endothelial monolayer. b. A stable and high TEER value (typically >150 Ω·cm²) indicates a well-formed barrier.
-
Treatment with this compound: a. Prepare a stock solution of POH in a suitable solvent (e.g., ethanol) and dilute to final concentrations (e.g., 1, 10, 20, 50 µM) in HBEC medium. b. Replace the medium in the apical chamber with medium containing the desired concentration of POH. The basolateral chamber should contain fresh medium. c. Include a vehicle control group. d. Incubate for a predetermined time (e.g., 1, 4, or 24 hours).
-
Permeability Measurement: a. After the POH pre-incubation, remove the medium from the apical chamber. b. Add the model drug solution (at a known concentration in HBSS) to the apical chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. d. Replace the collected volume with fresh HBSS.
-
Data Analysis: a. Quantify the concentration of the model drug in the basolateral samples using the appropriate analytical method. b. Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the flux of the drug across the monolayer (µg/s).
- A is the surface area of the membrane (cm²).
- C0 is the initial concentration of the drug in the apical chamber (µg/mL). c. Compare the Papp values between POH-treated and control groups.
Protocol 2: In Vivo Assessment of Enhanced Brain Drug Delivery by this compound in a Rodent Model
This protocol outlines a procedure to determine if this compound can increase the brain uptake of a co-administered therapeutic agent in mice or rats.
Materials:
-
Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g)
-
This compound (POH)
-
Therapeutic drug of interest
-
Vehicle for POH and drug administration (e.g., saline, PEG400)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for brain dissection
-
Homogenizer
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Groups: a. Group 1: Vehicle control (receives vehicle for both POH and the drug). b. Group 2: Drug only (receives vehicle for POH and the therapeutic drug). c. Group 3: POH + Drug (receives POH and the therapeutic drug).
-
Drug Administration: a. Administer POH via the desired route (e.g., intranasal, oral gavage, or intravenous injection) at a predetermined dose. b. After a specified pre-treatment time (e.g., 30 minutes), administer the therapeutic drug via the chosen route (e.g., intravenous injection).
-
Blood and Brain Tissue Collection: a. At a terminal time point (e.g., 1 or 2 hours post-drug administration), deeply anesthetize the animals. b. Collect a blood sample via cardiac puncture. c. Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. d. Carefully dissect the brain.
-
Sample Processing: a. Centrifuge the blood sample to obtain plasma. b. Weigh the brain tissue and homogenize it in a suitable buffer. c. Perform protein precipitation on plasma and brain homogenate samples (e.g., with acetonitrile). d. Centrifuge and collect the supernatant for analysis.
-
Quantification and Data Analysis: a. Quantify the concentration of the therapeutic drug in the plasma and brain homogenate samples using a validated analytical method (e.g., LC-MS/MS). b. Calculate the brain-to-plasma concentration ratio (Cb/Cp) for each animal. c. Compare the brain concentrations and the Cb/Cp ratios between the "Drug only" and "POH + Drug" groups using appropriate statistical tests (e.g., t-test or ANOVA). An increased ratio in the POH-treated group suggests enhanced BBB permeation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway for POH modulation of the BBB.
Caption: Workflow for the in vitro Transwell permeability assay.
References
- 1. This compound modulates activation, permeability and integrity of human brain endothelial cells induced by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates activation, permeability and integrity of human brain endothelial cells induced by Plasmodium falciparum – ScienceOpen [scienceopen.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. mdpi.com [mdpi.com]
- 5. jcdronline.org [jcdronline.org]
- 6. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Intranasal administration of the chemotherapeutic this compound results in selective delivery to the cerebrospinal fluid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing Oral Bioavailability and Brain Biodistribution of this compound Using Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Perillyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of perillyl alcohol (POH) in various sample matrices using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a naturally occurring monoterpene found in the essential oils of various plants. It has garnered significant interest in the scientific community for its potential anticancer properties. Accurate and reliable analytical methods are crucial for the preclinical and clinical development of POH, as well as for quality control in pharmaceutical formulations. HPLC with UV detection is a robust and widely used technique for the quantification of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound analysis, providing a comparative overview of their performance characteristics.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 (Topical Cream)[1][2][3] | Method 2 (Nanoparticles)[4] | Method 3 (Rat Plasma)[4] |
| Stationary Phase | Alltima C18 (150 x 2.1 mm, 5 µm) | Zorbax C18 (150 x 4.6 mm, 5 µm) | Agilent Zorbax XDB C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) | Acetonitrile:Water:Methanol (42:12:46, v/v/v) | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 0.35 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 210 nm | 210 nm |
| Retention Time | 7 min | Not Specified | Not Specified |
| Run Time | 12 min (isocratic) followed by a 20 min wash | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Topical Cream) | Method 2 (Nanoparticles)[4] | Method 3 (Rat Plasma)[4] |
| Linearity Range | Not Specified | 50 - 175 µg/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Not Specified |
| Precision (%RSD) | < 2% | < 2% | Not Specified |
| Accuracy (% Recovery) | Not Specified | 97% - 103% | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.015 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Sample Preparation
a) Topical Cream Formulation [1][3]
-
Accurately weigh approximately 250 mg of the this compound cream formulation into a 20 mL volumetric flask.
-
Add isopropyl alcohol to the flask to volume.
-
Sonicate the sample for 20 minutes to ensure complete dissolution and extraction of this compound.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
b) Nanoparticle Formulation [4]
-
To determine encapsulated this compound, centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant.
-
Dilute the supernatant with the mobile phase to a suitable concentration within the calibration range.
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
For total drug content, dissolve the nanoparticles in a suitable organic solvent, and then dilute with the mobile phase before filtration.
c) Plasma Samples [4]
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Protocol (General)
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Ensure the column is at the specified temperature (if applicable, typically ambient).
-
-
Injection:
-
Inject a standard solution of this compound to verify system suitability, checking for retention time, peak shape, and detector response.
-
Inject the prepared samples. A typical injection volume is 5-20 µL.[2]
-
-
Chromatographic Run:
-
Run the HPLC method using the isocratic or gradient conditions specified in Table 1 or as optimized for your specific application.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Signaling Pathways of this compound
This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Anticancer signaling pathways of this compound.
Experimental Workflow for HPLC Analysis
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound HPLC analysis.
References
Animal Models for In Vivo Efficacy Studies of Perillyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the in vivo efficacy of perillyl alcohol (POH), a naturally occurring monoterpene with demonstrated anticancer properties. Detailed protocols for key models, quantitative data summaries, and visualizations of relevant signaling pathways are included to facilitate the design and execution of preclinical studies.
Introduction to this compound in Cancer Research
This compound, isolated from the essential oils of plants like lavender and peppermint, has garnered significant interest as a potential chemotherapeutic and chemopreventive agent.[1] Its anticancer activities have been observed in a variety of preclinical tumor models, including pancreatic, breast, lung, skin, and brain cancers.[1][2] The mechanisms of action are multifaceted, but a primary target is the inhibition of post-translational isoprenylation of small G-proteins like Ras, which is crucial for their membrane localization and function in signal transduction.[3][4] This interference with key signaling pathways, such as the Ras/MAPK and PI3K/Akt cascades, can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and metastasis.[5][6]
Animal Models for this compound Efficacy Studies
A variety of animal models have been employed to evaluate the in vivo therapeutic potential of this compound against different cancer types. These models can be broadly categorized into carcinogen-induced models, genetically engineered mouse models (GEMMs), and xenograft models.
Carcinogen-Induced Models
These models utilize chemical carcinogens to induce tumor formation in susceptible animal strains, closely mimicking aspects of human carcinogenesis.
-
DMBA-Induced Mammary Carcinoma in Rats: 7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon used to induce mammary tumors in rats, particularly in the Sprague-Dawley strain.[7] This model is valuable for studying hormone-dependent breast cancer.
-
NNK-Induced Lung Adenocarcinoma in A/J Mice: The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent carcinogen that induces lung adenomas and adenocarcinomas in the susceptible A/J mouse strain.[8][9] This model is relevant for studying lung cancer development associated with tobacco exposure.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are designed to carry specific genetic alterations that predispose them to developing certain types of cancer, providing a more genetically defined model of human disease.
-
TPras Transgenic Mouse Model of Melanoma: TPras mice are genetically engineered to express a mutated human Ha-ras oncogene under the control of the tyrosinase promoter, leading to the development of melanomas, often accelerated by a carcinogen initiator like DMBA.[3]
Xenograft Models
Xenograft models involve the transplantation of human cancer cells or tissues into immunodeficient mice, allowing for the direct study of human tumor growth and response to therapy.
-
Orthotopic Glioma Models: Human glioma cell lines, such as U87MG, are implanted directly into the brains of immunodeficient mice (e.g., nude or NOD/SCID mice) to create an orthotopic model that mimics the growth of human glioblastoma in its native microenvironment.[10][11]
-
Subcutaneous Xenograft Models: Human cancer cells from various origins (e.g., breast, pancreas) are injected subcutaneously into the flank of immunodeficient mice, forming a palpable tumor that is easily measurable.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various animal models as reported in the literature.
Table 1: Efficacy of this compound in Carcinogen-Induced and Genetically Engineered Animal Models
| Cancer Type | Animal Model | POH Administration | Key Findings | Reference(s) |
| Breast Cancer | DMBA-induced Sprague-Dawley rats | 2.5% in diet | 81% regression of small mammary carcinomas; 75% regression of advanced mammary carcinomas. | [1] |
| Lung Cancer | NNK-induced (C3H/HeJ X A/J)F1 mice | 75 mg/kg, i.p., 3 times/week for 22 weeks | 22% reduction in tumor incidence; 58% reduction in tumor multiplicity. | [12] |
| Melanoma | DMBA-initiated TPras transgenic mice | 10 mM, topical, for 38 weeks | 25-35% reduction in melanoma incidence and a delay in tumor appearance. | [3] |
| Skin Cancer | DMBA/TPA-induced Swiss albino mice | 12 mg/kg, topical | Significant reduction in tumor incidence and tumor burden; extension of latency period from 4 to 8 weeks. | [5] |
Table 2: Efficacy of this compound in Xenograft Animal Models
| Cancer Type | Animal Model | POH Administration | Key Findings | Reference(s) |
| Breast Cancer | KPL-1 human breast cancer orthotopic xenograft in nude mice | 75 mg/kg, i.p., 3 times/week for 6 weeks | Suppression of primary tumor growth and inhibition of regional lymph node metastasis. | [10] |
| Glioma | U251 TMZ-resistant human glioma orthotopic xenograft in athymic nude mice | 0.76 mg/kg or 1.9 mg/kg, intranasal, every other day | Decreased tumor growth and increased survival. | [9] |
| Pancreatic Cancer | Human pancreatic cancer cells implanted in nude mice | Not specified in detail | Confirmed therapeutic activity. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for evaluating the in vivo efficacy of this compound.
Protocol 1: DMBA-Induced Mammary Carcinoma Model in Rats
This protocol describes the induction of mammary tumors in Sprague-Dawley rats using DMBA and subsequent treatment with this compound.
Materials:
-
Female Sprague-Dawley rats (45-55 days old)[13]
-
7,12-Dimethylbenz[a]anthracene (DMBA)[7]
-
This compound (POH)
-
Animal diet
-
Gavage needles
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize female Sprague-Dawley rats for at least one week before the start of the experiment.[13]
-
DMBA Preparation: Dissolve DMBA in corn oil or soy oil to the desired concentration (e.g., 20 mg/mL).[14]
-
Tumor Induction: At 47-50 days of age, administer a single dose of DMBA (e.g., 20 mg or 65 mg/kg) via intragastric gavage.[7][14]
-
Tumor Monitoring: Palpate the mammary glands weekly to monitor for tumor development. Measure tumor dimensions with calipers once they become palpable. Tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width².[15]
-
This compound Treatment:
-
Dietary Administration: Once tumors are established, randomize animals into control and treatment groups. Prepare a diet containing 2.5% this compound and provide it ad libitum to the treatment group.[1] The control group receives the standard diet.
-
-
Efficacy Assessment:
-
Monitor tumor size twice weekly.
-
At the end of the study, euthanize the animals, and excise the tumors for weighing and histopathological analysis.
-
Assess tumor regression rates in the treated group compared to the control group.
-
Protocol 2: NNK-Induced Lung Adenocarcinoma Model in A/J Mice
This protocol details the induction of lung tumors in A/J mice using NNK and chemopreventive treatment with this compound.
Materials:
-
Male A/J mice or (C3H/HeJ X A/J)F1 hybrid mice (5 weeks old)[12]
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)[12]
-
Saline[16]
-
This compound (POH)
-
Vehicle for POH (e.g., sterile oil)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize male mice for one week prior to the experiment.
-
POH Treatment Initiation: Begin i.p. administration of POH (75 mg/kg body weight) or vehicle three times per week, starting one week before carcinogen administration.[12]
-
Tumor Induction: Administer a single i.p. injection of NNK (e.g., 100 mg/kg) dissolved in saline.[8][16]
-
Continued POH Treatment: Continue the i.p. administration of POH three times per week for the duration of the study (e.g., 22 weeks after NNK injection).[12]
-
Efficacy Assessment:
-
At the end of the 22-week period, euthanize the mice.
-
Carefully dissect the lungs and count the number of surface tumors under a dissecting microscope.
-
Calculate tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse).[12]
-
Protocol 3: Orthotopic Glioma Xenograft Model in Nude Mice
This protocol describes the establishment of an orthotopic human glioma model and treatment with intranasal this compound.
Materials:
-
Athymic nude mice (e.g., BALB/c nude)[11]
-
Human glioma cells (e.g., U87MG or U251, potentially luciferase-labeled for imaging)[11][17]
-
Cell culture medium (e.g., DMEM) and sterile PBS
-
Stereotactic apparatus for small animals
-
Micro-syringe (e.g., Hamilton syringe)
-
Anesthetics (e.g., ketamine/xylazine)[6]
-
This compound (POH)
-
Vehicle for intranasal delivery (e.g., DMSO)
-
Micropipette for intranasal administration
Procedure:
-
Cell Preparation: Culture human glioma cells to 70-80% confluency. On the day of surgery, harvest the cells, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁵ cells/5 µL.[11]
-
Animal Anesthesia and Surgery:
-
Anesthetize the mouse using an appropriate anesthetic cocktail.
-
Mount the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates (e.g., 1.8 mm lateral and 0.6 mm anterior to the bregma for U87MG cells), drill a small burr hole through the skull.[11]
-
-
Cell Implantation: Slowly inject 5 µL of the cell suspension into the brain at a depth of 3.0 mm.[11] Leave the needle in place for a few minutes before slowly withdrawing it. Suture the scalp incision.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI.[17]
-
Intranasal POH Treatment:
-
Efficacy Assessment:
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: POH inhibits the Ras/MAPK pathway, leading to reduced cell proliferation and survival.
References
- 1. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]
- 3. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dr.clintile.com [dr.clintile.com]
- 12. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wvj.science-line.com [wvj.science-line.com]
- 14. scielo.br [scielo.br]
- 15. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dr.clintile.com [dr.clintile.com]
- 18. blog.irjpl.org [blog.irjpl.org]
- 19. pluto.bio [pluto.bio]
Application Notes and Protocols for Encapsulating Perillyl Alcohol in Lipid Nanocarriers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the encapsulation of perillyl alcohol (POH), a promising anti-cancer agent, into various lipid-based nanocarriers, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes. The protocols are designed to be a practical guide for researchers in the field of drug delivery and pharmaceutical sciences.
Introduction
This compound (POH) is a naturally occurring monoterpene found in the essential oils of various plants. It has demonstrated significant anti-tumor activity against a range of cancers. However, its clinical application is often limited by poor aqueous solubility, high volatility, and a short biological half-life. Encapsulating POH into lipid nanocarriers can overcome these limitations by enhancing its stability, improving its pharmacokinetic profile, and enabling targeted delivery to tumor tissues. This document outlines the methodologies for preparing and characterizing POH-loaded SLNs, NLCs, and liposomes.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (POH-SLNs) by High-Shear Homogenization
This protocol describes the formulation of POH-SLNs using the high-shear homogenization technique.
Materials:
-
This compound (POH)
-
Cetyl palmitate (Solid lipid)
-
Poloxamer 407 (Surfactant)
-
Ethanol
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Magnetic stirrer with heating plate
-
Water bath
-
Beakers and other standard laboratory glassware
Protocol:
-
Preparation of the Aqueous Phase: Dissolve Poloxamer 407 in purified water to a final concentration of 0.25% (w/v). Heat the solution to 70°C while stirring.
-
Preparation of the Oil Phase: Dissolve cetyl palmitate in ethanol to a concentration of 1.25% (w/v). Add the desired amount of this compound to this solution. Heat the oil phase to 70°C.
-
Homogenization: Pour the hot oil phase into the hot aqueous phase under continuous stirring.
-
Immediately homogenize the mixture using a high-shear homogenizer at 22,000 rpm for 5 minutes.
-
Cooling: Rapidly cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove any unencapsulated POH and excess surfactant.
Preparation of this compound-Loaded Nanostructured Lipid Carriers (POH-NLCs) by Melt-Emulsification Technique
This protocol details the preparation of POH-NLCs, which incorporate a liquid lipid to create a less-ordered lipid matrix, potentially increasing drug loading and stability.
Materials:
-
This compound (POH) (acting as the liquid lipid and the active drug)
-
Stearic acid (Solid lipid)
-
Cholesterol (Solid lipid)
-
Tween 80 (Surfactant)
-
Purified water
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer with heating plate
-
Water bath
-
Beakers and other standard laboratory glassware
Protocol:
-
Preparation of the Lipid Phase: Melt stearic acid and cholesterol in a beaker at 80°C. Add this compound to the molten lipid mixture and stir until a homogenous phase is obtained.
-
Preparation of the Aqueous Phase: Dissolve Tween 80 in purified water to a final concentration of 1% (w/v) and heat to 80°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase under magnetic stirring at 1200 rpm.
-
Subject the mixture to high-speed homogenization at 23,000 rpm for 15 minutes to form a hot oil-in-water nanoemulsion.
-
Solidification: Rapidly cool the nanoemulsion in an ice bath while stirring to solidify the lipid matrix and form the NLCs.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
This protocol describes a common method for encapsulating lipophilic drugs like POH into liposomes.
Materials:
-
This compound (POH)
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Sonicator (probe or bath) or extruder
-
Round-bottom flask
-
Standard laboratory glassware
Protocol:
-
Film Formation: Dissolve the phospholipid (e.g., SPC) and cholesterol in chloroform in a round-bottom flask. Add this compound to this organic solution.
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. The hydration temperature should be above the phase transition temperature of the chosen lipid. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Physicochemical Characterization
The prepared nanocarriers should be characterized for their physicochemical properties to ensure quality and reproducibility.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the nanocarriers. They are typically measured using Dynamic Light Scattering (DLS).
Protocol:
-
Dilute the nanocarrier dispersion with an appropriate solvent (e.g., purified water or PBS).
-
Analyze the sample using a DLS instrument (e.g., a Zetasizer).
-
Record the average particle size (Z-average), PDI, and zeta potential. Measurements should be performed in triplicate.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of POH successfully incorporated into the nanocarriers.
Protocol:
-
Separation of Free Drug: Separate the unencapsulated POH from the nanocarrier dispersion. This can be achieved by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Quantification of POH: Determine the concentration of POH in the initial formulation and in the supernatant (containing the free drug) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Data Presentation
The following tables summarize the typical physicochemical properties of POH-loaded lipid nanocarriers based on literature data.
Table 1: Physicochemical Properties of POH-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation | Solid Lipid | Surfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| POH-SLN | Cetyl palmitate | Poloxamer 407 | ~254 | ~0.35 | ~ -14.7 | ~92% | [1] |
Table 2: Physicochemical Properties of POH-Loaded Nanostructured Lipid Carriers (NLCs)
| Formulation | Solid Lipid(s) | Liquid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| POH-NLC 1 | Stearic acid, Cholesterol | This compound | Tween 80 | 248.67 ± 12.42 | 0.418 ± 0.043 | -15.20 ± 0.96 | Not Reported | [2] |
| POH-NLC 2 | Gelucire® 43/01 | This compound | Polysorbate 80, Soy lecithin | ~287 | ~0.143 | Not Reported | 99.68% | [3] |
Table 3: Typical Physicochemical Properties of Liposomes
| Formulation | Phospholipid | Cholesterol | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| POH-Liposomes | e.g., SPC | Yes | 100 - 200 | < 0.3 | -20 to -40 | > 80% (for lipophilic drugs) |
Note: The data for liposomes are typical values for lipophilic drug encapsulation and may vary depending on the specific formulation and preparation method.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of POH-loaded lipid nanocarriers.
Signaling Pathway of this compound's Anti-Cancer Activity
This compound is known to interfere with the isoprenylation of small G-proteins like Ras, which is a critical step for their membrane localization and function in signal transduction pathways that promote cell proliferation and survival.
Caption: POH inhibits Ras protein isoprenylation, preventing its membrane localization and downstream signaling.
References
Application of Perillyl Alcohol in Combination with Temozolomide for Cancer Therapy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perillyl alcohol (POH), a naturally occurring monoterpene found in essential oils of various plants, has demonstrated significant anticancer properties. When used in combination with temozolomide (TMZ), the standard-of-care alkylating agent for glioblastoma, POH exhibits synergistic effects, enhancing the therapeutic efficacy against glioma and other cancers. This document provides a comprehensive overview of the application of POH in combination with TMZ, detailing the underlying mechanisms, experimental protocols, and quantitative data from preclinical studies. A novel development in this field is the creation of a TMZ-POH conjugate, NEO212, which displays superior anticancer activity.[1][2][3][4]
Key Mechanisms of Action
The combination of this compound and temozolomide leverages multiple cellular pathways to induce cancer cell death and inhibit tumor growth. POH has been shown to function as a chemosensitizing agent, potentiating the cytotoxic effects of TMZ, particularly in TMZ-sensitive glioma cells.[5] The primary mechanisms include:
-
Induction of Endoplasmic Reticulum (ER) Stress: POH induces cytotoxicity in both TMZ-sensitive and TMZ-resistant glioma cells, partly through the ER stress pathway.[5][6][7] This is evidenced by the increased expression of glucose-regulated protein-78 (GRP78), activating transcription factor 3 (ATF3), and C/EBP-homologous protein (CHOP).[5][6][7][8]
-
Inhibition of Survival Pathways: POH impedes critical cell survival pathways, including the Ras and mTOR pathways.[5][6]
-
Reduction of Tumor Cell Invasion: POH has been shown to reduce the invasive capacity of both drug-sensitive and resistant glioma cells.[5][6]
-
Enhanced DNA Damage: The TMZ-POH conjugate, NEO212, causes DNA damage and cell death more efficiently than TMZ alone due to an increased biological half-life, allowing for greater placement of cytotoxic DNA lesions.[1][3]
-
Induction of Apoptosis: POH treatment leads to the upregulation of the pro-apoptotic protein Bax and can induce apoptosis through the ER stress pathway.[5][9][10]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the combination of this compound and temozolomide.
Table 1: In Vitro Cytotoxicity of POH and TMZ Combination in Glioma Cells
| Cell Line | Treatment | Concentration | Effect | Reference |
| U251 (TMZ-sensitive) | POH + TMZ | POH: 0.6 mmol/L; TMZ: 20-40 µmol/L | Greatly potentiated the effects of TMZ | [5] |
| U251 (TMZ-sensitive) | POH + TMZ | POH: 0.6 mmol/L; TMZ: 0-40 µmol/L | Significant potentiation of TMZ cytotoxicity (P = 0.0058) | [5] |
| U251/TR (TMZ-resistant) | POH + TMZ | POH: 0.8 and 1.0 mmol/L; TMZ: 100 µmol/L | Did not become responsive to TMZ | [5] |
| U251 | POH | 0.5–2.5 mmol/L | IC50: 1.6-1.8 mM | [5][9] |
| U87 | POH | 0.5–2.5 mmol/L | IC50: 1.6-1.8 mM | [5][9] |
| LN229 | POH | 0.5–2.5 mmol/L | IC50: 1.6-1.8 mM | [5][9] |
| TMZ-resistant cell lines | POH | 0.5–2.5 mmol/L | IC50: 1.5-1.8 mM | [9] |
Table 2: In Vivo Efficacy of Intranasal POH in a TMZ-Resistant Glioma Model
| Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Athymic nude mice with intracranial U251 TMZ-resistant tumors | Intranasal POH | 0.76 mg/kg | Significant increase in survival (P < 0.009) and delay in tumor growth | [5] |
| Athymic nude mice with intracranial U251 TMZ-resistant tumors | Intranasal POH | 1.9 mg/kg | Significant increase in survival (P < 0.004) and delay in tumor growth | [5] |
| Athymic nude mice with intracranial U251 TMZ-resistant tumors | Intragastric TMZ | 5 mg/kg/day | No significant effect on survival in TMZ-resistant model | [5] |
Table 3: Efficacy of TMZ-POH Conjugate (T-P) in an Intracranial Breast Cancer Model
| Animal Model | Treatment Group | Outcome | Reference |
| Intracranial mouse tumor model with triple-negative breast cancer | T-P (TMZ-POH conjugate) | Extended median survival benefit to 28 days | [1][3] |
| Intracranial mouse tumor model with triple-negative breast cancer | TMZ | Extended median survival benefit by 6 days | [1][3] |
Signaling Pathways
The synergistic effect of this compound and temozolomide is mediated through a complex interplay of signaling pathways, primarily converging on the induction of apoptosis and inhibition of cell survival and proliferation.
Caption: POH and TMZ signaling pathways leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of POH, TMZ, and their combination on glioma cell lines.
Materials:
-
Human glioma cell lines (e.g., U251, U87, LN229, and A172)[5]
-
Dulbecco's Modified Eagle's Media (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin[5]
-
This compound (POH)
-
Temozolomide (TMZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)[5]
Procedure:
-
Cell Seeding: Seed glioma cells in 96-well plates at a density of 2,500 - 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of POH, TMZ, or a combination of both for 48 hours.[5] Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curves.
Caption: Workflow for the in vitro MTT cell viability assay.
Western Blot Analysis for ER Stress Markers
Objective: To assess the effect of POH on the expression of ER stress-related proteins.
Materials:
-
Glioma cells treated with POH
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-ATF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Caption: Workflow for Western blot analysis.
In Vivo Orthotopic Xenograft Rodent Model
Objective: To evaluate the in vivo efficacy of intranasally administered POH on TMZ-resistant glioma growth.
Materials:
-
Athymic nude mice[5]
-
TMZ-resistant human glioma cells (e.g., U251TR) labeled with a reporter gene (e.g., luciferase)
-
Stereotactic apparatus
-
This compound (for intranasal administration)
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Intracranial Implantation: Intracranially implant TMZ-resistant glioma cells into the brains of athymic nude mice using a stereotactic apparatus.[5]
-
Tumor Establishment: Allow the tumors to establish for approximately 7 days.
-
Treatment Administration: Administer POH intranasally (e.g., 0.76 mg/kg or 1.9 mg/kg) on a specified schedule (e.g., one day on, one day off).[5] A control group should receive a vehicle.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using a bioluminescence imaging system.[5]
-
Survival Analysis: Monitor the survival of the animals and record the date of death.
-
Data Analysis: Compare tumor growth rates and survival curves between the treatment and control groups. Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed.
Conclusion
The combination of this compound and temozolomide presents a promising therapeutic strategy for malignant gliomas. POH not only exhibits direct cytotoxic effects on cancer cells but also sensitizes TMZ-sensitive cells to the effects of this alkylating agent. The development of the TMZ-POH conjugate NEO212 further enhances the therapeutic potential by improving drug delivery and efficacy.[1][2][3] The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to advance this combination therapy into clinical practice. Further investigation, particularly through well-designed clinical trials, is warranted to fully elucidate the clinical benefits of this approach.[11][12]
References
- 1. A novel temozolomide-perillyl alcohol conjugate exhibits superior activity against breast cancer cells in vitro and intracranial triple-negative tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Temozolomide-perillyl alcohol conjugate induced reactive oxygen species accumulation contributes to its cytotoxicity against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound for the treatment of temozolomide-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound for Glioblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Phase I Clinical Trial Design of Oral Perillyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perillyl alcohol (POH) is a naturally occurring monoterpene found in the essential oils of various plants, such as lavender and peppermint. It has demonstrated anti-tumor activities in preclinical studies, leading to its investigation as a potential cancer therapeutic.[1] The primary route of administration in early clinical trials has been oral. These Phase I studies are crucial for determining the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetic profile, and preliminary efficacy of orally administered this compound. This document provides a detailed overview of the design and protocols for a Phase I clinical trial of oral this compound.
Phase I Clinical Trial Design
A Phase I clinical trial for oral this compound typically follows a dose-escalation design to identify the MTD. Patients with advanced, refractory solid malignancies are often enrolled.
Study Objectives
-
Primary Objectives:
-
To determine the dose-limiting toxicities (DLTs) of orally administered this compound.
-
To establish the MTD of this compound for further Phase II studies.
-
-
Secondary Objectives:
-
To characterize the pharmacokinetic profile of this compound and its major metabolites, perillic acid (PA) and dihydroperillic acid (DHPA).
-
To observe any preliminary evidence of anti-tumor activity.
-
To evaluate the effects of this compound on relevant signaling pathways, such as the Ras and TGF-β pathways.[2]
-
Patient Population
Patients enrolled in these trials typically have advanced solid tumors that are refractory to standard therapies. Key inclusion criteria often include adequate organ function (hematological, renal, and hepatic) and a satisfactory performance status.
Dosing Regimens
This compound has been administered in various Phase I trials using different dosing schedules and formulations. The drug is often formulated in soft gelatin capsules.[3]
Table 1: Summary of Oral this compound Phase I Dose-Escalation Trials
| Study Reference | Dosing Schedule | Dose Levels | Number of Patients | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) |
| Ripple et al., 2000[3][4] | Four times a day, continuous | 800, 1200, 1600 mg/m²/dose | 16 | 1200 mg/m²/dose | Gastrointestinal (nausea, vomiting, satiety, eructation)[3] |
| Azzoli et al., 2003[5] | Four times a day, continuous | 4,800 to 11,200 mg/m²/day | 21 | 8400 mg/m²/day | Nausea and vomiting[5] |
| Bailey et al., 1998[4] | Three times a day, continuous | 800, 1600, 2400 mg/m²/dose | 18 | Not reached, but GI toxicity was dose-related | Gastrointestinal (nausea, vomiting, anorexia, unpleasant taste, satiety, eructation)[4] |
| Morgan-Meadows et al.[2] | Three times a day, 14 days on/14 days off | 1600, 2100, 2800 mg/m²/dose | 17 | 2100 mg/m²/dose | Chronic nausea and fatigue[2] |
| Bailey et al., 2002[6] | Four times a day, 28-day cycle (new formulation) | 1350, 2025, 2700, 3375, 4050 mg/dose | 19 | Not reached | Gastrointestinal (nausea, vomiting, heartburn, indigestion)[6] |
Pharmacokinetic Profile
Following oral administration, this compound is rapidly metabolized, and the parent compound is often undetectable in plasma.[4] The major metabolites are perillic acid (PA) and dihydroperillic acid (DHPA), which are quantifiable and used to assess systemic exposure.[2][3]
Table 2: Pharmacokinetic Parameters of this compound Metabolites
| Metabolite | Parameter | Value | Study Reference |
| Perillic Acid (PA) | Tmax (Time to Peak Concentration) | 1-3 hours | Ripple et al., 2000[3] |
| Half-life (t½) | ~2 hours | Ripple et al., 2000[3] | |
| Cmax (Peak Concentration) at 800 mg/m²/dose | 175 µM (Day 1), 139 µM (Day 29) | Bailey et al., 1998[4] | |
| Cmax at 1600 mg/m²/dose | 472 µM (Day 1), 311 µM (Day 29) | Bailey et al., 1998[4] | |
| Cmax at 2400 mg/m²/dose | 456 µM (Day 1), 257 µM (Day 29) | Bailey et al., 1998[4] | |
| Dihydroperillic Acid (DHPA) | Tmax | 3-5 hours | Bailey et al., 1998[4] |
| Half-life (t½) | ~2 hours | Ripple et al., 2000[3] | |
| Cmax at 800 mg/m²/dose | 7.1 µM (Day 1), 9.8 µM (Day 29) | Bailey et al., 1998[4] | |
| Cmax at 1600 mg/m²/dose | 34.2 µM (Day 1), 34.0 µM (Day 29) | Bailey et al., 1998[4] | |
| Cmax at 2400 mg/m²/dose | 26.2 µM (Day 1), 23.4 µM (Day 29) | Bailey et al., 1998[4] |
Safety and Toxicity Assessment
The primary dose-limiting toxicities associated with oral this compound are gastrointestinal in nature.[3][5] Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Table 3: Common Terminology Criteria for Adverse Events (CTCAE) for Gastrointestinal Toxicities
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) | Grade 5 (Death) |
| Nausea | Loss of appetite without alteration in eating habits | Oral intake decreased without significant weight loss, dehydration or malnutrition; IV fluids indicated <24 hrs | Inadequate oral caloric or fluid intake; IV fluids, tube feeding, or TPN indicated ≥24 hrs | Life-threatening consequences; urgent intervention indicated | Death |
| Vomiting | 1-2 episodes in 24 hrs | 3-5 episodes in 24 hrs; IV fluids indicated <24 hrs | ≥6 episodes in 24 hrs; IV fluids, tube feeding, or TPN indicated ≥24 hrs | Life-threatening consequences; urgent intervention indicated | Death |
| Anorexia | Loss of appetite with oral intake altered | Oral intake decreased with significant weight loss, dehydration, or malnutrition | Inadequate oral caloric or fluid intake; tube feeding or TPN indicated | Life-threatening consequences; urgent intervention indicated | Death |
Experimental Protocols
Pharmacokinetic Sample Collection and Processing
-
Blood Collection: Collect whole blood samples in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Separation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Quantification of this compound and Metabolites by GC-MS
This protocol is based on established methods for the analysis of terpenes and their metabolites.
-
Sample Preparation and Extraction:
-
To 1 mL of plasma, add an internal standard (e.g., deuterated POH or a structural analog).
-
Perform a liquid-liquid extraction with an organic solvent such as methylene chloride or a mixture of chloroform and methanol.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl and carboxyl groups to their more volatile trimethylsilyl (TMS) ethers.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-15°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for POH-TMS, PA-TMS, and DHPA-TMS, and the internal standard. Full scan mode can be used for qualitative identification.
-
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using standards of known concentrations of this compound and its metabolites.
-
Quantify the concentrations in the plasma samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Signaling Pathways Modulated by this compound
This compound is believed to exert its anti-cancer effects through multiple mechanisms, including the inhibition of the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, and modulation of the TGF-β signaling pathway.[3][7][8]
Caption: this compound Signaling Pathways.
Experimental Workflow for a Phase I Trial
The workflow for a Phase I clinical trial of oral this compound involves several key stages, from patient screening to data analysis.
Caption: Phase I Clinical Trial Workflow.
Conclusion
The design and execution of a Phase I clinical trial for oral this compound require careful consideration of dosing schedules, safety monitoring, and pharmacokinetic analysis. The primary challenges include managing gastrointestinal toxicities and dealing with the rapid metabolism of the parent compound. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals involved in the early clinical evaluation of oral this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Validated UPLC-MS/MS Method for Monitoring Temozolomide and this compound Metabolites in Biological Matrices: Insights From a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates Ras-ERK signaling to inhibit murine skin inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gastrointestinal Toxicity of Oral Perillyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the gastrointestinal (GI) toxicity of oral perillyl alcohol (POH).
Frequently Asked Questions (FAQs)
Q1: What are the primary gastrointestinal side effects observed with oral administration of this compound in clinical trials?
A1: The primary dose-limiting toxicity of oral POH is gastrointestinal.[1][2] Common side effects reported in clinical trials include nausea, vomiting, anorexia (loss of appetite), an unpleasant taste, a feeling of satiety (fullness), and eructation (belching).[2][3][4][5] Heartburn and indigestion have also been noted.[4] While often mild to moderate in severity, the chronic and persistent nature of these side effects can lead to poor patient compliance and withdrawal from studies.[1]
Q2: Is the gastrointestinal toxicity of this compound dose-dependent?
A2: Yes, clinical data indicates that the gastrointestinal toxicity of POH appears to be dose-related.[3][4] Higher doses are generally associated with an increased incidence and severity of GI side effects.
Q3: What is the proposed mechanism of this compound-induced gastrointestinal toxicity?
A3: The precise molecular signaling pathway for POH-induced GI toxicity has not been fully elucidated in the available literature. The primary mechanism is believed to be a local irritant effect on the gastric mucosa.[5] This direct irritation can lead to the common GI side effects observed. While POH has been shown to modulate inflammatory pathways such as TLR4/NF-κB and JAK2/STAT3 in the context of colitis, its direct toxic effects on the stomach lining are likely due to this localized irritation rather than a specific systemic signaling cascade.
Q4: How can formulation strategies mitigate the gastrointestinal toxicity of this compound?
A4: Encapsulating POH in advanced drug delivery systems is a key strategy to reduce its direct contact with the gastric mucosa, thereby lowering local irritation. Two promising approaches are:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate POH, potentially enhancing oral bioavailability while shielding the stomach lining from direct exposure.[3][5]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are mixtures of oils, surfactants, and cosurfactants that spontaneously form a nanoemulsion in the aqueous environment of the GI tract. This can improve the solubility and absorption of POH, potentially reducing the concentration of free drug available to irritate the gastric mucosa.
Early POH formulations often contained large amounts of soybean oil, which contributed to GI toxicity.[2] Newer formulations aim to reduce the excipient load and improve drug delivery.
Q5: Are there alternative routes of administration being explored to bypass gastrointestinal toxicity?
A5: Yes, to avoid the GI tract altogether, alternative delivery routes are under investigation. Intranasal and transdermal administration are being explored as methods to deliver POH systemically without causing gastrointestinal side effects.
Troubleshooting Guides
Problem: High incidence of nausea and vomiting in preclinical animal models after oral gavage of POH.
| Potential Cause | Troubleshooting Step |
| Local Gastric Irritation | 1. Formulation Modification: Encapsulate POH in NLCs or SNEDDS to reduce direct contact with the gastric mucosa. Refer to the Experimental Protocols section for detailed preparation methods. 2. Dose Fractionation: Administer the total daily dose in several smaller, divided doses throughout the day to reduce the peak concentration of POH in the stomach. |
| Vehicle Effects | 1. Vehicle Selection: If using a simple vehicle, ensure it is non-irritating. Consider using a small volume of a well-tolerated oil or aqueous suspension. 2. Control Groups: Always include a vehicle-only control group to differentiate between the effects of POH and the delivery vehicle. |
| High Dose | 1. Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Lower the Dose: If the current dose is causing excessive toxicity, consider reducing it to a level that is better tolerated while still being pharmacologically active. |
Problem: Reduced food intake and weight loss in animals treated with oral POH.
| Potential Cause | Troubleshooting Step |
| Anorexia and Satiety | 1. Monitor Food Consumption: Accurately measure daily food intake for both treated and control groups. 2. Palatable Diet: Ensure the provided diet is palatable to the animals. 3. Formulation Approach: Utilize NLC or SNEDDS formulations to minimize the unpleasant taste and GI discomfort that may lead to reduced appetite. |
| Dehydration | 1. Monitor Water Intake: Ensure animals have free access to water and monitor their intake. 2. Hydration Support: If necessary, provide supplemental hydration (e.g., hydrogels or subcutaneous fluids) after consulting with veterinary staff. |
Data Presentation
Table 1: Gastrointestinal Toxicities in Phase I Clinical Trials of Oral this compound
| Study (Formulation) | Dose Levels | Primary Gastrointestinal Toxicities | Maximum Tolerated Dose (MTD) |
| Ripple et al. (POH in soybean oil)[2] | 800, 1200, 1600 mg/m²/dose (four times a day) | Nausea, vomiting, satiety, eructation (dose-limiting) | 1200 mg/m²/dose |
| Bailey et al. (POH in soybean oil)[4] | 800, 1600, 2400 mg/m²/dose (three times a day) | Nausea, vomiting, anorexia, unpleasant taste, satiety, eructation | Not reached, but GI toxicity was dose-related |
Table 2: Pharmacokinetic Parameters of Perillic Acid (PA) after a Single Oral Administration of 500 mg/kg POH in Rats
| Parameter | Free POH | POH-loaded NLCs |
| Cmax (ng/mL) | 40,507.18 | 28,354.21 |
| Tmax (h) | 1 | 4 |
| AUC₀₋₂₄h (ng·h/mL) | 184,332.61 | 245,678.93 |
| T½ (h) | 4.98 | 6.32 |
| Data synthesized from a study on POH-loaded NLCs, demonstrating enhanced oral bioavailability (increased AUC) and a sustained release profile (longer Tmax and T½) which can contribute to reduced local irritation.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) via Hot Homogenization
Materials:
-
This compound (POH)
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)
-
Liquid Lipid (e.g., Miglyol® 812, medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80, Tween® 80)
-
Co-surfactant (e.g., Soy Lecithin)
-
Purified Water
Methodology:
-
Preparation of Lipid Phase: a. Weigh the solid lipid and liquid lipid in a glass beaker. b. Heat the beaker to 5-10°C above the melting point of the solid lipid with continuous stirring until a homogenous lipid melt is formed. c. Add the predetermined amount of POH to the lipid melt and stir until it is completely dissolved.
-
Preparation of Aqueous Phase: a. In a separate beaker, dissolve the surfactant and co-surfactant in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer. This will form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: a. Immediately subject the hot pre-emulsion to a high-pressure homogenizer. b. Homogenize for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point.
-
Cooling and NLC Formation: a. Cool the resulting nanoemulsion in an ice bath under gentle stirring. This rapid cooling causes the lipid to recrystallize, forming the solid matrix of the NLCs.
-
Characterization: a. Analyze the POH-NLCs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Materials:
-
This compound (POH)
-
Oil (e.g., Capryol® 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Methodology:
-
Screening of Excipients: a. Determine the solubility of POH in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: a. Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant. b. For each mixture, add a small amount of water (or simulated gastric fluid) and observe the formation of a nanoemulsion. c. Plot the compositions on a ternary phase diagram to identify the nanoemulsion region (the area where clear or slightly bluish, stable nanoemulsions are formed spontaneously).
-
Preparation of POH-SNEDDS: a. Select an optimized ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram. b. Accurately weigh the selected components into a glass vial. c. Add the predetermined amount of POH to the mixture. d. Vortex the mixture until a clear, homogenous liquid is formed.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the POH-SNEDDS to a larger volume of water or simulated gastric fluid with gentle agitation. Observe the time it takes to form a nanoemulsion and the appearance of the resulting dispersion. b. Droplet Size Analysis: Determine the droplet size, PDI, and zeta potential of the nanoemulsion formed upon dilution.
Protocol 3: Evaluation of Gastric Irritation in a Preclinical Rat Model
Animal Model:
-
Male Wistar rats (180-220 g)
Methodology:
-
Animal Acclimatization and Fasting: a. Acclimatize the rats to the laboratory conditions for at least one week. b. Fast the animals for 18-24 hours before the experiment, with free access to water.
-
Dosing: a. Divide the rats into groups (e.g., n=6 per group): i. Negative Control: Vehicle only (e.g., water or saline). ii. Positive Control: A known gastric irritant (e.g., absolute ethanol or indomethacin suspension). iii. Test Group 1: Free POH suspended in vehicle. iv. Test Group 2: POH-NLCs or POH-SNEDDS. b. Administer the respective formulations orally via gavage.
-
Observation and Sample Collection: a. Observe the animals for any signs of distress. b. After a predetermined time (e.g., 1-4 hours), euthanize the animals by a humane method. c. Immediately dissect the abdomen and carefully remove the stomach.
-
Macroscopic Evaluation: a. Open the stomach along the greater curvature and gently rinse with saline to remove its contents. b. Examine the gastric mucosa for any signs of damage, such as redness, spots, or hemorrhagic streaks. c. Score the lesions based on a predefined scale (e.g., 0 = no lesion, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, etc.). d. Calculate the Ulcer Index (UI) for each group.
-
Microscopic (Histopathological) Evaluation: a. Fix a section of the stomach tissue in 10% neutral buffered formalin. b. Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). c. Examine the slides under a microscope for signs of mucosal damage, such as epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.
Mandatory Visualization
Caption: Proposed mechanism of POH-induced GI toxicity and mitigation.
Caption: Experimental workflow for preparing POH-loaded NLCs.
Caption: Workflow for in vivo evaluation of gastric toxicity.
References
- 1. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Phase I clinical and pharmacokinetic study of this compound administered four times a day. | Semantic Scholar [semanticscholar.org]
- 3. Enhancing Oral Bioavailability and Brain Biodistribution of this compound Using Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of this compound administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Perillyl Alcohol Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of perillyl alcohol (POH) formulations. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound (POH)?
A1: The primary challenges hindering the effective oral delivery of POH are its poor aqueous solubility, extensive first-pass metabolism in the liver, and the potential for gastrointestinal side effects at higher doses.[1][2][3] After oral administration, POH is rapidly absorbed but undergoes significant metabolism in the liver, leading to the formation of metabolites such as perillic acid and dihydroperillic acid.[4] This extensive metabolism limits the systemic bioavailability of the parent compound.[3][4] Furthermore, clinical trials have shown that high oral doses of POH can lead to gastrointestinal issues like nausea, vomiting, and eructation, which can affect patient compliance.[1][5]
Q2: What formulation strategies can be employed to improve the oral bioavailability of POH?
A2: Several formulation strategies are being explored to overcome the challenges of oral POH delivery. The most promising approaches focus on lipid-based nanoformulations, such as nanostructured lipid carriers (NLCs) and nanoemulsions.[1][4] These formulations can enhance the solubility and absorption of POH, and protect it from extensive first-pass metabolism.[4] Encapsulating POH in NLCs has been shown to significantly increase its oral bioavailability and brain distribution in preclinical studies.[4]
Q3: What are Nanostructured Lipid Carriers (NLCs) and how do they improve POH bioavailability?
A3: NLCs are a type of lipid-based nanoparticle composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix. This structure allows for higher drug loading and reduces the potential for drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). NLCs improve the oral bioavailability of POH in several ways: they increase its solubility and dissolution rate in the gastrointestinal tract, facilitate its absorption through the lymphatic pathway, thereby bypassing the liver's first-pass metabolism, and can protect the drug from chemical and enzymatic degradation in the gut.[4][6]
Q4: Are there alternative routes of administration being explored for POH?
A4: Yes, due to the challenges with oral delivery, intranasal administration has been investigated as an alternative route for POH, particularly for brain-related conditions.[5][7] Intranasal delivery can bypass the blood-brain barrier and avoid first-pass metabolism, leading to higher concentrations of POH in the brain.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of POH-loaded nanocarriers.
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Encapsulation Efficiency (%EE) of POH in NLCs | Poor affinity of POH for the lipid matrix. | Optimize the solid lipid to liquid lipid ratio. POH itself can act as a liquid lipid; adjusting the concentration of the solid lipid (e.g., Gelucire® 43/01) can improve entrapment.[4] | Increased %EE of POH within the NLCs. |
| POH partitioning into the external aqueous phase during formulation. | Modify the surfactant system. The use of a combination of surfactants can improve the stability of the interface and reduce drug leakage.[4] | Enhanced encapsulation of the lipophilic POH. | |
| Particle Aggregation and High Polydispersity Index (PDI) of NLCs | Insufficient surfactant concentration or inappropriate surfactant type. | Increase the concentration of the surfactant (e.g., Polysorbate 80) or use a combination of surfactants to provide better steric and electrostatic stabilization.[4] | Reduced particle aggregation and a lower PDI, indicating a more uniform particle size distribution. |
| High concentration of lipids leading to instability. | Optimize the total lipid concentration in the formulation. Lower lipid concentrations can sometimes lead to smaller and more stable nanoparticles. | Improved colloidal stability of the NLC dispersion. | |
| Inconsistent in vivo Pharmacokinetic Results | Variability in oral gavage technique. | Ensure consistent and proper oral gavage technique to minimize stress to the animals and ensure accurate dosing. | More reproducible plasma concentration profiles of POH and its metabolites. |
| Food effects on POH absorption. | Standardize the fasting period for animals before dosing to reduce variability in gastric emptying and intestinal transit time.[10] | Reduced variability in the rate and extent of POH absorption. | |
| Degradation of POH in the formulation or biological samples. | Ensure proper storage conditions for the POH formulation and biological samples (plasma, tissue homogenates) to prevent degradation before analysis. | Accurate quantification of POH and its metabolites. |
Data Presentation
Pharmacokinetic Parameters of Perillyl Acid (PA) after Oral Administration of Free POH and POH-Loaded NLCs in Rats
The following table summarizes the pharmacokinetic parameters of perillic acid (PA), the main metabolite of POH, following a single oral administration of 500 mg/kg of free POH and POH-loaded NLCs to rats. The data demonstrates a significant enhancement in the oral bioavailability of POH when formulated as NLCs.
| Parameter | Free POH | POH-loaded NLCs | Unit |
| Cmax (Maximum Concentration) | 40,507.18 | 29,853.45 | ng/mL |
| Tmax (Time to reach Cmax) | 1.00 | 4.00 | h |
| AUC0–24h (Area under the curve) | 185,274.34 | 373,439.81 | ng.h/mL |
| T1/2 (Half-life) | 8.00 | 11.00 | h |
| Kel (Elimination rate constant) | 0.086 | 0.063 | 1/h |
Data extracted from Peczek et al., 2023.[4]
Experimental Protocols
Preparation of POH-Loaded Nanostructured Lipid Carriers (NLCs) by Hot Homogenization
This protocol describes the preparation of POH-loaded NLCs using a modified hot homogenization method.
Materials:
-
This compound (POH) - acting as both the drug and liquid lipid
-
Solid Lipid (e.g., Gelucire® 43/01)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Soy Lecithin)
-
Purified Water
Procedure:
-
Preparation of the Oily Phase:
-
Accurately weigh the solid lipid and place it in a beaker.
-
Add the specified amount of POH to the same beaker.
-
Heat the mixture to approximately 10°C above the melting point of the solid lipid (e.g., 53°C for Gelucire® 43/01) and maintain this temperature for 10 minutes with gentle stirring to ensure a homogenous lipid melt.[4]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the oily phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot oily phase dropwise under continuous high-speed stirring (e.g., using a magnetic stirrer or homogenizer) to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified duration to reduce the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to solidify the lipid matrix and form the NLCs.
-
-
Characterization:
-
Characterize the resulting NLC dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a POH formulation in rats.
Animals:
-
Male Sprague-Dawley or Wistar rats (specific strain and weight to be chosen based on the study design).
-
Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
Procedure:
-
Fasting:
-
Fast the rats overnight (approximately 12 hours) before oral administration of the formulation, with free access to water.[10]
-
-
Dosing:
-
Divide the animals into groups (e.g., control group receiving free POH and a test group receiving the POH formulation).
-
Administer the POH formulation or free POH orally via gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.[4]
-
Collect the blood in heparinized tubes to prevent clotting.
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of POH and/or its major metabolite, perillic acid, in the plasma samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) from the plasma concentration-time data.
-
Compare the parameters between the test and control groups to determine the relative bioavailability of the POH formulation.
-
Mandatory Visualizations
Signaling Pathway of this compound's Anti-Cancer Activity
The following diagram illustrates the key signaling pathways affected by this compound, including the inhibition of the Ras/Raf/MEK/ERK pathway, which is crucial for its anti-cancer effects.
Caption: this compound's Inhibition of the Ras Signaling Pathway.
Experimental Workflow for Oral Bioavailability Studies
This diagram outlines the key steps involved in a typical preclinical oral bioavailability study.
Caption: Workflow of an In Vivo Oral Bioavailability Study.
Troubleshooting Logic for Low Encapsulation Efficiency
This diagram presents a logical approach to troubleshooting low encapsulation efficiency in POH nanoformulations.
Caption: Decision Tree for Troubleshooting Low Encapsulation Efficiency.
References
- 1. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing Oral Bioavailability and Brain Biodistribution of this compound Using Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Oral Bioavailability and Brain Biodistribution of this compound Using Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Phase I clinical trial of this compound administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Biodistribution of Perillyl Alcohol with NLCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the encapsulation of perillyl alcohol (POH) in Nanostructured Lipid Carriers (NLCs) to enhance its brain biodistribution for glioma therapy. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why use Nanostructured Lipid Carriers (NLCs) to deliver this compound (POH) to the brain?
A1: this compound, a promising anti-tumor agent for brain tumors, suffers from limited oral bioavailability and inadequate brain distribution, which hinders its therapeutic efficacy.[1][2][3] NLCs are advanced lipid-based nanoparticles that can encapsulate POH, protecting it from degradation and enhancing its transport across the blood-brain barrier (BBB).[3] Studies have shown that POH-loaded NLCs significantly increase the oral bioavailability and concentration of POH in the brain tissue compared to the free drug.[1][2][3] The small size and lipophilic nature of NLCs facilitate their interaction with and passage across the BBB.[3]
Q2: What are the key advantages of NLCs over other nanoparticle systems for brain delivery?
A2: NLCs, considered a second-generation lipid nanoparticle, offer several advantages over systems like solid lipid nanoparticles (SLNs) and polymeric nanoparticles. These include a higher drug loading capacity due to their imperfect crystalline structure, improved physical stability, and a reduced risk of drug expulsion during storage.[4][5] They are formulated with biocompatible and biodegradable lipids, minimizing potential toxicity.[5][6]
Q3: What is a typical particle size and polydispersity index (PDI) for POH-NLCs intended for brain delivery?
A3: For effective brain delivery, POH-NLCs should ideally have a particle size in the nanometer range. A study reported an average diameter of 287 nm for POH-NLCs prepared by hot homogenization.[1][3] The polydispersity index (PDI) is a measure of the particle size distribution, and a PDI value below 0.3 is generally considered indicative of a homogenous and stable nano-dispersion.[7] The aforementioned study reported a PDI of 0.143 for their POH-NLCs.[1][3]
Q4: How can I improve the encapsulation efficiency of POH in NLCs?
A4: High encapsulation efficiency is crucial for effective drug delivery. For POH, which is a liquid lipid, it can serve as both the drug and the liquid lipid component of the NLC, leading to very high encapsulation efficiencies.[3] A reported study achieved an encapsulation efficiency of 99.68% by using POH as the liquid lipid.[1][3] Optimizing the solid lipid to liquid lipid ratio and the surfactant concentration can also enhance encapsulation.
Q5: What administration route is most effective for delivering POH-NLCs to the brain?
A5: While oral administration of POH-NLCs has been shown to enhance brain biodistribution, intranasal delivery is another promising route that is being explored.[1][2][3][8] Intranasal administration can bypass the blood-brain barrier and deliver drugs directly to the central nervous system.[8]
Troubleshooting Guides
This section addresses common problems encountered during the formulation, characterization, and in vivo evaluation of POH-NLCs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formulation Issues | ||
| Large particle size (>500 nm) or high PDI (>0.3) | - Inefficient homogenization/sonication (time, power).- Inappropriate surfactant type or concentration.- Suboptimal solid lipid to liquid lipid ratio.- Aggregation due to improper temperature control. | - Optimize homogenization/sonication parameters.- Screen different surfactants and concentrations to ensure adequate stabilization.- Adjust the ratio of solid and liquid lipids.- Ensure the temperature of the aqueous phase matches the lipid phase during mixing and cool down rapidly while stirring. |
| Low encapsulation efficiency (<80%) | - Poor solubility of the drug in the lipid matrix.- Drug partitioning into the external aqueous phase.- Premature drug crystallization. | - For POH, utilize its properties as a liquid lipid to maximize encapsulation.- Select solid lipids in which POH is highly miscible.- Optimize the formulation by adjusting the lipid and surfactant concentrations. |
| NLC dispersion is unstable and shows aggregation or sedimentation over time. | - Insufficient surfactant concentration leading to particle aggregation.- Zeta potential is too low (close to zero).- Incompatible formulation components. | - Increase the concentration of the surfactant or use a combination of surfactants.- Modify the surface charge by using a charged surfactant to increase the absolute value of the zeta potential.- Ensure all components are compatible and the lipids are miscible. |
| Characterization Challenges | ||
| Inconsistent particle size measurements. | - Sample dilution issues.- Presence of aggregates or contaminants. | - Ensure proper dilution of the NLC dispersion before measurement to avoid multiple scattering effects.- Filter the sample through a low-micrometer filter to remove large aggregates. |
| Difficulty in determining encapsulation efficiency accurately. | - Incomplete separation of free drug from the NLCs.- Drug degradation during the separation process. | - Use a reliable separation technique like ultrafiltration-centrifugation.- Validate the analytical method (e.g., HPLC) for POH quantification. |
| In Vivo Experiment Problems | ||
| Low brain uptake of POH-NLCs. | - NLCs are rapidly cleared by the reticuloendothelial system (RES).- NLCs are not effectively crossing the BBB. | - Surface modify the NLCs with polyethylene glycol (PEG) to reduce RES uptake.- Optimize particle size to be within the ideal range for BBB transport.- Consider alternative administration routes like intranasal delivery. |
| High variability in pharmacokinetic data. | - Inconsistent dosing or sampling.- Physiological differences between animals. | - Ensure accurate and consistent administration of the NLC formulation.- Standardize blood and tissue sampling times and procedures.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize key quantitative data from a study on POH-loaded NLCs for enhanced brain delivery.
Table 1: Physicochemical Properties of POH-Loaded NLCs [1][3]
| Parameter | Value |
| Average Diameter (nm) | 287 |
| Polydispersity Index (PDI) | 0.143 |
| Encapsulation Efficiency (%) | 99.68 |
Table 2: In Vivo Biodistribution of POH and POH-NLCs in Rats [1][2]
| Tissue | POH Concentration (ng/g) - Free POH | POH Concentration (ng/g) - POH-NLCs |
| Brain | Lower Concentration | Significantly Higher Concentration |
| Liver | Higher Distribution | Lower Distribution |
| Lungs | Higher Distribution | Lower Distribution |
| Kidneys | Higher Distribution | Lower Distribution |
| Spleen | Higher Distribution | Lower Distribution |
Note: The original study presented this data graphically, indicating a significant increase in brain concentration and reduced distribution to non-target organs for the POH-NLC group compared to the free POH group.
Experimental Protocols
Preparation of POH-Loaded NLCs by Hot Homogenization
This protocol is adapted from a method used to successfully formulate POH-NLCs.[3]
Materials:
-
This compound (POH) - acting as the liquid lipid and active drug
-
Solid Lipid (e.g., Gelucire® 43/01)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid and place it in a beaker.
-
Add the this compound to the same beaker.
-
Heat the mixture to approximately 10°C above the melting point of the solid lipid (e.g., 53°C for Gelucire® 43/01) and stir until a clear, homogenous oil phase is formed.[3]
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase under continuous high-speed stirring (e.g., using a high-shear homogenizer) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure to reduce the particle size to the nanometer range.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form the NLCs.
-
-
Characterization:
-
Characterize the final NLC dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
-
In Vivo Biodistribution Study in Rats
Animals:
-
Male Wistar rats (or other appropriate strain)
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
-
Dosing:
-
Divide the animals into two groups: one receiving free POH and the other receiving POH-loaded NLCs.
-
Administer the formulations orally via gavage at a predetermined dose of POH.
-
-
Sample Collection:
-
At specified time points post-administration, anesthetize the animals and collect blood samples via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest the brain and other organs of interest (liver, lungs, kidneys, spleen).
-
-
Sample Processing:
-
Homogenize the tissue samples.
-
Extract POH from the plasma and tissue homogenates using an appropriate solvent extraction method.
-
-
Quantification:
-
Quantify the concentration of POH in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the concentration of POH in each organ (ng/g of tissue) and in plasma (ng/mL).
-
Compare the biodistribution profiles of the POH-NLC group and the free POH group.
-
Visualizations
Experimental Workflow for POH-NLC Development and Evaluation
Caption: Workflow for the development and evaluation of POH-NLCs.
Proposed Mechanism of NLC-Mediated POH Brain Delivery
Caption: NLCs facilitate POH transport across the blood-brain barrier.
This compound Signaling Pathway Inhibition in Glioma
Caption: POH inhibits the Ras-Raf-MEK-ERK pathway in glioma cells.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Oral Bioavailability and Brain Biodistribution of this compound Using Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Oral Bioavailability and Brain Biodistribution of this compound Using Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanostructured Lipid Carriers for Nose to Brain Delivery Targeting CNS: Diversified Role of Liquid Lipids for Synergistic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ovid.com [ovid.com]
- 7. archives.jyoungpharm.org [archives.jyoungpharm.org]
- 8. Intranasal this compound for Glioma Therapy: Molecular Mechanisms and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lovastatin and this compound inhibit glioma cell invasion, migration, and proliferation--impact of Ras-/Rho-prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perillyl Alcohol (POH) Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of perillyl alcohol (POH) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound (POH) is a monoterpene that is slightly soluble in water and exhibits limited stability in aqueous solutions, particularly under certain environmental conditions.[1][2] It is susceptible to degradation through hydrolysis, especially in acidic environments, and oxidation.[1][3] Its stability is also influenced by temperature and light exposure.
Q2: Under what pH conditions is this compound most unstable?
A2: this compound shows significant degradation under acidic conditions.[1][3] Forced degradation studies indicate that POH degrades following apparent first-order kinetics in acidic solutions. Therefore, it is crucial to control the pH of aqueous formulations to neutral or slightly alkaline to minimize degradation.
Q3: What are the primary degradation products of this compound in aqueous solutions?
A3: The primary degradation pathways for this compound are oxidation and acid-catalyzed reactions. In biological systems and under certain oxidative conditions, POH can be metabolized or oxidized to perillaldehyde and subsequently to perillic acid and dihydroperillic acid.[4][5] Under acidic stress conditions, a number of degradation products can be formed.[1]
Q4: How can I improve the stability of this compound in my aqueous formulation?
A4: To enhance the stability of POH in aqueous solutions, consider the following strategies:
-
pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range.
-
Protection from Light: Store POH solutions in light-protected containers to prevent photolytic degradation.
-
Temperature Control: Store solutions at controlled room temperature or under refrigeration (2-8°C) to minimize thermal degradation.
-
Use of Antioxidants: The inclusion of antioxidants may help to prevent oxidative degradation.
-
Nanoparticle Encapsulation: Incorporating POH into nanostructured systems, such as lipid-based nanocarriers or polymeric nanoparticles, can protect it from degradation and improve its stability and bioavailability.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of POH concentration in solution. | 1. Acidic pH: The pH of your aqueous solution may be in the acidic range, leading to rapid hydrolysis. 2. Oxidation: The solution may be exposed to oxidizing agents or atmospheric oxygen over time. 3. High Temperature: The solution is being stored at an elevated temperature. | 1. Measure and adjust the pH: Ensure the pH of your solution is neutral (around 7.0). Use appropriate buffers if necessary. 2. Deoxygenate your solvent: Purge your aqueous solvent with an inert gas (e.g., nitrogen or argon) before dissolving the POH. Consider adding a suitable antioxidant. 3. Control storage temperature: Store your POH solutions at a controlled, cool temperature, such as 2-8°C, and away from direct heat sources. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation: These are likely degradation products of POH. 2. Contamination: The solvent or glassware may be contaminated. | 1. Perform a forced degradation study: Subject a sample of your POH solution to stress conditions (acid, base, heat, oxidation, light) to identify the retention times of potential degradation products.[1][6] 2. Use high-purity solvents and clean glassware: Ensure all materials are of high quality and properly cleaned to avoid introducing contaminants. |
| Inconsistent results between experimental batches. | 1. Variability in solution preparation: Minor differences in pH, exposure to light, or preparation time can affect stability. 2. Inconsistent storage conditions: Fluctuations in temperature or light exposure between batches. | 1. Standardize your protocol: Develop and strictly follow a standard operating procedure (SOP) for the preparation of your POH solutions. 2. Ensure consistent storage: Use calibrated temperature-controlled storage units and always store solutions in the same light-protected containers. |
| Low solubility of POH in the aqueous medium. | Intrinsic property of POH: this compound is only slightly soluble in water. | 1. Use of co-solvents: A small amount of a water-miscible organic solvent (e.g., ethanol or DMSO) can be used to aid dissolution before dilution with the aqueous medium.[7] 2. Formulation strategies: Consider using surfactants or encapsulating the POH in nanocarriers to improve its aqueous dispersibility. |
Quantitative Data Summary
The following tables summarize the results from forced degradation studies of this compound, providing insights into its stability under various stress conditions.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation | Degradation Products Detected | Reference |
| Acidic Hydrolysis | 1 M HCl | 36 hours | Room Temperature | Significant (10-25%) | 4 degradation products | [1] |
| Alkaline Hydrolysis | 1 M NaOH | 36 hours | Room Temperature | Some degradation (10-25%) | 2 degradation products | [1] |
| Oxidative | 15% H₂O₂ | 36 hours | Room Temperature | Some degradation (10-25%) | 2 degradation products | [1] |
| Thermal (Dry Heat) | N/A | 36 hours | 60°C | Some degradation (10-25%) | 2 degradation products | [1] |
| Thermal (Humidity) | N/A | 36 hours | 60°C | Some degradation (10-25%) | 1 degradation product | [1] |
| Photolytic | UV/Vis light | - | - | Some degradation | - | [1] |
Note: The degradation percentages were reported to be within the 10-25% range, which is considered appropriate for identifying primary degradation products in forced degradation studies.[1]
Detailed Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.[1][3]
1. Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Analytical column: XBridge C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (for stock solution preparation).
-
Hydrochloric acid (HCl).
-
Sodium hydroxide (NaOH).
-
Hydrogen peroxide (H₂O₂).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (65:35, v/v).
-
Flow Rate: 350 µL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5-20 µL.
3. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of POH at a concentration of 10 mg/mL in methanol. Store this solution protected from light and under refrigeration (2-8°C).
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20.0-80.0 µg/mL).
4. Forced Degradation Study Procedure:
-
Acid Hydrolysis: Mix POH solution with 1 M HCl and keep at room temperature for 36 hours.
-
Alkaline Hydrolysis: Mix POH solution with 1 M NaOH and keep at room temperature for 36 hours.
-
Oxidation: Mix POH solution with 15% H₂O₂ and keep at room temperature for 36 hours.
-
Thermal Degradation: Expose a solid sample of POH to 60°C for 36 hours and then dissolve in the mobile phase.
-
Photodegradation: Expose a POH solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m².
-
Sample Analysis: After the specified stress period, neutralize the acidic and alkaline samples, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
5. Data Analysis:
-
Quantify the amount of remaining POH by comparing the peak area to a calibration curve generated from the working standard solutions.
-
Calculate the percentage of degradation.
-
Evaluate the peak purity of the POH peak to ensure no co-elution with degradation products.
Visualizations
Diagram 1: this compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a this compound forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled Release of this compound via pH-Responsive Chitosan-Polypyrrole Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Perillyl Alcohol Synthesis from Beta-Pinene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of perillyl alcohol from beta-pinene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and high-yield experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from beta-pinene?
A1: The two main routes for the synthesis of this compound from beta-pinene are:
-
Isomerization of beta-pinene oxide: This is the most common and often higher-yielding method. It involves the epoxidation of beta-pinene to beta-pinene oxide, followed by a catalyzed rearrangement to this compound.
-
Direct allylic oxidation of beta-pinene: This method involves the direct oxidation of the allylic position of beta-pinene. Reagents like selenium dioxide have been used for this transformation, though it can be less selective and involve toxic reagents.
Q2: What are the common side products in the synthesis of this compound from beta-pinene oxide?
A2: The most common side products are myrtenol and myrtanal.[1][2] The formation of these isomers is highly dependent on the reaction conditions, including the choice of catalyst and solvent.
Q3: How can I minimize the formation of myrtenol and myrtanal?
A3: Minimizing the formation of myrtenol and myrtanal can be achieved by carefully selecting the catalyst and solvent. For instance, the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) has been shown to significantly favor the formation of this compound over its isomers.[3][4] Lewis acidic conditions tend to favor the formation of myrtanal, while Brønsted acids can lead to a mixture of products, including this compound and myrtenol.[2]
Q4: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for monitoring the progress of the reaction and identifying the components of the product mixture, including this compound, unreacted starting materials, and any side products. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the purified this compound.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | The choice of catalyst is critical. For the isomerization of beta-pinene oxide, catalysts like Sn-MCM-41 and certain Fe-modified zeolites have shown high selectivity for this compound.[3] Ensure the catalyst is properly prepared and activated according to the literature protocol. |
| Incorrect Solvent | The solvent plays a crucial role in directing the reaction towards the desired product. Polar aprotic solvents, particularly DMSO, have been reported to significantly enhance the selectivity for this compound.[3][4] Avoid non-polar solvents if this compound is the target product. |
| Inappropriate Reaction Temperature | The reaction temperature must be carefully controlled. For the isomerization of beta-pinene oxide, temperatures around 40-70°C are often reported.[4][6] Higher temperatures may lead to the formation of undesired side products or decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress using GC-MS. The reaction may require several hours to reach completion. Extending the reaction time, while monitoring for side product formation, can improve the yield.[1] |
| Poor Quality Starting Material | Ensure the beta-pinene or beta-pinene oxide is of high purity. Impurities can interfere with the catalyst and lead to side reactions. |
Issue 2: High Percentage of Side Products (Myrtenol and Myrtanal)
| Possible Cause | Suggested Solution |
| Use of Non-selective Catalyst | Lewis acid catalysts can favor the formation of myrtanal.[2] Consider using a catalyst system known for high this compound selectivity, such as Sn-MCM-41 in DMSO.[6] |
| Inappropriate Solvent Choice | Non-polar solvents can promote the formation of myrtanal. Switching to a polar aprotic solvent like DMSO can significantly shift the selectivity towards this compound.[3] |
| Reaction Temperature is Too High | Elevated temperatures can favor the formation of thermodynamically more stable isomers. Optimize the temperature to maximize the yield of the kinetic product, this compound. |
Data Presentation
Table 1: Effect of Catalyst and Solvent on this compound Yield (from β-pinene oxide)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | This compound Selectivity (%) | Reference |
| Sn-MCM-41 | DMSO | 70 | 24 | - | 66 | [3][6] |
| Fe-beta (1.25 wt% Fe) | DMSO | 70 | 3 | 97 | 65 | [3] |
| [PEimi][HNO3]4 | DMSO | 40 | 1.3 | 95 | 47 | [1][4] |
| Mo/SBA-15 | Toluene | 70 | 2.5 | 97 | 46 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Beta-Pinene via Beta-Pinene Oxide Isomerization
This protocol is a synthesis of procedures described in the literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Epoxidation of Beta-Pinene to Beta-Pinene Oxide [5]
-
To a stirred mixture of beta-pinene (1 mole equivalent) and anhydrous sodium carbonate in dichloromethane, slowly add a solution of peracetic acid (1.1 mole equivalents) at 0-5°C.
-
Monitor the reaction by TLC or GC until the beta-pinene is consumed.
-
Filter the reaction mixture to remove the sodium carbonate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude beta-pinene oxide.
Step 2: Isomerization of Beta-Pinene Oxide to this compound [3][4]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve beta-pinene oxide (1 mole equivalent) in DMSO.
-
Add the chosen catalyst (e.g., Sn-MCM-41, 10 wt% of the beta-pinene oxide).
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for the required time (monitor by GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Mandatory Visualizations
Diagram 1: Reaction Pathway from Beta-Pinene to this compound
Caption: Synthesis of this compound from beta-pinene via the beta-pinene oxide intermediate.
Diagram 2: Experimental Workflow for this compound Synthesis
Caption: A general experimental workflow for the synthesis and purification of this compound.
Diagram 3: Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Selective Catalytic Isomerization of β‐Pinene Oxide to this compound Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5994598A - Method of preparing this compound and perillyl acetate - Google Patents [patents.google.com]
- 6. research.abo.fi [research.abo.fi]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Effects of Perillyl Alcohol in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of perillyl alcohol (POH) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of this compound observed in preclinical studies?
A1: The most frequently reported side effects, particularly with oral administration of POH, are gastrointestinal in nature. These include nausea, vomiting, eructation (burping), and a feeling of satiety, which can lead to decreased food intake and weight loss in animal models.[1][2][3] At higher doses, toxicities such as reversible granulocytopenia (a decrease in white blood cells) and hypokalemia (low potassium levels) have been observed.[2][3]
Q2: Why does orally administered this compound cause gastrointestinal side effects?
A2: The gastrointestinal side effects are believed to be caused by the local irritant effect of POH on the gastric mucosa.[2] The high number of capsules required for effective dosing in some studies can also contribute to these issues.[1][4][5]
Q3: Are there alternative administration routes to reduce these side effects?
A3: Yes, alternative delivery methods have been explored to bypass the gastrointestinal tract and reduce toxicity. Intranasal delivery has shown promise in clinical trials for brain cancers, as it allows for direct nose-to-brain transport, potentially increasing drug access to intracranial tumors while avoiding gastrointestinal issues.[4][5][6][7] Topical application has also been investigated for skin-related models.[4]
Q4: What is the primary mechanism of action of this compound's anti-cancer effects?
A4: this compound's anti-cancer activity is pleiotropic, meaning it affects multiple cellular targets. A key mechanism is the inhibition of post-translational modification (prenylation) of small G proteins like Ras, which are crucial for cell growth signaling.[4][8][9] POH also induces apoptosis, causes G1 cell cycle arrest, and modulates various signaling pathways, including the TGF-β, NF-κB, and MAPK/ERK pathways.[4][8][9][10][11]
Q5: Does this compound affect normal cells?
A5: Preclinical studies have suggested that this compound can induce apoptosis in tumor cells without significantly affecting normal cells.[6][8] However, at high concentrations, some off-target effects on normal cells can occur, as evidenced by the side effects observed in preclinical and clinical studies.
Troubleshooting Guides
Issue 1: Significant weight loss and reduced food intake in animal models following oral POH administration.
Possible Cause: Gastrointestinal distress (nausea, satiety) leading to aversion to food mixed with POH or general malaise.
Troubleshooting Steps:
-
Optimize Formulation:
-
Encapsulation: Utilize encapsulation techniques to minimize direct contact of POH with the gastric mucosa. Nanostructured lipid carriers (NLCs) have been shown to enhance oral bioavailability and may reduce gastrointestinal irritation.[2][12][13]
-
Vehicle Selection: If using a liquid formulation, ensure the vehicle is palatable and does not exacerbate gastrointestinal issues.
-
-
Refine Dosing Strategy:
-
Dose Fractionation: Administer the total daily dose in multiple smaller doses throughout the day to reduce the peak concentration and potential for irritation.[1][4]
-
Dose Escalation: Begin with a lower dose and gradually escalate to the target dose over several days to allow the animals to acclimate.
-
-
Alternative Administration Route:
-
Intranasal Delivery: For brain tumor models or when systemic exposure is the primary goal, consider intranasal administration to bypass the gastrointestinal tract entirely.[4][5][7]
-
Intraperitoneal Injection: While potentially causing local irritation, intraperitoneal injection is another option to avoid oral administration.[4]
-
Issue 2: High variability in plasma concentrations of POH metabolites between animals.
Possible Cause: Differences in absorption, metabolism (first-pass effect), and food intake can lead to significant inter-animal variability.
Troubleshooting Steps:
-
Standardize Feeding Schedule: Ensure that POH is administered at the same time relative to the feeding cycle for all animals. While some studies have found no significant difference in metabolite levels with or without food, standardization can help reduce variability.[14]
-
Consider a Different Administration Route: Intranasal or intraperitoneal administration can provide more consistent bioavailability by avoiding the complexities of oral absorption and first-pass metabolism.[7]
-
Pharmacokinetic Pilot Study: Conduct a small pilot study to determine the pharmacokinetic profile of POH in your specific animal model and experimental conditions. This will help in designing a more robust main study.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (POH) and its Metabolites
| Cell Line | Compound | IC50 for Growth Inhibition | Reference |
| Murine B16 Melanoma | Perillyl Aldehyde | 120 µM | [4] |
| Murine B16 Melanoma | This compound | 250 µM | [4] |
| Rat PC12 Pheochromocytoma | Perillyl Aldehyde | 200 µM (induced apoptosis) | [4] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Humans (Oral Administration)
| Metabolite | Dose Level (mg/m²/dose) | Mean Peak Plasma Level (Day 1) | Mean Peak Plasma Level (Day 29) | Time to Peak Level (Tmax) | Half-life (t½) | Reference |
| Perillic Acid (PA) | 800 | 175 µM | 139 µM | 2-3 hours | ~2 hours | [3] |
| Dihydroperillic Acid (DHPA) | 800 | 7.1 µM | 9.8 µM | 3-5 hours | ~2 hours | [3] |
| Perillic Acid (PA) | 1600 | 472 µM | 311 µM | 2-3 hours | ~2 hours | [3] |
| Dihydroperillic Acid (DHPA) | 1600 | 34.2 µM | 34.0 µM | 3-5 hours | ~2 hours | [3] |
| Perillic Acid (PA) | 2400 | 456 µM | 257 µM | 2-3 hours | ~2 hours | [3] |
| Dihydroperillic Acid (DHPA) | 2400 | 26.2 µM | 23.4 µM | 3-5 hours | ~2 hours | [3] |
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in a Rodent Model
Objective: To deliver POH systemically or directly to the brain, bypassing the gastrointestinal tract.
Materials:
-
This compound formulation (e.g., POH in saline or a nano-formulation).
-
Micropipette with fine tips.
-
Anesthetic (e.g., isoflurane).
-
Animal positioning device.
Procedure:
-
Animal Anesthesia: Lightly anesthetize the animal (e.g., mouse or rat) using a calibrated vaporizer with isoflurane. The animal should be sedated but maintain a pedal withdrawal reflex.[2]
-
Positioning: Place the animal in a supine position with its head slightly tilted back to facilitate nasal administration.[2]
-
Administration: Using a micropipette, slowly instill a small volume (e.g., 5-10 µL per nostril for a mouse) of the POH formulation into one nostril.[2]
-
Inhalation: Allow a few seconds for the animal to inhale the liquid before administering to the other nostril.[2]
-
Dosing: Alternate between nostrils until the full dose has been administered.[2]
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways affected by this compound and its primary off-target effect.
References
- 1. ajcr.us [ajcr.us]
- 2. benchchem.com [benchchem.com]
- 3. Phase I clinical trial of this compound administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of this compound: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Phase I clinical and pharmacokinetic study of this compound administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biocatalytic Production of Perillyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic production of perillyl alcohol.
Troubleshooting Guides
This section addresses common issues encountered during the scaling up of this compound production, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Titer | 1. Low enzyme activity: The specific activity of the limonene hydroxylase (e.g., a cytochrome P450 monooxygenase) may be insufficient. 2. Poor cofactor regeneration: Inadequate supply of reduced cofactors (NADH or NADPH) can limit the monooxygenase activity.[1][2][3] 3. Substrate limitation: Poor mass transfer of the hydrophobic substrate, limonene, to the biocatalyst. 4. Sub-optimal reaction conditions: The pH, temperature, or aeration may not be optimal for the biocatalyst.[1] | 1. Enzyme Expression: Increase enzyme expression by using a high-copy number plasmid or a stronger promoter.[1][2] Consider screening for more active enzyme variants. 2. Cofactor Regeneration System: Co-express a dehydrogenase, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), to regenerate the required cofactor.[1][2] Ensure the substrate for the dehydrogenase (e.g., formate or glucose) is not limiting. 3. Improve Mass Transfer: Increase agitation speed in the bioreactor. Consider using a two-phase system with an organic solvent to dissolve limonene and facilitate its transfer to the cells.[4] 4. Process Optimization: Systematically optimize reaction conditions (pH, temperature, dissolved oxygen) to find the optimal parameters for your specific biocatalyst.[1] |
| High Levels of Byproducts (e.g., Perillic Acid, Perillyl Aldehyde) | 1. Over-oxidation of this compound: The desired product, this compound, may be further oxidized to perillyl aldehyde and then to perillic acid by endogenous dehydrogenases of the host organism.[5][6] 2. Non-specific enzyme activity: The hydroxylase used may have side activities, leading to the formation of other oxygenated monoterpenes.[4] | 1. Host Strain Engineering: Knock down or delete genes encoding for endogenous alcohol dehydrogenases that may be responsible for the over-oxidation.[5][6] 2. Enzyme Selection: Screen for or engineer a more specific limonene hydroxylase with reduced activity towards this compound. |
| Cell Growth Inhibition or Lysis | 1. Substrate toxicity: Limonene is known to be toxic to many microorganisms, including E. coli, at high concentrations.[2][4] 2. Product toxicity: Accumulation of this compound can also be inhibitory to cell growth. | 1. Fed-batch Strategy: Implement a fed-batch feeding strategy to maintain a low, non-toxic concentration of limonene in the bioreactor. 2. Two-Phase Bioreactor: Utilize a two-phase system where an organic solvent serves as a reservoir for limonene and sequesters the this compound product, reducing its concentration in the aqueous phase.[4] 3. Host Tolerance Engineering: Use a solvent-tolerant host strain, such as certain Pseudomonas species, or engineer your production host for improved tolerance to limonene and this compound. |
| Inconsistent Batch-to-Batch Performance | 1. Inoculum variability: Differences in the age, density, or metabolic state of the inoculum can lead to variations in fermentation performance. 2. Plasmid instability: The expression plasmid carrying the genes for the biocatalytic pathway may be lost during cell division, especially in the absence of selective pressure. 3. Media component variability: Inconsistencies in the quality or composition of media components can affect cell growth and productivity. | 1. Standardized Inoculum Protocol: Develop and adhere to a strict protocol for inoculum preparation, ensuring consistency in cell density and growth phase. 2. Maintain Selective Pressure: Ensure that the appropriate antibiotic is present in the fermentation medium to maintain the expression plasmid. Consider genomic integration of the expression cassette for improved stability. 3. Quality Control of Media: Use high-quality, certified media components and ensure proper preparation and sterilization procedures. |
Frequently Asked Questions (FAQs)
1. What are the most common host organisms used for biocatalytic this compound production?
Engineered Escherichia coli is a popular choice due to its well-characterized genetics and fast growth.[1][2][5][6] However, its sensitivity to limonene can be a drawback. Pseudomonas putida, a solvent-tolerant bacterium, has also been successfully used as a host for this biotransformation.[4][7][8] Some studies have also explored the use of yeast, such as Yarrowia lipolytica.
2. How can I improve the supply of the cofactor NADH or NADPH for the monooxygenase?
A common and effective strategy is to create a cofactor regeneration system by co-expressing a secondary enzyme. For example, formate dehydrogenase (FDH) from Candida boidinii can be used to oxidize formate, which in turn reduces NAD+ to NADH.[1][2] Similarly, glucose dehydrogenase (GDH) can be used to oxidize glucose and regenerate NADPH.[9] This in-situ regeneration is crucial for making the process economically feasible as cofactors are expensive.[1][2]
3. What is a two-phase fermentation system and why is it used?
A two-phase fermentation system involves the use of an aqueous phase, where the microbial cells reside, and an immiscible organic phase.[4] For this compound production, the organic phase (e.g., dioctyl phthalate or bis(2-ethylhexyl)phthalate) serves two main purposes:
-
Substrate Reservoir: It dissolves the hydrophobic substrate, limonene, and slowly releases it into the aqueous phase, preventing substrate toxicity.[4]
-
Product Sequestration: It extracts the this compound product from the aqueous phase, thereby reducing product inhibition and simplifying downstream processing.[4]
4. What analytical methods are typically used to quantify this compound and its byproducts?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods. For GC analysis, samples are typically extracted with an organic solvent like ethyl acetate, and the organic phase is injected into the GC. HPLC can also be used, often with a UV detector, for the quantification of this compound, perillic acid, and perillyl aldehyde.[1][2]
Experimental Protocols
General Protocol for Whole-Cell Biocatalysis in a Shake Flask
-
Strain Cultivation: Inoculate a single colony of the recombinant strain into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate 50 mL of fresh LB medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1. Grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.2 mM) and reduce the temperature to a range of 16-30°C.[1][2]
-
Biotransformation: After a period of induction (e.g., 4-6 hours), add the substrate (R)-(+)-limonene. To mitigate toxicity, a two-phase system can be established by adding an organic solvent like dioctyl phthalate (DINP) along with the limonene.[1][2]
-
Cofactor Regeneration (if applicable): If using a strain with a cofactor regeneration system (e.g., expressing formate dehydrogenase), add the corresponding substrate (e.g., ammonium formate) to the culture medium.[2]
-
Sampling and Analysis: At regular intervals, take samples from the culture. Extract the samples with an equal volume of ethyl acetate. Analyze the organic phase by GC or HPLC to determine the concentrations of this compound and any byproducts.[2]
Protocol for Fed-Batch Fermentation in a Bioreactor
-
Inoculum Preparation: Prepare a seed culture by growing the recombinant strain in a shake flask as described above.
-
Bioreactor Setup: Prepare a 5 L bioreactor with a suitable fermentation medium (e.g., terrific broth or a defined mineral medium) containing the necessary antibiotics.[1][2]
-
Fermentation: Inoculate the bioreactor with the seed culture. Maintain the pH (e.g., at 7.0 with the addition of ammonia) and temperature (e.g., 37°C for growth, then reduced to 20-30°C after induction).[1][2] Maintain dissolved oxygen (DO) levels above 20% by adjusting the aeration and agitation rates.[2]
-
Induction and Bioconversion: When the cell density reaches a desired level (e.g., OD600 of 20), induce protein expression with IPTG.[10] Initiate the bioconversion by feeding a solution of limonene, possibly dissolved in an organic solvent for a two-phase system.[2][4] If a cofactor regeneration system is in place, co-feed the necessary substrate (e.g., formate).[2]
-
Monitoring and Control: Regularly monitor cell density, substrate and product concentrations, and key fermentation parameters (pH, DO, temperature). Adjust feeding rates and other parameters as needed to optimize production.[2]
Quantitative Data Summary
Table 1: Comparison of this compound Production in Different Systems
| Host Organism | System | Substrate | Titer (mg/L) | Specific Activity / Productivity | Reference |
| Mycobacterium sp. HXN-1500 (wild-type) | Whole-cell | d-limonene | - | 13 U/g (dry weight) | [4] |
| Pseudomonas putida (recombinant) | 2L Bioreactor | l-limonene | 2300 (in organic phase) | 3 U/g (dry weight) | [4][7] |
| Escherichia coli (engineered) | Shake Flask | Glucose (de novo) | 309.1 | - | [5][6] |
| Escherichia coli (engineered) | 5L Bioreactor | (R)-(+)-limonene | 1230 | - | [1][2] |
| Escherichia coli (engineered) | 5L Bioreactor | Glucose (de novo) | 453 | - | [10][11] |
Table 2: Optimization of Reaction Conditions for (R)-(+)-Perillyl Alcohol Synthesis
| Parameter | Optimized Value | Reference |
| pH | 7.4 | [1][2] |
| Temperature | 20°C | [1][2] |
| Cell Concentration (OD600) | 50 | [1][2] |
| Substrate Concentration ((R)-(+)-limonene) | 20 g/L | [2] |
Visualizations
Caption: Experimental workflow for biocatalytic this compound production.
Caption: Conversion of limonene to this compound with cofactor regeneration.
Caption: Challenges and solutions in biocatalytic this compound production.
References
- 1. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 2. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-enzymatic regeneration of nicotinamide and flavin cofactors for monooxygenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic Production of this compound from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering Escherichia coli for this compound Production with Reduced Endogenous Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalytic production of this compound from limonene by using a novel Mycobacterium sp. cytochrome P450 alkane hydroxylase expressed in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of (R)‐(+)‐this compound by Escherichia coli expressing neryl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to minimize perillyl alcohol degradation during storage
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of perillyl alcohol (POH) during storage. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pure this compound?
For long-term stability, pure this compound should be stored at -20°C.[1] It is also recommended to keep it away from direct sunlight and under a nitrogen atmosphere to prevent photo-oxidation and degradation from atmospheric oxygen.[1]
Q2: How should I store this compound solutions?
When dissolved in a solvent such as DMSO, stock solutions of this compound should be stored at -80°C for up to one year.[1] For short-term storage of a few months, -20°C is also acceptable.[2] To minimize degradation, use amber or light-blocking vials and ensure the container is tightly sealed.
Q3: What are the primary causes of this compound degradation?
This compound is susceptible to several degradation pathways. Forced degradation studies show it is most significantly affected by acidic conditions.[1][3] It is also prone to oxidation and degradation from exposure to light (photolysis).[1]
Q4: I suspect my this compound has degraded. What are the common signs?
Degradation of this compound can manifest in several ways:
-
Visual Changes: A pure POH solution should be a clear oil. The appearance of a yellow or brown tint can indicate oxidation. Cloudiness or the formation of a precipitate may also suggest degradation or contamination.
-
Altered Experimental Results: The most critical sign of degradation is inconsistency in experimental outcomes. If you observe a loss of efficacy or unexpected results compared to previous batches, degradation of your POH stock should be considered a potential cause.
-
New Chromatographic Peaks: When analyzed via techniques like HPLC or GC-MS, degraded samples will show additional peaks corresponding to degradation products, with a concurrent decrease in the main this compound peak.[1]
Troubleshooting Guide
Problem: My this compound solution is showing signs of degradation despite being stored at low temperatures.
Possible Cause 1: Exposure to Acidic Conditions this compound shows significant degradation under acidic conditions.[1][3] Ensure your solvent system or formulation is not acidic. If working with acidic buffers or media, prepare POH solutions fresh for each experiment.
Possible Cause 2: Oxidation POH is susceptible to oxidation.[1] This can occur from dissolved oxygen in the solvent or from headspace oxygen in the storage vial.
-
Solution: Before long-term storage, consider sparging your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. For highly sensitive applications, flushing the vial headspace with nitrogen before sealing can provide an additional layer of protection.
Possible Cause 3: Light Exposure Photolysis, or degradation due to light, can occur even at low temperatures if the sample is not properly protected.[1]
-
Solution: Always store POH and its solutions in amber vials or wrap clear vials in aluminum foil to block light. Avoid prolonged exposure to ambient lab lighting when preparing experiments.
Problem: I need to add an antioxidant to my formulation. Which one should I use?
While specific studies on the use of antioxidants with this compound are not widely available, common antioxidants used for stabilizing similar compounds (lipids and terpenes) can be considered. These include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). The choice and concentration (typically in the range of 0.01-0.1%) will depend on your specific application and solvent system, and should be validated for compatibility and efficacy.
Data on this compound Degradation
The following table summarizes the results of a forced degradation study, showing the stability of this compound under various stress conditions. This data is crucial for understanding the compound's stability profile.
| Stress Condition | Reagent/Parameters | Exposure Time | POH Remaining (%) |
| Acid Hydrolysis | 1 mol L⁻¹ HCl | 36 hours | 52.8 |
| Alkaline Hydrolysis | 1 mol L⁻¹ NaOH | 36 hours | 99.1 |
| Oxidation | 30% H₂O₂ | 36 hours | 97.5 |
| Thermal Degradation | 80 °C | 36 hours | 99.3 |
| Photodegradation | 1.2 x 10⁶ lx h UV & Fluor. | - | 99.8 |
| Data sourced from a stability-indicating HPLC method validation study.[1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a validated HPLC method to separate this compound from its degradation products, which is essential for accurate stability assessment.[1][3]
1. Chromatographic Conditions:
-
Instrument: Agilent 1100 HPLC Series or equivalent with DAD detector.
-
Column: XBridge C18 (100 × 2.1 mm, 3.5 µm).
-
Mobile Phase: Water:Acetonitrile (65:35, v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 350 µL min⁻¹.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Expected Retention Time for POH: ~5.6 minutes.
2. Preparation of Solutions for Forced Degradation Study:
-
Stock Solution: Prepare a stock solution of POH at a concentration of 200 µg/mL in the mobile phase.
-
Acidic Degradation: Mix the stock solution with an equal volume of 2 mol L⁻¹ HCl to achieve a final HCl concentration of 1 mol L⁻¹. Keep at room temperature for 36 hours. Before injection, neutralize with an appropriate amount of NaOH.
-
Alkaline Degradation: Mix the stock solution with an equal volume of 2 mol L⁻¹ NaOH to achieve a final NaOH concentration of 1 mol L⁻¹. Keep at room temperature for 36 hours. Before injection, neutralize with an appropriate amount of HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 60% H₂O₂ to achieve a final H₂O₂ concentration of 30%. Keep at room temperature for 36 hours.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80 °C for 36 hours.
-
Photodegradation: Expose the stock solution to a combination of fluorescent and UV light (total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).
3. Sample Analysis:
-
Prior to injection, filter all samples through a 0.22 µm PVDF syringe filter.
-
Inject 20 µL of each sample into the HPLC system.
-
Analyze the resulting chromatograms to determine the percentage of POH remaining and to observe the formation of any degradation products. The method should show clear separation between the POH peak and any new peaks that appear under stress conditions.[1]
Visualizations
Caption: Key factors in POH storage and degradation prevention.
Caption: Troubleshooting workflow for suspected POH degradation.
References
Technical Support Center: pH-Responsive Release of Perillyl Alcohol from Nanocarriers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pH-responsive release of perillyl alcohol (POH) from nanocarriers.
Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro testing of pH-responsive POH nanocarriers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) of this compound | 1. Poor affinity between POH and the polymer matrix.2. POH leakage during the purification process (e.g., centrifugation, dialysis).3. High volatility of POH leading to loss during formulation.4. Suboptimal drug-to-polymer ratio. | 1. Select a polymer with higher hydrophobicity to better interact with the lipophilic POH.[1]2. Optimize purification parameters: reduce centrifugation speed/time or use a dialysis membrane with a lower molecular weight cutoff (MWCO).3. Perform encapsulation at a lower temperature or in a closed system to minimize evaporation.4. Systematically vary the initial POH concentration to find the optimal loading capacity of your nanocarrier system. |
| High Polydispersity Index (PDI) | 1. Inefficient mixing or homogenization during nanoparticle synthesis.2. Aggregation of nanoparticles.3. Use of a single surfactant. | 1. Increase stirring speed, sonication power, or homogenization time/pressure.[2]2. Optimize the zeta potential to be sufficiently high (positive or negative) to ensure colloidal stability.[1] Consider adding a steric stabilizer like PEG.3. A combination of surfactants can lead to a reduction in PDI.[2] |
| Nanoparticle Aggregation Over Time | 1. Insufficient surface charge (low zeta potential).2. Degradation of the nanocarrier material.3. Inappropriate storage conditions (e.g., temperature, pH). | 1. Modify the nanocarrier surface to increase charge repulsion. Ensure the zeta potential is above ±20 mV for good stability.[1]2. Use more stable polymers or cross-linking agents to enhance the structural integrity of the nanocarriers.[3]3. Store nanoparticle suspensions at 4°C and in a buffer that maintains their stability. Avoid freezing unless a suitable cryoprotectant is used. |
| Inconsistent or No pH-Responsive Release | 1. The pH-sensitive component of the nanocarrier is not functioning as expected.2. Insufficient pH difference between the release media to trigger a response.3. The drug is too strongly entrapped within the nanocarrier core. | 1. Ensure the pKa of the chosen pH-sensitive polymer is appropriate for the desired pH trigger point.[4] For example, chitosan-based carriers show enhanced release in acidic media due to the protonation of amine groups.[3][5]2. Use release media with a pH difference of at least 1-2 units to observe a significant change in release rate (e.g., pH 7.4 vs. pH 5.0).[4][6]3. Modify the nanocarrier composition to create a less dense core or incorporate materials that swell more significantly at the target pH. |
| Premature "Burst" Release of POH | 1. A significant portion of POH is adsorbed to the surface of the nanocarriers rather than being encapsulated.2. High diffusion rate of POH from the outer layers of the nanocarrier. | 1. Optimize the washing steps after synthesis to remove surface-adsorbed POH.2. Consider using a core-shell nanocarrier design where the outer shell can better control the initial release. |
Frequently Asked Questions (FAQs)
1. What are the key considerations when selecting materials for pH-responsive POH nanocarriers?
When selecting materials, consider the following:
-
Biocompatibility and Biodegradability : The chosen materials should be non-toxic and degradable into harmless byproducts.[7]
-
pH-Sensitivity : The polymer should have an ionizable group with a pKa that allows for a structural change (e.g., swelling, dissolution) at the desired physiological pH, such as the acidic tumor microenvironment (pH ~6.5) or endosomes/lysosomes (pH 4.5-6.0).[4]
-
Drug-Polymer Interaction : Given POH's lipophilic nature, the nanocarrier should have a hydrophobic core to ensure high encapsulation efficiency.[1][8]
-
Stability : The nanocarrier must be stable at physiological pH (7.4) to prevent premature drug release.[9]
2. Why is my POH encapsulation efficiency so low in Eudragit RS100 nanoparticles?
Eudragit RS100 is a positively charged polymer. The low encapsulation efficiency of POH (around 3.7% in one study) may be due to limited interaction between the neutral, oily POH and the polymer.[1] To improve this, you could consider using a different polymer with a more hydrophobic character or employing a different encapsulation technique that is better suited for oily drugs, such as emulsion-based methods.
3. How can I improve the stability of my chitosan-based POH nanocarriers?
Cross-linking the chitosan chains can significantly enhance their stability.[3] Glutaraldehyde is a common cross-linking agent used for this purpose.[3][8] The cross-linking can reduce the dispersivity of the nanoparticles in different pH environments.[3]
4. What is a typical size range for POH nanocarriers for tumor targeting?
For effective tumor targeting via the enhanced permeability and retention (EPR) effect, nanoparticles are generally desired to be in the range of 100-300 nm.[10] Particles in this size range can extravasate through leaky tumor vasculature and accumulate in the tumor tissue.
5. How does pH affect the particle size of chitosan-based nanocarriers?
For non-cross-linked chitosan/polypyrrole (CS/PPy) nanoparticles, the average particle size may decrease as the pH increases from acidic to neutral.[8] This is because at lower pH, the amino groups of chitosan are protonated, leading to electrostatic repulsion and swelling. As the pH increases, these groups deprotonate, leading to a more compact structure.[8] Conversely, for glutaraldehyde cross-linked CS/PPy/GA nanoparticles, the particle size may increase with increasing pH.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on POH-loaded nanocarriers.
Table 1: Physicochemical Properties of POH-Loaded Nanocarriers
| Nanocarrier System | Average Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan/Polypyrrole (CS/PPy) | 104 - 117 | N/A | N/A | High | [3][8] |
| Eudragit RS100 Nanocapsules | 253 ± 52 | 0.145 ± 0.037 | +20 | 3.7 | [1] |
| Solid Lipid Nanoparticles (SLN) | 254.77 ± 8.10 | 0.350 ± 0.016 | -14.7 | 84.6 | [10][11] |
| Nanostructured Lipid Carriers (NLC) | 287 | 0.143 | -32.5 | 99.68 | [2][12] |
| Lipid-Based Nanocarriers (LNC) | 248.67 ± 12.42 - 1124.21 ± 12.77 | 0.418 ± 0.043 - 0.509 ± 0.064 | -36.91 ± 1.31 to -15.20 ± 0.96 | N/A | [13][14] |
Table 2: pH-Responsive Release of POH from Chitosan/Polypyrrole (CS/PPy) Nanocarriers
| pH of Release Medium | Cumulative Release (%) after 48h | Release Kinetics Model | Reference |
| 4.5 (Simulated Lysosomal pH) | Significantly Higher | Korsmeyer-Peppas | [3][5][8] |
| 6.0 (Simulated Tumor Microenvironment) | Intermediate | Korsmeyer-Peppas | [3][5][8] |
| 7.4 (Simulated Blood pH) | Lower | Korsmeyer-Peppas | [3][5][8] |
Experimental Protocols
1. Synthesis of Chitosan/Polypyrrole (CS/PPy) Nanocarriers for POH
This protocol is adapted from a study on pH-responsive CS/PPy nanocarriers.[3][8]
-
Preparation of Chitosan Solution : Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.
-
Initiation of Polymerization : Add an aqueous solution of ammonium persulfate (APS) to the chitosan solution. The molar ratio of APS to pyrrole monomer should be optimized (e.g., 1:1).
-
Addition of Pyrrole : Add pyrrole monomer to the mixture. The solution will gradually turn dark, indicating the polymerization of pyrrole.
-
Reaction : Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Purification : Centrifuge the resulting CS/PPy nanoparticle suspension to collect the nanoparticles. Wash the pellet multiple times with ultrapure water to remove unreacted monomers and initiator.
-
POH Encapsulation : Disperse the purified CS/PPy nanoparticles in a solution containing POH. Adjust the pH to 8.5-9.0 with 1 M NaOH to precipitate the nanoparticles with encapsulated POH.[8]
-
Final Purification : Centrifuge the POH-loaded nanoparticles, collect the supernatant to determine unencapsulated POH, and wash the pellet with ultrapure water until a neutral pH is achieved.
2. In Vitro pH-Responsive Release Study
This protocol describes a typical dialysis-based method for assessing drug release.[8]
-
Preparation of Release Media : Prepare buffers at the desired pH values (e.g., pH 7.4, 6.0, and 4.5) to simulate different physiological environments.[8]
-
Sample Preparation : Disperse a known amount (e.g., 30 mg) of POH-loaded nanocarriers in a small volume (e.g., 2 mL) of the release buffer.[8]
-
Dialysis Setup : Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cutoff (e.g., 14,000 MWCO).[8]
-
Release : Place the sealed dialysis bag into a larger container with a known volume of the corresponding release buffer. Maintain the setup at 37°C with constant, gentle stirring.
-
Sampling : At predetermined time intervals, withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification : Analyze the concentration of POH in the collected aliquots using a validated analytical method, such as UV-vis spectrophotometry or HPLC.
-
Data Analysis : Calculate the cumulative percentage of POH released over time.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and in vitro release testing.
Caption: POH inhibits farnesyltransferase, preventing Ras protein activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing Oral Bioavailability and Brain Biodistribution of this compound Using Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Release of this compound via pH-Responsive Chitosan-Polypyrrole Nanocarriers | CoLab [colab.ws]
- 6. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled Release of this compound via pH-Responsive Chitosan-Polypyrrole Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | pH-Responsive Polymer Nanomaterials for Tumor Therapy [frontiersin.org]
- 10. precisionnanomedicine.com [precisionnanomedicine.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Gl… [ouci.dntb.gov.ua]
Validation & Comparative
Perillyl Alcohol vs. Limonene: A Comparative Analysis of Anticancer Activity
For Immediate Release
A comprehensive review of preclinical and clinical data reveals distinct anticancer profiles for the structurally related monoterpenes, perillyl alcohol and limonene. While both compounds exhibit tumor-suppressive properties, this compound, a primary metabolite of limonene, often demonstrates greater potency in preclinical models. However, challenges in its systemic delivery have led to innovative administration strategies, particularly for difficult-to-treat cancers like glioblastoma. Limonene, conversely, is noted for its favorable safety profile in clinical trials.
This guide offers an objective comparison of the anticancer activities of this compound and limonene, tailored for researchers, scientists, and drug development professionals. It synthesizes experimental data on their efficacy, details the methodologies used in key studies, and visualizes the molecular pathways they influence.
Metabolic Relationship
Limonene is a naturally occurring monoterpene found in high concentrations in the peels of citrus fruits.[1] In humans, limonene is metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP2C19, to form this compound.[1] this compound is further oxidized to perillaldehyde and then to perillic acid, with these metabolites also possessing biological activity.[1]
Metabolic conversion of limonene to its derivatives.
Comparative Anticancer Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and its related compounds from various studies. It is important to note that direct comparisons are challenging due to variations in cell lines and experimental conditions across studies.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | B16 (Murine Melanoma) | Growth Inhibition | 250 µM | [2] |
| BroTo (Human Head and Neck) | MTT Assay (24 hr) | 1 mM | [3] | |
| A549 (Human Lung Carcinoma) | MTT Assay (24 hr) | 1 mM | [3] | |
| Perillaldehyde | B16 (Murine Melanoma) | Growth Inhibition | 120 µM | [2] |
| BroTo (Human Head and Neck) | MTT Assay (24 hr) | 3 mM | [3] | |
| A549 (Human Lung Carcinoma) | MTT Assay (24 hr) | 3 mM | [3] | |
| (-)-Limonene | T24 (Human Bladder) | WTS-1 Assay | 9 µM | [1] |
Note: Lower IC50 values indicate greater potency.
Comparative Anticancer Efficacy: In Vivo Studies
Animal studies provide valuable insights into the potential therapeutic efficacy of these compounds in a whole-organism context.
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| This compound | DMBA-induced rats | Mammary Carcinoma | 81% complete tumor regression. | |
| d-Limonene | DMBA-induced rats | Mammary Carcinoma | 68% complete tumor regression (at a four-fold higher dose than POH). | |
| This compound | TPras transgenic mice | Melanoma | Delayed tumor appearance and a 25-35% reduction in melanoma incidence. | [4] |
Mechanisms of Anticancer Action
Both this compound and limonene exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Signaling Pathways Modulated by this compound
This compound has been shown to interfere with the post-translational modification of small G proteins like Ras, which are critical for signal transduction pathways that control cell growth and proliferation.[4][5][6] Inhibition of Ras prenylation is a key mechanism of its anticancer activity.[2] It has also been observed to inhibit the activation of downstream targets such as mitogen-activated protein kinases (MAPK) and Akt.[4]
This compound's impact on the Ras signaling pathway.
Signaling Pathways Modulated by Limonene
Limonene has been reported to decrease the activity of the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways.[7][8] By inhibiting these pathways, limonene can suppress tumor cell growth and induce apoptosis.
Limonene's inhibitory effects on key signaling pathways.
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of experimental data. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of these compounds.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound or limonene. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them at the desired time point.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Clinical Perspective
Clinical trials have revealed important differences in the tolerability and application of limonene and this compound. Oral administration of d-limonene has been generally well-tolerated in patients.[9] In contrast, oral this compound has been associated with dose-limiting gastrointestinal toxicities.[9]
To circumvent the issues with systemic delivery, intranasal administration of this compound has been explored, particularly for brain tumors like glioblastoma.[10] This delivery method aims to bypass the blood-brain barrier and has shown promising results in early clinical trials.[10]
Conclusion
Both this compound and limonene demonstrate significant anticancer properties. Preclinical evidence often suggests that this compound is the more potent of the two. However, its clinical development has been hampered by its toxicity profile when administered orally. The innovative use of intranasal delivery for this compound highlights a promising strategy to overcome these limitations, especially for central nervous system malignancies. Limonene remains a compound of interest, largely due to its excellent safety profile and potential as a chemopreventive agent. For researchers and drug development professionals, the choice between these two monoterpenes will likely depend on the specific cancer type, the desired therapeutic window, and the feasibility of the delivery route. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Mechanism of D-limonene: An Updated Review and Therape...: Ingenta Connect [ingentaconnect.com]
- 4. Effects of this compound on melanoma in the TPras mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras pathway activation in gliomas: a strategic target for intranasal administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumorigenic effects of limonene and this compound against pancreatic and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of limonene: A systematic review of target signaling pathways | Semantic Scholar [semanticscholar.org]
- 8. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Oral Versus Intranasal Perillyl Alcohol Delivery for Oncological Applications
An objective guide for researchers and drug development professionals on the differential performance, safety, and mechanistic profiles of oral and intranasal perillyl alcohol administration, supported by experimental data.
This compound (POH), a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant interest in oncology for its potent anticancer properties.[1][2] Preclinical studies have robustly established its efficacy in a variety of tumor models.[1] However, the translation of these promising findings into clinical success has been markedly influenced by the route of administration. This guide provides a comparative analysis of oral versus intranasal delivery of this compound, focusing on pharmacokinetics, clinical efficacy, safety profiles, and underlying molecular mechanisms.
Performance and Pharmacokinetics: A Tale of Two Routes
The delivery route of this compound profoundly impacts its bioavailability, metabolic fate, and ultimately, its therapeutic window. Oral administration, while conventional, is hampered by significant first-pass metabolism, whereas intranasal delivery offers a direct path to the central nervous system, bypassing systemic circulation to a large extent.[1][3]
Oral Administration: High Doses, Systemic Exposure, and Metabolic Conversion
Clinical trials of orally administered this compound have necessitated high daily doses, often in the range of 4.8 to 8.4 g/m², to achieve potentially therapeutic systemic concentrations.[1][4] Upon ingestion, POH is rapidly metabolized in the liver to its main active metabolites, perillic acid (PA) and dihydroperillic acid (DHPA).[2][5] Interestingly, the parent compound, this compound, is often undetectable in plasma following oral administration.[2][6]
Pharmacokinetic studies from Phase I clinical trials have demonstrated a dose-dependent increase in the plasma levels of PA and DHPA, with peak concentrations observed 1-3 hours and 3-5 hours post-ingestion, respectively.[5][6] However, these trials have also highlighted significant inter- and intrapatient variability in metabolite levels.[2][4]
Intranasal Administration: Bypassing Barriers for Targeted Delivery
Intranasal delivery of this compound has emerged as a promising alternative, particularly for central nervous system malignancies like glioblastoma.[1][7] This route leverages direct nose-to-brain transport pathways, potentially via the olfactory and trigeminal nerves, allowing the compound to circumvent the blood-brain barrier.[1][8] This targeted delivery results in significantly lower daily doses compared to the oral route, with clinical trials utilizing doses as low as 220 mg/day.[1]
Preclinical studies in rats have demonstrated that intranasal administration leads to tenfold higher cerebrospinal fluid (CSF)-to-plasma ratios for POH compared to intravenous administration, indicating efficient direct transport to the central nervous system.[9] A case study has confirmed the presence of both POH and its metabolite, PA, in the brain tumor tissue of a glioblastoma patient following intranasal administration, providing crucial evidence of target engagement.[10]
Comparative Data Summary
The following tables summarize the key quantitative data from clinical trials of oral and intranasal this compound delivery.
Table 1: Comparative Dosing and Toxicity
| Parameter | Oral Administration | Intranasal Administration |
| Typical Daily Dose | 4.8 - 8.4 g/m²[1][4] | 220 - 533 mg/day[1] |
| Maximum Tolerated Dose (MTD) | 8.4 g/m²/day[4] | Not reached in reported trials[11][12] |
| Dose-Limiting Toxicities | Nausea, vomiting, eructation, satiety[4][5] | None reported[1][12] |
| Common Adverse Events | Gastrointestinal distress, fatigue[2][6] | Local irritation (minor)[13] |
Table 2: Comparative Pharmacokinetics
| Parameter | Oral Administration | Intranasal Administration |
| Parent Drug (POH) in Plasma | Undetectable[2][6] | Detectable[10] |
| Primary Metabolites in Plasma | Perillic acid (PA), Dihydroperillic acid (DHPA)[5][6] | Perillic acid (PA)[10] |
| Peak Plasma Concentration (Metabolites) | PA: ~175-472 µM; DHPA: ~7-34 µM (Dose-dependent)[6] | Data not extensively reported, focus on CSF/tissue levels |
| Time to Peak Plasma Concentration | PA: 1-3 hours; DHPA: 3-5 hours[5][6] | Not established |
| CSF-to-Plasma Ratio of POH | Not reported, expected to be low | ~10-fold higher than intravenous administration[9] |
| Bioavailability | Limited by extensive first-pass metabolism[14] | Enhanced for CNS delivery, avoids first-pass effect[1][3] |
Experimental Protocols
Oral this compound Administration (Phase I Clinical Trial)
A representative Phase I dose-escalation trial of oral this compound involved the following protocol:
-
Patient Population: Patients with advanced refractory solid malignancies.[5]
-
Formulation: this compound formulated in soft gelatin capsules (e.g., 250 mg POH with 250 mg soybean oil).[5]
-
Dosing Regimen: Administered orally four times a day on a continuous basis.[5]
-
Dose Escalation: Started at a dose of 800 mg/m²/dose and escalated to 1200 mg/m²/dose and 1600 mg/m²/dose in different patient cohorts.[5]
-
Toxicity Assessment: Monitored for adverse events, with a focus on gastrointestinal toxicities, which were found to be dose-limiting.[5]
-
Pharmacokinetic Analysis: Blood samples were collected at various time points post-ingestion to determine the plasma concentrations of this compound metabolites (perillic acid and dihydroperillic acid) using high-performance liquid chromatography (HPLC).[5]
Intranasal this compound Administration (Phase I/IIa Clinical Trial)
A typical protocol for the intranasal administration of this compound (NEO100, a highly purified form of POH) is as follows:
-
Patient Population: Adult patients with recurrent glioblastoma.[13][15]
-
Formulation: NEO100, a highly pure, GMP-produced version of this compound.[15]
-
Delivery Device: Administered as a mist using a nasal nebulizer with a nasal mask.[13][15]
-
Dosing Regimen: Self-administered by the patient four times a day, every day, over a 15-minute period for each dose.[15]
-
Dose Escalation: Phase I involved dose-escalating cohorts to determine the maximum tolerated dose.[12]
-
Safety and Efficacy Monitoring: Patients were monitored for adverse events and tumor response through imaging techniques like MRI.[1]
-
Pharmacokinetic and Tissue Distribution Analysis: In some cases, tumor tissue was collected post-surgically to measure the concentration of POH and its metabolites, confirming brain delivery.[10]
Molecular Mechanisms of this compound
This compound exerts its anticancer effects through a pleiotropic mechanism, impacting multiple cellular signaling pathways.[1][16] The differential delivery routes can influence the concentration of POH at the tumor site, thereby affecting the extent to which these pathways are modulated.
Key Signaling Pathways Modulated by this compound
-
Ras/Raf/MEK/ERK Pathway: this compound was initially thought to inhibit the post-translational prenylation of Ras proteins, which is crucial for their membrane localization and function.[1][4] However, subsequent research suggests that the impact on Ras signaling may be due to a reduction in the de novo synthesis of Ras protein rather than a direct inhibition of farnesyltransferase.[1]
-
Apoptosis Induction: POH induces apoptosis through both the extrinsic (FasL-mediated) and intrinsic (mitochondrial) pathways.[16] It can upregulate pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins.[17]
-
TGF-β Signaling: In some contexts, POH has been shown to stimulate the activity of the TGF-β pathway, which can have tumor-suppressive effects.[1]
-
PI3K/AKT/mTOR Pathway: this compound can indirectly inhibit this critical survival pathway, leading to reduced cancer cell proliferation and enhanced apoptosis.[16] It has been shown to suppress the translational expression of hypoxia-inducible factor-1α (HIF-1α) by inhibiting the mTOR/4E-BP1 signaling pathway.[18]
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and a generalized experimental workflow for its clinical evaluation.
Caption: Key signaling pathways modulated by this compound.
Caption: Generalized workflow for this compound clinical evaluation.
Conclusion
The route of administration is a critical determinant of the therapeutic potential of this compound. Oral delivery is plagued by poor bioavailability and dose-limiting gastrointestinal toxicities, which have hindered its clinical advancement.[1][2] In contrast, intranasal administration presents a novel and effective strategy, particularly for brain tumors, by enabling direct nose-to-brain delivery, thereby bypassing the blood-brain barrier and minimizing systemic side effects.[1][8] The ability to achieve therapeutic concentrations in the central nervous system with significantly lower doses positions intranasal this compound as a highly promising therapeutic option for neurological malignancies.[1] Future research should continue to optimize intranasal formulations and further elucidate the concentration-dependent effects of this compound on its various molecular targets within the tumor microenvironment.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I trial of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical and pharmacokinetic study of this compound administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. This compound for Glioblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Intranasal administration of the chemotherapeutic this compound results in selective delivery to the cerebrospinal fluid in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of this compound and its metabolite perillic acid in postsurgical glioblastoma tissue after intranasal administration of NEO100: illustrative case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I trial of this compound administered four times daily continuously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I trial of intranasal NEO100, highly purified this compound, in adult patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound efficiently scavenges activity of cellular ROS and inhibits the translational expression of hypoxia-inducible factor-1α via mTOR/4E-BP1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Perillyl Alcohol and Standard Chemotherapy in Glioma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of perillyl alcohol (POH) versus standard chemotherapeutic agents for the treatment of glioma, with a focus on recurrent glioblastoma. The information is supported by experimental data from clinical trials to aid in research and development efforts.
Efficacy in Recurrent Glioblastoma: A Quantitative Comparison
The following tables summarize the key efficacy endpoints for intranasal this compound and standard-of-care chemotherapies in patients with recurrent glioblastoma.
| Treatment Regimen | Trial Phase | Number of Patients | 6-Month Progression-Free Survival (PFS6) | Median Overall Survival (OS) in Months | Citation(s) |
| This compound (NEO100) | Phase I | 12 | 33% | 15 | [1][2] |
| Phase I/II | 29 (GBM patients) | 48.2% (PFS) | 5.9 (Primary GBM) | [3] | |
| Temozolomide (Metronomic) | Phase II | 37 | 19% | 7 | [4] |
| Temozolomide (Standard) | Meta-analysis | 847 | 20.1% | 6.5 (6-month OS), 36.4% (12-month OS rate) | [5][6] |
| Lomustine | Phase III | 149 | 1.5 months (Median PFS) | 8.6 | [7] |
| Bevacizumab | Phase II (BRAIN trial) | 85 | 42.6% | 9.2 | [8] |
| Bevacizumab + Lomustine | Phase II | Not specified | 4.2 months (Median PFS) | 9.1 | [9] |
Note: Direct comparison between trials should be made with caution due to differences in patient populations and trial designs.
Experimental Protocols
This compound (NEO100) - Phase I/IIa (NCT02704858)
-
Patient Population: Adult patients (≥18 years) with radiographically-confirmed recurrent Grade IV glioma, or recurrent primary or secondary Grade IV glioma. Patients must have failed previous radiation and temozolomide treatment.[1][10] Key inclusion criteria included an ECOG performance status of 0-2 or KPS ≥60 and an expected survival of at least 3 months.[1]
-
Dosing and Administration: NEO100 (a highly purified form of this compound) was self-administered intranasally four times daily.[1][10] The Phase I portion of the trial involved a dose escalation to determine the maximum tolerated dose, with cohorts receiving 384 mg/day, 576 mg/day, 768 mg/day, and 1152 mg/day.[1] Treatment was administered in 28-day cycles.[10]
-
Efficacy Assessment: Radiographic response was evaluated every 2 months using Response Assessment in Neuro-Oncology (RANO) criteria. Progression-free and overall survival were determined at 6 and 12 months, respectively.[1]
Temozolomide (Continuous Low-Dose) - Phase II (NCT00498927)
-
Patient Population: Patients with recurrent glioblastoma multiforme or other malignant gliomas who had previously received temozolomide.[11][12] Inclusion criteria included a Karnofsky Performance Score (KPS) of ≥60 and adequate organ and bone marrow function.[4][12]
-
Dosing and Administration: Patients received oral temozolomide at a continuous low dose of 50 mg/m²/day until disease progression or unacceptable toxicity.[4][11]
-
Efficacy Assessment: The primary endpoint was the 6-month progression-free survival rate.[11] Tumor response was assessed using the Macdonald criteria.[11]
Lomustine (Monotherapy)
-
Patient Population: Adult patients with a first recurrence of glioblastoma after temozolomide chemoradiotherapy.[13]
-
Dosing and Administration: Lomustine was administered orally at a starting dose of 110 mg/m² once every 6 weeks.[7][13] Treatment continued until disease progression or unacceptable toxicity.[13]
-
Efficacy Assessment: Efficacy was evaluated based on overall survival and progression-free survival.[7]
Bevacizumab (Monotherapy) - BRAIN Trial (NCT00345163)
-
Patient Population: Patients aged ≥ 18 years with histologically confirmed glioblastoma in their first or second relapse, with radiographic evidence of disease progression.[14] Patients were required to have a Karnofsky performance status of ≥ 70.[14]
-
Dosing and Administration: Bevacizumab was administered intravenously at a dose of 10 mg/kg every 2 weeks.[8]
-
Efficacy Assessment: The primary endpoints were 6-month progression-free survival and objective response rate, determined by independent radiology review.[8]
Mechanisms of Action and Signaling Pathways
This compound (POH)
This compound is a naturally occurring monoterpene that exhibits pleiotropic anti-cancer effects.[15] Its proposed mechanisms in glioma include:
-
Inhibition of Ras and Downstream Signaling: POH is thought to inhibit the post-translational isoprenylation of small G proteins like Ras, which is crucial for their membrane localization and function.[16][17] This leads to the downregulation of pro-survival and proliferative signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[9][15][16]
-
Induction of Apoptosis: POH has been shown to induce apoptosis in glioblastoma cells.[18] One of the mechanisms involved is the induction of endoplasmic reticulum (ER) stress.[12]
-
Cell Cycle Arrest: POH can induce cell cycle arrest by increasing the expression of cyclin-dependent kinase inhibitors.[15]
Temozolomide (TMZ)
Temozolomide is an oral alkylating agent that is a cornerstone of standard chemotherapy for glioblastoma.[19] Its mechanism of action involves:
-
DNA Alkylation: TMZ is a prodrug that is converted to the active compound MTIC at physiological pH.[20] MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[21]
-
Induction of Apoptosis: The methylation of the O6 position of guanine is the primary cytotoxic lesion.[18] This leads to DNA mismatches during replication, triggering a futile cycle of mismatch repair that results in DNA double-strand breaks and ultimately apoptosis.[21][22]
-
Role of MGMT: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can remove the methyl group from the O6 position of guanine, thus conferring resistance to TMZ.[18]
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the clinical trials discussed in this guide.
Conclusion
Intranasal this compound has demonstrated promising efficacy in early-phase clinical trials for recurrent glioblastoma, with a notable safety profile.[1] The data suggests that its progression-free and overall survival rates may be comparable or favorable to some standard second-line chemotherapies.[1][4][5] However, it is important to note that these findings are from smaller, non-comparative trials.
The distinct mechanism of action of this compound, targeting key survival and proliferation pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR, presents a novel therapeutic strategy, particularly in the context of resistance to DNA-damaging agents like temozolomide.[12][15][16]
Further investigation through larger, randomized controlled trials is warranted to definitively establish the efficacy of this compound in comparison to standard chemotherapy for glioma and to identify patient populations most likely to benefit from this novel therapeutic approach.
References
- 1. Phase I trial of intranasal NEO100, highly purified this compound, in adult patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curetoday.com [curetoday.com]
- 3. Phase II trial of continuous low-dose temozolomide for patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lomustine with or without reirradiation for first progression of glioblastoma, LEGATO, EORTC-2227-BTG: study protocol for a randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of temozolomide for recurrent glioblastoma multiforme - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eviq.org.au [eviq.org.au]
- 7. Bevacizumab alone and in combination with irinotecan in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Ras-RAF-ERK and its Interactive Pathways as a Novel Therapy for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Temozolomide in Treating Patients With Recurrent Glioblastoma Multiforme or Other Malignant Glioma | DecenTrialz [decentrialz.com]
- 12. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]
- 13. A Study to Evaluate Bevacizumab Alone or in Combination With Irinotecan for Treatment of Glioblastoma Multiforme (BRAIN) | DecenTrialz [decentrialz.com]
- 14. Intranasal this compound for Glioma Therapy: Molecular Mechanisms and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lovastatin and this compound inhibit glioma cell invasion, migration, and proliferation--impact of Ras-/Rho-prenylation [pubmed.ncbi.nlm.nih.gov]
- 16. Ras pathway activation in gliomas: a strategic target for intranasal administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound for Glioblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Perillyl Alcohol: A Comparative Guide to its In Vitro Cytotoxicity in Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants like lavender, peppermint, and cherries, has garnered significant attention for its potential as a chemotherapeutic agent.[1][2][3] Extensive in vitro research has demonstrated its ability to inhibit the proliferation and induce cell death in a variety of cancer cell lines.[2][3][4] This guide provides a comparative analysis of the in vitro cytotoxicity of this compound, focusing on its differential effects on cancer and normal cells, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity of this compound
The selective cytotoxicity of a potential anticancer compound is a critical determinant of its therapeutic index. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines compared to a normal cell line, providing insights into its cancer-selective properties.
| Cell Line | Cell Type | IC50 Value | Reference |
| Cancer Cell Lines | |||
| A549 | Non-small cell lung cancer | 1.0 mM (24h) | [5] |
| H520 | Non-small cell lung cancer | 1.2 mM (24h) | [5] |
| HepG2 | Liver cancer | 409.2 µg/mL | [6][7] |
| B16 | Murine melanoma | 250 µM | [2] |
| PC12 | Rat pheochromocytoma | 500 µM | [2] |
| SCK | Murine mammary carcinoma | ~1.0 mM (60 min) | [8] |
| KPL-1 | ER-positive breast cancer | Dose-dependent inhibition | [4] |
| MCF-7 | ER-positive breast cancer | Dose-dependent inhibition | [4] |
| MKL-F | ER-negative breast cancer | Dose-dependent inhibition | [4] |
| MDA-MB-231 | ER-negative breast cancer | Dose-dependent inhibition | [4] |
| C6 | Murine glial cells | Significant inhibition at 0.03% to 30% | [3][9] |
| Normal Cell Line | |||
| NIH/3T3 | Mouse embryonic fibroblast | >250 µg/mL | [6][7] |
Note: IC50 values can be influenced by experimental conditions such as incubation time and the specific assay used.[1] One study highlighted that while this compound was cytotoxic to HepG2 liver cancer cells, it was not considered selective due to its higher IC50 value against the NIH/3T3 normal cell line in that particular experiment.[6][7]
Mechanisms of Action: Signaling Pathways in POH-Induced Cell Death
This compound exerts its anticancer effects through a multitude of signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[1][10] POH has been shown to modulate key proteins involved in cell proliferation and survival.
One of the primary mechanisms involves the inhibition of the isoprenylation of small G proteins like Ras, which are crucial for cell growth signaling.[11] This disruption can inhibit downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway.[10] Furthermore, POH can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[10] Additionally, POH can enhance the FasL-induced apoptosis pathway and activate caspases, the executioners of apoptosis.[10]
Studies have also indicated that POH can induce cell cycle arrest, primarily at the G1 phase, by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors like p21 and p27.[4][11]
References
- 1. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of this compound: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Cytotoxicity of this compound against cancer cells is potentiated by hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Perillyl Alcohol from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
Perillyl alcohol (POH), a naturally occurring monoterpene, has garnered significant attention in the scientific community for its potential therapeutic properties, particularly in oncology. As research and development efforts intensify, the efficient and scalable synthesis of high-purity this compound is of paramount importance. This guide provides an objective comparison of the primary synthesis routes for this compound from three common precursors: the biocatalytic conversion of (R)-(+)-limonene, the chemical synthesis from β-pinene, and the catalytic hydrogenation of perillaldehyde. The performance of each method is evaluated based on key metrics such as yield, reaction time, and conditions, supported by detailed experimental protocols to facilitate reproducibility.
Data Presentation: A Head-to-Head Comparison
The selection of a synthesis strategy for this compound often involves a trade-off between yield, enantioselectivity, operational complexity, and cost. The following table summarizes the key quantitative data for the three distinct approaches, providing a clear overview for comparative analysis.
| Parameter | Biocatalytic Conversion from Limonene | Chemical Synthesis from β-Pinene | Catalytic Hydrogenation of Perillaldehyde |
| Starting Material | (R)-(+)-Limonene | β-Pinene | Perillaldehyde |
| Key Reagents/Catalyst | Engineered Escherichia coli whole-cell biocatalyst | 1. Peracetic acid2. Pyridine, Acetic Anhydride3. Sodium hydroxide | Sodium borohydride (NaBH₄) or Catalytic Hydrogenation (e.g., Ru/C) |
| Product Concentration/Yield | 1.23 g/L | ~53% overall yield from β-pinene oxide | >95% |
| Reaction Time | 12 - 20 hours | Multiple steps, days | 2 - 4 hours |
| Temperature | 20°C | Step-dependent (e.g., pyrolysis at 450°C) | Room temperature to 80°C |
| Pressure | Atmospheric | Atmospheric/Vacuum | Atmospheric to 10 bar H₂ |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly ("green") chemistry. | Utilizes a readily available starting material. | High yield and selectivity, relatively simple procedure. |
| Key Disadvantages | Lower product concentration, potential for substrate/product toxicity to cells. | Multi-step synthesis, use of hazardous reagents, potential for racemization. | Requires the synthesis of perillaldehyde precursor. |
Mandatory Visualization
Logical Relationships in this compound Synthesis
Caption: Comparative workflows for this compound synthesis.
This compound's Impact on the Ras Signaling Pathway
Perillyl Alcohol's Impact on Ras Signaling: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of perillyl alcohol's (POH) performance in modulating Ras signaling pathways, benchmarked against established farnesyltransferase inhibitors. Experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental processes are presented to support further research and development in Ras-targeted cancer therapies.
The Ras Signaling Pathway and this compound's Mechanism of Action
The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that function as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive oncogenic signaling. For Ras proteins to be functional, they must undergo post-translational modifications, including farnesylation, which is catalyzed by the enzyme farnesyltransferase (FTase). This modification allows Ras to anchor to the cell membrane, a prerequisite for its signaling activity.
This compound was initially investigated as a farnesyltransferase inhibitor (FTI). However, evidence suggests its anticancer effects are pleiotropic, extending beyond simple FTase inhibition.[1] POH has been shown to inhibit the prenylation of Ras and other proteins, and in some contexts, it may preferentially inhibit H-Ras farnesylation over K-Ras.[2] Furthermore, some studies indicate that POH may also inhibit geranylgeranyl-protein transferases (GGTase).[1][3] Downstream of Ras, POH has been observed to suppress the Ras/Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation.
The following diagram illustrates the Ras signaling pathway and the proposed points of intervention for this compound.
Comparative Performance Data
The following table summarizes the inhibitory concentrations (IC50) of this compound and other well-characterized farnesyltransferase inhibitors. It is important to note that the efficacy of these compounds can vary significantly depending on the assay type (enzymatic vs. cell-based) and the specific cell line used.
| Compound | Target/Assay | Cell Line/Enzyme Source | IC50 | Reference |
| This compound (POH) | Cell Viability | Murine B16 Melanoma | ~250 µM | |
| Perillyl Aldehyde | Cell Viability | Murine B16 Melanoma | ~120 µM | |
| This compound (POH) | Apoptosis Induction | Rat PC12 Pheochromocytoma | ~500 µM | |
| Perillyl Aldehyde | Apoptosis Induction | Rat PC12 Pheochromocytoma | ~200 µM | |
| Tipifarnib | Farnesyltransferase | Human/Bovine | 0.45–0.57 nM | [4] |
| Lonafarnib | Farnesyltransferase | Human/Bovine | 4.9–7.8 nM | [4] |
| Tipifarnib | SARS-CoV-2 Replication | Calu-3 | 4.362 µM | [5] |
| Lonafarnib | SARS-CoV-2 Replication | Calu-3 | 3.978 µM | [5] |
Note: The data in this table is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
The significantly higher IC50 values for this compound in cell-based assays compared to the potent, direct FTIs like Tipifarnib and Lonafarnib in enzymatic assays support the hypothesis that POH's anticancer activity is not solely mediated by direct farnesyltransferase inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Farnesyltransferase Activity Assay
This assay directly measures the enzymatic activity of FTase and the inhibitory potential of test compounds in a cell-free system. A common method is a fluorescence-based assay.
Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., dansyl-peptide) and farnesyl pyrophosphate (FPP) as substrates for the FTase enzyme. The transfer of the farnesyl group to the peptide can be detected by a change in fluorescence, and the inhibition of this reaction by a test compound is quantified.
Materials:
-
Recombinant Farnesyltransferase
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) and positive control inhibitors (e.g., Tipifarnib)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a microplate, add the assay buffer, substrate mix (FPP and dansyl-peptide), and the test compound at various concentrations. Include a control with no inhibitor.
-
Initiate the reaction by adding the FTase enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Western Blot Analysis of the Ras-ERK Pathway
This technique is used to detect and quantify the levels of specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK and total ERK), followed by secondary antibodies conjugated to an enzyme that allows for detection.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total ERK to normalize the data.
-
Quantify the band intensities to determine the change in ERK phosphorylation.
Conclusion
The validation of this compound's effect on Ras signaling pathways reveals a complex mechanism of action that extends beyond simple farnesyltransferase inhibition. While POH does impact the Ras pathway, its lower potency in direct enzymatic inhibition compared to dedicated FTIs, coupled with its micromolar efficacy in cell-based assays, suggests a pleiotropic anticancer effect. This guide provides the foundational data and methodologies for researchers to further explore the therapeutic potential of this compound and to objectively compare its efficacy against other Ras-targeting agents. The provided diagrams and protocols are intended to facilitate the design and execution of robust and reproducible experiments in this critical area of cancer research.
References
- 1. This compound | Endogenous Metabolite | Apoptosis | TargetMol [targetmol.com]
- 2. Effects of the antitumor agent this compound on H-Ras vs. K-Ras farnesylation and signal transduction in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of geranylgeranyl transferase, induces apoptosis of immortalized human vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of farnesyltransferase inhibitors on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Perillyl Alcohol Delivery Vehicles for Brain Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants like lavender and citrus fruits, has demonstrated significant anticancer potential in preclinical studies.[1][2] However, its journey to clinical efficacy has been critically dependent on the method of delivery. Early clinical trials using oral administration were largely unsuccessful due to dose-limiting gastrointestinal toxicity and poor bioavailability.[2][3][4] This has spurred research into alternative delivery routes and advanced formulations to harness POH's therapeutic benefits, particularly for challenging malignancies like glioblastoma.
This guide provides an objective, data-driven comparison of various POH delivery vehicles, focusing on intranasal, oral, and emerging nanocarrier-based systems.
Executive Summary of Delivery Vehicles
| Delivery Vehicle | Key Advantages | Key Disadvantages | Primary Application |
| Intranasal (NEO-100) | Bypasses the blood-brain barrier (BBB), direct nose-to-brain delivery, avoids first-pass metabolism, high therapeutic index, well-tolerated.[5][6][7][8] | Requires frequent administration (typically four times daily).[1][6] | Glioblastoma and other brain malignancies.[1][6][9] |
| Oral (Free POH) | Convenient administration. | Poor bioavailability due to extensive first-pass metabolism, dose-limiting gastrointestinal toxicity (nausea, vomiting), low efficacy in clinical trials.[3][4][5][10][11][12] | Largely abandoned for cancer therapy due to limitations.[2] |
| Nanostructured Lipid Carriers (NLCs) - Oral | Enhanced oral bioavailability, increased brain biodistribution compared to free POH in preclinical models.[13][14] | Still in preclinical development, potential for non-target tissue accumulation.[13] | Potential for improved oral therapy for brain tumors.[13][14] |
| Nanoemulsions - Intranasal | Improved plasma and brain bioavailability of POH compared to free POH in preclinical models.[15][16] | Preclinical stage of development. | Enhancement of intranasal delivery for brain tumors.[15][16] |
| Solid Lipid Nanoparticles (SLNs) - Intraperitoneal | Encapsulation protects POH from degradation, controlled release, demonstrated tumor inhibition in preclinical sarcoma models.[17][18] | Intraperitoneal route not ideal for patient self-administration, preclinical stage. | Systemic cancers. |
Quantitative Data Comparison
The following tables summarize key performance metrics from clinical and preclinical studies of different POH delivery systems.
Table 1: Clinical Efficacy of Intranasal NEO-100 in Recurrent Glioblastoma (Phase I Trial)
| Metric | Result | Source |
| Progression-Free Survival at 6 months (PFS-6) | 33% | [1][6] |
| Overall Survival at 12 months (OS-12) | 55% | [1][6] |
| Median Overall Survival | 15 months | [19] |
| Tolerability | Well-tolerated at all dose levels with no severe adverse events reported.[1][6] | [1][6] |
Table 2: Preclinical Pharmacokinetics of Intranasal vs. Intravascular POH in Rats
| Parameter | Intranasal Administration | Intravascular Administration | Source |
| CSF-to-Plasma Ratio of POH | ~10-fold higher | Baseline | [3][8][20] |
| CSF Levels of Perillic Acid (PA) | ~10-fold higher | Baseline | [8][20] |
Table 3: Pharmacokinetics of Oral Free POH vs. POH-Loaded NLCs in Rats
| Pharmacokinetic Parameter (for Perillyl Acid metabolite) | Free POH (Oral) | POH-Loaded NLCs (Oral) | Source |
| Cmax (Maximum Concentration) | 40,507.18 ng/mL | Significantly Enhanced (data not specified) | [13] |
| Tmax (Time to Maximum Concentration) | 1 hour | Not specified | [13] |
| Brain Biodistribution | Lower concentration | Increased concentration compared to free POH | [13][14] |
Table 4: Characteristics of POH-Loaded Nanoformulations
| Formulation | Average Diameter | Encapsulation Efficiency | Key Finding | Source |
| Nanostructured Lipid Carriers (NLCs) | 287 nm | 99.68% | Enhanced oral bioavailability and brain biodistribution in rats.[13] | [13] |
| Chitosan Nanoemulsion | Not specified | Not specified | Improved plasma and brain bioavailability of POH after intranasal administration in rats.[15][16] | [15][16] |
| Lipid-Based Nanocarriers (LNCs) | 248.67 - 1124.21 nm | Not specified | Lower half-maximal inhibitory concentration (IC50) in glioblastoma cell lines compared to pure POH.[21][22][23] | [21][22][23] |
Experimental Protocols
Intranasal NEO-100 Administration in Human Clinical Trials
-
Formulation: NEO-100, a highly purified (>99%) cGMP-manufactured this compound, is provided as a 10% stock solution in an ethanol:glycerol (50:50, v/v) vehicle. Prior to administration, this stock solution is diluted with water.[1]
-
Administration: Patients self-administer the diluted NEO-100 four times a day (QID) using a nebulizer and a nasal mask.[1][6]
-
Dosage Escalation (Phase I): Dosing in the Phase I trial for recurrent glioblastoma involved four cohorts with escalating doses: 96 mg/dose, 144 mg/dose, 192 mg/dose, and 288 mg/dose.[1][19]
-
Treatment Cycle: One cycle of treatment consists of 28 days of continuous administration.[1][6]
Pharmacokinetic Study of Intranasal POH in Rats
-
Animal Model: Rats were used to compare the cerebrospinal fluid (CSF) and plasma concentrations of POH and its metabolite, perillic acid (PA).
-
Administration: POH was administered either intranasally or intravascularly.
-
Sample Collection: CSF and plasma samples were collected over a 70-minute period.[8][20]
-
Analytical Method: POH and PA concentrations were determined using high-performance liquid chromatography (HPLC).[8][20]
Development and In Vivo Evaluation of Oral POH-Loaded NLCs
-
NLC Preparation: POH-loaded NLCs were prepared using a hot homogenization technique.[13]
-
Characterization: The NLCs were characterized for their average diameter, morphology, and encapsulation efficiency. X-ray diffraction was used to confirm the semicrystalline state of the encapsulated POH.[13]
-
In Vitro Release: Release studies were conducted to demonstrate a biphasic release profile. Stability was assessed in simulated gastric and intestinal fluids.[13]
-
Pharmacokinetic Study: A single oral dose of 500 mg/kg of free POH or POH-loaded NLCs was administered to rats. The concentration of the metabolite, perillyl acid, was quantified in plasma and brain tissue to determine pharmacokinetic parameters and biodistribution.[13]
Visualizing the Pathways and Processes
Intranasal Delivery Pathway to the Brain
Caption: Routes of this compound to the brain following intranasal administration.
This compound's Proposed Mechanism of Action
Caption: Simplified signaling pathways affected by this compound.
Experimental Workflow for Preclinical Pharmacokinetic Analysis
Caption: Workflow for comparing intranasal and intravascular POH pharmacokinetics.
References
- 1. Phase I trial of intranasal NEO100, highly purified this compound, in adult patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intranasal this compound for Glioma Therapy: Molecular Mechanisms and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound for Glioblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Intranasal Delivery of this compound (NEO100) as a New Treatment Strategy for Glioma | Bentham Science [benthamscience.com]
- 10. A phase I trial of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of this compound administered four times daily continuously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Enhancing Oral Bioavailability and Brain Biodistribution of this compound Using Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Intranasal administration of this compound-loaded nanoemulsion and pharmacokinetic study of its metabolite perillic acid in plasma and brain of rats using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. precisionnanomedicine.com [precisionnanomedicine.com]
- 18. This compound in Solid Lipid Nanoparticles (SLN-PA): Cytotoxicity and Antitumor Potential in Sarcoma 180 Mice Model | Published in Precision Nanomedicine [precisionnanomedicine.com]
- 19. neonc.com [neonc.com]
- 20. Intranasal administration of the chemotherapeutic this compound results in selective delivery to the cerebrospinal fluid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Gl… [ouci.dntb.gov.ua]
- 22. Incorporation of this compound into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Evaluating the Anti-Angiogenic Activity of Perillyl Alcohol and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of perillyl alcohol (POH) and its analogs, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these compounds in angiogenesis-dependent diseases.
This compound, a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant interest for its anti-cancer properties.[1] One of the key mechanisms contributing to its anti-tumor effects is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] This guide delves into the experimental evidence evaluating the anti-angiogenic activity of POH and compares it with its analogs, providing insights into their structure-activity relationships and mechanisms of action.
Comparative Analysis of Anti-Angiogenic and Anti-Tumor Activities
The following tables summarize quantitative data from various studies, offering a comparative overview of the efficacy of this compound and its key analogs in inhibiting processes related to angiogenesis and tumor growth. It is important to note that direct comparative studies on the anti-angiogenic effects of a wide range of POH analogs are limited. Therefore, anti-proliferative and in vivo anti-tumor data are included as relevant indicators of their potential anti-angiogenic efficacy.
Table 1: In Vivo Anti-Tumor Activity of this compound and its Analog
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Sarcoma 180-inoculated mice | 100 mg/kg/day (i.p.) | 35.3% | [3] |
| 200 mg/kg/day (i.p.) | 45.4% | [3] | ||
| Perillaldehyde 8,9-Epoxide | Sarcoma 180-inoculated mice | 100 mg/kg/day (i.p.) | 38.4% | [3] |
| 200 mg/kg/day (i.p.) | 58.7% | [3] |
Table 2: In Vitro Anti-Proliferative Activity of this compound and its Analogs
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Murine B16 Melanoma | Growth Inhibition | 250 µM | [1] |
| Perillaldehyde | Murine B16 Melanoma | Growth Inhibition | 120 µM | [1] |
| This compound | Rat PC12 Pheochromocytoma | Apoptosis Induction | 500 µM | [1] |
| Perillaldehyde | Rat PC12 Pheochromocytoma | Apoptosis Induction | 200 µM | [1] |
| Perillic Acid | Rat PC12 Pheochromocytoma | Apoptosis Induction | Inactive | [1] |
Note: IC50 is the half-maximal inhibitory concentration.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess both angiogenesis and anti-angiogenesis.
Experimental Workflow for CAM Assay
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37-38°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is carefully cut into the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier sponge is saturated with the test compound (this compound or its analog) at a specific concentration and placed directly onto the CAM. A vehicle control (e.g., DMSO or saline) is used as a negative control.
-
Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Analysis: After the incubation period, the CAM is photographed, and the anti-angiogenic effect is quantified by measuring the reduction in the number of blood vessel branch points and the overall vascular density in the treated area compared to the control.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.
Experimental Workflow for Tube Formation Assay
References
Independent Verification of Perillyl Alcohol's Tumor Regression Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant interest for its potential anti-cancer properties.[1][2][3] Preclinical studies have demonstrated its ability to induce tumor regression in various cancers, including pancreatic, mammary, and liver tumors.[1] However, early clinical trials with oral administration of POH showed limited efficacy and were often associated with significant gastrointestinal side effects.[2][3] A pivotal shift in research focus to intranasal delivery has revitalized interest, particularly for intracranial malignancies like glioblastoma, by offering a potential route to bypass the blood-brain barrier and reduce systemic toxicity.[3][4] This guide provides an objective comparison of this compound's tumor regression effects, supported by experimental data from independent clinical studies, with a focus on its intranasal application in glioma.
Quantitative Analysis of Clinical Trials
The efficacy of intranasal this compound, particularly a highly purified formulation known as NEO100, has been evaluated in several clinical trials for recurrent glioblastoma. The following table summarizes key quantitative data from these studies, offering a comparative overview of its performance.
| Trial/Study | Phase | Patient Population | Dosage and Administration | Key Outcomes | Reference |
| Da Fonseca et al. (2013) | Phase II | Recurrent Malignant Glioma | 533.6 mg/day POH via inhalation | 6-month progression-free survival (PFS) rate: 48% for GBM, 60% for anaplastic astrocytoma, 67% for anaplastic oligodendroglioma. After 4 years of exclusive POH treatment, 19% of patients remained in clinical remission. | [5] |
| Schönthal et al. (2021) | Phase I | Recurrent Glioblastoma (GBM) | Intranasal NEO100, dose escalation from 384 mg/day to 1152 mg/day | Progression-Free Survival at 6 months (PFS-6): 33%. Overall Survival at 12 months (OS-12): 55%. Median Overall Survival (OS): 15 months. Notably, 33% of patients, all with IDH1-mutant tumors, survived >24 months. | [6][7][8] |
| Case Report (Schönthal et al.) | N/A | Recurrent Grade 4 Astrocytoma | Daily intranasal NEO100 | Continuous tumor regression over 13 months until the tumor was barely visible on MRI scans. | [9] |
Comparison with Standard of Care: Temozolomide
Temozolomide (TMZ) is the standard-of-care chemotherapeutic agent for glioblastoma. Studies have explored the efficacy of this compound in the context of TMZ resistance, a common challenge in glioma treatment.
In vitro studies have shown that POH is cytotoxic to both TMZ-sensitive and TMZ-resistant glioma cells, and this effect is independent of O6-methylguanine-DNA methyltransferase (MGMT) expression, a key mechanism of TMZ resistance.[10][11][12] Furthermore, POH has been shown to act as a chemosensitizing agent, enhancing the cytotoxic effects of TMZ in sensitive glioma cells.[10][12] A novel conjugate of TMZ and POH (TMZ-POH) has demonstrated significantly greater anticancer activity in preclinical models compared to either agent alone or a simple mixture of the two.[4][13] One case study reported that the combination of POH inhalation with oral TMZ halted the progression of a recurrent, inoperable glioblastoma that had failed to respond to standard treatment.[14]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies are crucial. Below are the experimental protocols for a key clinical trial investigating intranasal NEO100.
Phase I Trial of Intranasal NEO100 in Recurrent Glioblastoma
-
Study Design: An open-label, Phase I dose-escalation study to evaluate the safety and efficacy of NEO100 in adult patients with recurrent glioblastoma.[6][8]
-
Patient Population: 12 patients with recurrent glioblastoma.[6][8]
-
Intervention: NEO100, a highly purified form of this compound, was administered via intranasal delivery using a nebulizer and nasal mask.[6][8]
-
Dosing Regimen: Patients were enrolled in four cohorts of three, receiving escalating doses of 96 mg, 144 mg, 192 mg, and 288 mg per dose, administered four times a day. This resulted in total daily doses of 384 mg, 576 mg, 768 mg, and 1152 mg.[8] A treatment cycle was defined as 28 days of continuous administration.[6][8]
-
Outcome Measures:
-
Safety: Adverse events were documented throughout the trial.[6][8]
-
Efficacy: Radiographic response was evaluated every two months using the Response Assessment in Neuro-Oncology (RANO) criteria. Progression-free survival at 6 months (PFS-6) and overall survival at 12 months (OS-12) were determined.[6][7][8]
-
Visualizing the Mechanisms and Workflows
To further elucidate the complex biological processes and experimental designs, the following diagrams are provided.
Conclusion
The body of evidence from independent clinical studies suggests that intranasal administration of this compound, particularly the highly purified NEO100 formulation, is a promising therapeutic strategy for recurrent glioblastoma. It has demonstrated a favorable safety profile and encouraging efficacy signals, including prolonged survival in a subset of patients.[6][8] The ability of POH to overcome TMZ resistance and potentially synergize with existing therapies warrants further investigation. While these findings are promising, larger, randomized controlled trials are necessary to definitively establish the clinical benefit of intranasal this compound in the treatment of glioblastoma and other intracranial malignancies. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development efforts in this field.
References
- 1. This compound: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. The Monoterpenoid this compound: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-term Outcome in Patients with Recurrent Malignant Glioma Treated with this compound Inhalation | Anticancer Research [ar.iiarjournals.org]
- 6. Phase I trial of intranasal NEO100, highly purified this compound, in adult patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. neonc.com [neonc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound for the treatment of temozolomide-resistant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. labcardeman.com.br [labcardeman.com.br]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Perillyl Alcohol
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical reagents like perillyl alcohol. Adherence to correct disposal procedures is not only a regulatory requirement but also a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
This compound, a naturally occurring monoterpene, is recognized as a hazardous waste material. As such, it must be disposed of in accordance with all applicable local, regional, national, and international regulations.[1][2] Under no circumstances should this compound be discarded with household garbage or allowed to enter drains, sewage systems, or waterways.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and compliance. The following protocol outlines the necessary steps for waste collection, storage, and preparation for final disposal by a licensed waste management facility.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound, Hazardous Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[5] Incompatible materials can lead to dangerous reactions.[6]
2. Waste Collection and Storage:
-
Container: Collect this compound waste in a designated, chemically compatible container with a secure, tightly fitting cap.[1][7] It is best practice to use the original container if it is in good condition.[7]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[6][8] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[9]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[7][10] This area should be away from ignition sources, sinks, and floor drains.[6] Ensure secondary containment to prevent spills.[8]
3. Handling Spills and Contaminated Materials:
-
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[1]
-
Absorb the spilled liquid with a non-combustible, inert material such as sand, diatomaceous earth, or a universal binder.[1][2]
-
Collect the contaminated absorbent material and any contaminated soil into a separate, sealable container for hazardous waste disposal.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol, and dispose of the cleaning materials as hazardous waste.[1]
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[5][11]
-
Ensure all required documentation, such as a hazardous waste consignment note, is completed accurately.[11]
Quantitative Disposal Guidelines
While specific quantitative limits for the disposal of this compound are determined by local and national regulations, the following table summarizes general guidelines derived from safety data sheets and hazardous waste management protocols.
| Parameter | Guideline | Citation |
| Drain Disposal | Strictly prohibited at any concentration. | [2][3][12] |
| Household Garbage | Must not be disposed of with household garbage. | [3] |
| Spill Response | Absorb with inert material (e.g., sand, diatomite). | [1][2] |
| Waste Classification | Hazardous Waste. | [2] |
| Regulatory Compliance | Dispose of in accordance with local, regional, national, and international regulations. | [1][2] |
It is important to note that intentional dilution of this compound to circumvent hazardous waste regulations is illegal.[12]
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. Your commitment to responsible chemical handling is paramount to the advancement of science and the protection of our shared resources.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. odu.edu [odu.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Perillyl Alcohol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of perillyl alcohol, a naturally occurring monocyclic terpene found in the essential oils of various plants.[1] Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect against splashes that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness) | To prevent skin irritation from direct contact.[2] |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect against accidental skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator with an organic vapor cartridge (Type A) is necessary if aerosols or mists are generated.[2] | To prevent respiratory tract irritation from inhalation of vapors or mists.[2][3][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following step-by-step protocol outlines the essential procedures for safe handling in a laboratory setting.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Area Setup:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3]
-
Confirm that a safety shower and eyewash station are readily accessible.[3]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Don the required personal protective equipment as specified in the table above.
-
-
Handling and Use:
-
Post-Handling Procedures:
Accidental Release and Exposure Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[3]
-
Spill: For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal absorbent.[2][4] Place the absorbed material into a suitable, closed container for disposal.[2] Ensure the area is well-ventilated.[2] For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Waste Segregation:
-
Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.
-
Ensure the container is compatible with this compound.
-
-
Disposal:
Workflow for Safe Handling and Disposal of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
